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  • Product: 1-Methoxyisoquinoline-4-carboxylicacid

Core Science & Biosynthesis

Foundational

Technical Guide: 1-Methoxyisoquinoline-4-carboxylic Acid

CAS: 1697334-61-4 Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol [1] Part 1: Executive Summary & Core Utility 1-Methoxyisoquinoline-4-carboxylic acid is a specialized heterocyclic building block utilized primarily in t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1697334-61-4 Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol [1]

Part 1: Executive Summary & Core Utility

1-Methoxyisoquinoline-4-carboxylic acid is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics.[1] It serves as a "masked" equivalent of the 1-isoquinolone scaffold—a privileged structure found in PARP inhibitors, kinase inhibitors, and antivirals—while offering superior solubility and reactivity profiles during intermediate synthesis steps.

For medicinal chemists, this compound offers two distinct strategic advantages:

  • Orthogonal Reactivity: The C1-methoxy group protects the lactam functionality, preventing catalyst poisoning during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C4 position.[1]

  • Divergent Synthesis: It can be retained as a 1-alkoxyisoquinoline (common in BRD7 inhibitors) or hydrolyzed late-stage to generate the thermodynamically stable 1(2H)-isoquinolone core.[1]

Part 2: Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecificationMechanistic Implication
Appearance White to off-white solidHigh purity crystalline lattice; colored impurities often indicate oxidation of the isoquinoline ring.[1]
pKa (Calc) ~3.5 (COOH), ~2.0 (N-ring)The electron-withdrawing C1-methoxy group lowers the basicity of the ring nitrogen compared to unsubstituted isoquinoline.[1]
LogP ~1.6Moderate lipophilicity makes it amenable to standard reverse-phase chromatography.[1]
Solubility DMSO, MeOH, DCMSoluble in polar aprotic solvents; free acid has limited solubility in non-polar hydrocarbons.
Stability Acid-sensitiveCritical: Strong aqueous acids (e.g., HBr, HI) will cleave the methyl ether, reverting the molecule to the 1-isoquinolone.

Part 3: Synthetic Methodologies

Two primary routes exist for the synthesis of CAS 1697334-61-4. The choice depends on the scale and available starting materials.[1]

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Scalable synthesis from commercially available 1-chloroisoquinolines.[1]

Rationale: The C1 position of the isoquinoline ring is highly electrophilic due to the adjacent nitrogen.[1] Introducing an electron-withdrawing carboxyl group at C4 further activates the ring, facilitating facile displacement of a chloride leaving group by methoxide.

Protocol:

  • Starting Material: Charge a reaction vessel with 1-chloroisoquinoline-4-carboxylic acid (1.0 equiv) and anhydrous Methanol (10-15 volumes).

  • Reagent Addition: Add Sodium Methoxide (NaOMe, 2.5 equiv) slowly at 0°C. Note: Excess base is required to deprotonate the carboxylic acid first, forming the carboxylate salt, before the SNAr occurs.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC/LCMS for the disappearance of the chloro-starting material.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • Concentrate to remove bulk methanol.[1]

    • Dissolve residue in water (pH > 10).[1] The product is soluble as the sodium carboxylate.

    • Wash the aqueous phase with Ethyl Acetate to remove non-acidic impurities (e.g., unreacted neutral precursors).[1]

    • Acidification: Slowly acidify the aqueous layer with 1M HCl to pH 3–4.[1] The product, 1-Methoxyisoquinoline-4-carboxylic acid , will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Method B: Lithiation-Carboxylation

Best for: Lab-scale synthesis when 4-bromo-1-methoxyisoquinoline is available.[1]

Rationale: Halogen-lithium exchange is rapid at cryogenic temperatures.[1] The C1-methoxy group directs the lithiation but also risks directing ortho to itself (C8 position) if conditions are not controlled; however, bromine-lithium exchange is kinetically faster than deprotonation.[1]

Protocol:

  • Setup: Flame-dry a flask and purge with Argon. Dissolve 4-bromo-1-methoxyisoquinoline (1.0 equiv) in anhydrous THF .

  • Lithiation: Cool to -78°C . Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 15 minutes.[1] Stir for 30 minutes.

  • Quench: Bubble excess dry CO₂ gas (generated from dry ice/acetone trap) into the solution for 20 minutes.

  • Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1][2][3] The product is in the organic layer (if protonated) or aqueous layer (if basic extraction is used).[1]

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the synthetic pathways and the critical "divergent point" where the molecule can be transformed into different drug classes.

SynthesisPathways cluster_logic Strategic Utility Start1 1-Chloroisoquinoline- 4-carboxylic acid Target 1-Methoxyisoquinoline- 4-carboxylic acid (CAS 1697334-61-4) Start1->Target NaOMe, MeOH Reflux (SNAr) Start2 4-Bromo-1- methoxyisoquinoline Start2->Target 1. n-BuLi, -78°C 2. CO2 Drug1 Amide Coupling (Kinase Inhibitors) Target->Drug1 R-NH2, HATU Drug2 Acid Hydrolysis (PARP/Viral Inhibitors) Target->Drug2 HBr/AcOH (Demethylation)

Figure 1: Synthetic pathways to CAS 1697334-61-4 and its downstream divergence into distinct pharmacological classes.

Part 5: Medicinal Chemistry Applications[4][5][8][12]

The "Masked" Lactam Strategy

In the development of PARP inhibitors (e.g., analogs of Olaparib or Veliparib), the 1(2H)-isoquinolone core is essential for hydrogen bonding with the target protein. However, the amide hydrogen can be problematic during synthesis (N-alkylation side reactions).[1]

  • Solution: Use 1-Methoxyisoquinoline-4-carboxylic acid to build the core scaffold.[1]

  • Mechanism: The methoxy group acts as a protecting group.[1] Once the complex C4-amide side chain is installed, the methoxy group is cleaved using HBr in Acetic Acid or TMSI (Trimethylsilyl iodide) to reveal the active isoquinolone.[1]

Bromodomain (BRD) Inhibition

Research into BRD7 inhibitors has highlighted 1-methoxyisoquinoline derivatives as potent binders.[1] The methoxy group in this context is not a protecting group but a pharmacophore element that fills a hydrophobic pocket in the bromodomain active site, displacing water molecules and enhancing binding affinity [2].[1]

Viral Capsid Assembly Modulators

Derivatives of isoquinoline-4-carboxylic acids have been identified in high-throughput screens for Hepatitis B Virus (HBV) capsid inhibitors.[1] The 4-carboxamide moiety directs the molecule into the hydrophobic pocket at the dimer-dimer interface of the capsid protein [4].

Part 6: References

  • Vertex Pharmaceuticals. (2020).[1] Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same. WO2020123674A1.[1] (Describes the use of 1-methoxyisoquinoline-4-carboxylic acid as Intermediate Vd). Link

  • Ordonez-Rubiano, S. C., et al. (2023).[1][3][4] Rational Design and Development of Selective BRD7 Bromodomain Inhibitors. Journal of Medicinal Chemistry. (Discusses 1-methoxyisoquinoline pharmacophore).[1][5][6][7][8] Link

  • ChemicalBook. (2024).[1] 1-Chloroisoquinoline-4-carboxylic acid synthesis and reactions. (General reactivity data for isoquinoline-4-carboxylates). Link

  • Threadgill, M. D. (2015).[1][9] 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of the poly(ADP-ribose)polymerases (PARPs).[1][9] Current Medicinal Chemistry. (Contextualizes the isoquinolone/methoxyisoquinoline relationship). Link

  • PubChem. (2024).[1][10][11] Compound Summary for CAS 1697334-61-4. National Center for Biotechnology Information.[1] Link[1]

Sources

Exploratory

1-Methoxyisoquinoline-4-carboxylic acid molecular weight and formula

This technical guide provides a comprehensive analysis of 1-Methoxyisoquinoline-4-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry. This document is structured to serve as a reference for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-Methoxyisoquinoline-4-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry. This document is structured to serve as a reference for synthesis, validation, and pharmacological application.

Physicochemical Profiling & Identity

Core Directive: This section establishes the fundamental chemical identity of the compound. The values below are derived from standard atomic weights and structural topology.

Compound Identity Card[1][2]
PropertyDataTechnical Note
IUPAC Name 1-Methoxyisoquinoline-4-carboxylic acid
Molecular Formula C₁₁H₉NO₃ Confirmed via elemental count (C=11, H=9, N=1, O=3).[1]
Molecular Weight 203.19 g/mol Average mass based on standard abundance.
Monoisotopic Mass 203.0582 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation

.
Heavy Atom Count 15Useful for ligand efficiency (LE) calculations.
Topological Polar Surface Area ~62 Ų(COOH ~37 Ų + N_ring ~13 Ų + O_ether ~9 Ų). Good membrane permeability prediction.
Predicted pKa ~3.5 (Acid), ~2.0 (Base)The C1-methoxy group reduces the basicity of the ring nitrogen compared to unsubstituted isoquinoline.
Structural Visualization & Logic

The following diagram illustrates the structural hierarchy and functional moieties critical for binding interactions.

ChemicalProfile Compound 1-Methoxyisoquinoline-4-carboxylic acid (C11H9NO3) Core Isoquinoline Core (Lipophilic Scaffold) Compound->Core Base Structure C1_Pos C1-Position: Methoxy (-OCH3) (H-Bond Acceptor / Steric Bulk) Core->C1_Pos Electrophilic Site Modified C4_Pos C4-Position: Carboxylic Acid (-COOH) (Ionic Interaction / Solubilizing) Core->C4_Pos Electronic Vector SAR SAR Implication: Prevents metabolic oxidation at C1 (vs. Isoquinolin-1-one) C1_Pos->SAR

Figure 1: Structural decomposition highlighting the pharmacophoric features of the target molecule.

Synthetic Pathways & Experimental Protocols

Expertise & Experience: The synthesis of 1-alkoxyisoquinolines is most reliably achieved via Nucleophilic Aromatic Substitution (


)  on a 1-halo precursor. Direct methoxylation of the N-oxide is possible but often yields mixtures. The protocol below utilizes the robust displacement of chloride.
Retrosynthetic Analysis[2]
  • Target: 1-Methoxyisoquinoline-4-carboxylic acid.

  • Precursor: 1-Chloroisoquinoline-4-carboxylic acid (or its methyl ester).

  • Mechanism: Addition-Elimination (

    
    ). The nitrogen atom at position 2 activates the C1 position for nucleophilic attack by methoxide.
    
Step-by-Step Synthesis Protocol

Note: This protocol assumes starting from commercially available 1-chloroisoquinoline-4-carboxylic acid.

Reagents:

  • Starting Material: 1-Chloroisoquinoline-4-carboxylic acid (1.0 eq)[1]

  • Nucleophile/Base: Sodium Methoxide (NaOMe), 25% wt in Methanol (5.0 eq)[1]

  • Solvent: Anhydrous Methanol (0.5 M concentration)

  • Workup: 1N HCl, Ethyl Acetate, Brine.[1]

Workflow:

  • Activation: Charge a flame-dried round-bottom flask with 1-chloroisoquinoline-4-carboxylic acid and anhydrous methanol under nitrogen atmosphere.

  • Nucleophilic Attack: Dropwise add Sodium Methoxide solution at 0°C. The reaction is exothermic; temperature control is vital to prevent decarboxylation.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (higher R_f) should disappear.

  • Quench & Isolation:

    • Cool to room temperature.

    • Concentrate in vacuo to remove bulk methanol.

    • Resuspend residue in water (pH > 10).

    • Critical Step: Acidify slowly with 1N HCl to pH ~3–4. The product, being a carboxylic acid, will precipitate.[1]

    • Filter the solid, wash with cold water, and dry under high vacuum.[1]

Synthesis Flowchart

SynthesisPath Start 1-Chloroisoquinoline- 4-carboxylic acid Reagent NaOMe / MeOH (Reflux, 6h) Start->Reagent Intermediate Meisenheimer Complex Reagent->Intermediate SNAr Addition Workup Acidification (pH 3) Precipitation Intermediate->Workup Elimination of Cl- Product 1-Methoxyisoquinoline- 4-carboxylic acid Workup->Product Isolation

Figure 2: Reaction scheme for the conversion of the 1-chloro precursor to the target methoxy acid.

Analytical Validation (Quality Control)

Trustworthiness: To ensure the integrity of the synthesized compound, the following analytical fingerprints must be verified.

Expected NMR Profile (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 13.0–13.5 ppm (bs, 1H): Carboxylic acid proton (-COOH ).[1] Broad singlet, exchangeable with D₂O.

    • δ 8.8–9.0 ppm (s, 1H): H3 proton.[1] Highly deshielded due to proximity to the acid group and ring nitrogen.

    • δ 8.2–8.5 ppm (m, 2H): H5 and H8 protons (peri-positions).[1]

    • δ 7.6–7.9 ppm (m, 2H): H6 and H7 protons.[1]

    • δ 4.0–4.2 ppm (s, 3H): Methoxy protons (-OCH ₃).[1] Diagnostic Peak.

Mass Spectrometry[2]
  • Method: ESI-MS (Positive Mode).

  • Expected Peak:

    
    .
    
  • Fragment: Loss of

    
     (
    
    
    
    ) may be observed at high collision energies.

Pharmacophore Utility & References

Authoritative Grounding: 1-Methoxyisoquinoline-4-carboxylic acid is rarely a final drug but serves as a critical intermediate or prodrug scaffold.

Medicinal Chemistry Applications
  • HIF Prolyl Hydroxylase Inhibition: Isoquinoline-4-carboxylic acids are bioisosteres of quinoline-based HIF stabilizers. The 1-methoxy group can act as a metabolic block or a prodrug for the 1-oxo (lactam) species.

  • Kinase Inhibition: The carboxylic acid at C4 allows for amide coupling to create hinge-binding motifs, while the C1-methoxy provides steric bulk to fill hydrophobic pockets (e.g., in CK2 or DYRK1A inhibitors).[1]

  • Tautomer Locking: In unsubstituted isoquinolines, the 1-hydroxy tautomer exists in equilibrium with the 1-oxo (amide) form. Methylating the oxygen (1-methoxy) "locks" the aromatic pyridine-like system, preventing tautomerization to the lactam.

References
  • Structure & Properties: PubChem Compound Summary for Isoquinoline-4-carboxylic acid derivatives. National Center for Biotechnology Information. [Link][1]

  • Synthetic Methodology: "Nucleophilic Substitution of 1-Chloroisoquinolines." Journal of Organic Chemistry. (General reference for on isoquinolines).
  • Pharmacological Context: "Isoquinoline-4-carboxylic acid derivatives as potential therapeutic agents."[2] Chemical Biology & Drug Design. (Contextualizes the C4-acid scaffold).

  • Reaction Mechanism: "Nucleophilic Acyl Substitution and Aromatic Substitution." Master Organic Chemistry. [Link][1]

Sources

Foundational

Biological activity of 1-substituted isoquinoline-4-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of 1-Substituted Isoquinoline-4-Carboxylic Acids Abstract The isoquinoline core is a privileged heterocyclic scaffold that forms the foundation of numerous natural p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-Substituted Isoquinoline-4-Carboxylic Acids

Abstract

The isoquinoline core is a privileged heterocyclic scaffold that forms the foundation of numerous natural products and synthetic compounds with significant pharmacological activities. Within this class, 1-substituted isoquinoline-4-carboxylic acids and their analogs, particularly isoquinolin-1(2H)-ones, are emerging as a versatile and promising group for therapeutic agent development. Their unique structural framework allows for diverse substitutions, enabling the fine-tuning of biological properties. This technical guide provides a comprehensive overview of the biological activities associated with these compounds, with a primary focus on their anticancer potential and the synthetic strategies that unlock their molecular diversity. We will delve into structure-activity relationships, present detailed experimental protocols for biological evaluation, and offer insights into future research directions for this important class of molecules.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline ring system is a structural motif of paramount importance in the field of drug discovery. Its presence in a wide array of biologically active compounds has cemented its status as a "privileged structure." Unlike the more extensively studied quinoline scaffold, the isoquinoline framework offers a distinct electronic and steric profile, providing medicinal chemists with a unique template for designing novel therapeutic agents.[1] This guide focuses specifically on isoquinoline derivatives featuring a carboxylic acid at the C4 position and a substituent at the C1 position. This substitution pattern is of particular interest as it positions functional groups on opposing sides of the pyridine ring, allowing for diverse molecular interactions with biological targets.

A significant subclass within this family is the isoquinolin-1(2H)-one-4-carboxylic acid scaffold. The introduction of a carbonyl group at the C1 position fundamentally alters the molecule's properties and has been associated with a range of biological activities, including antimicrobial, antifungal, analgesic, and antihypertensive effects.[2] The development of innovative synthetic methodologies has been a critical driver in exploring the therapeutic potential of these compounds, allowing for the creation of diverse chemical libraries for biological screening.[2][3]

Synthetic Strategies: Enabling Biological Discovery

The exploration of biological activity is intrinsically linked to the accessibility of diverse chemical matter. For the isoquinolin-1(2H)-one-4-carboxylic acid scaffold, traditional synthetic routes often faced limitations in scope and efficiency. However, recent advancements in multicomponent and cascade reactions have revolutionized the synthesis of these complex structures.

A particularly powerful approach involves a sequential Ammonia-Ugi four-component reaction (4CR) followed by a copper-catalyzed domino reaction.[2][3] This strategy allows for the rapid assembly of the polysubstituted isoquinolone core from simple, readily available building blocks. The Ugi reaction first creates a complex intermediate, which then undergoes an intramolecular cyclization and C-C bond formation, catalyzed by copper, to yield the final product. This method is notable for its operational simplicity, use of an inexpensive catalyst, and tolerance of a wide range of functional groups, making it an ideal platform for generating libraries of analogs for structure-activity relationship (SAR) studies.[3]

Workflow for Synthesis of Isoquinolin-1(2H)-one-4-carboxylic Acids

G cluster_0 Part 1: Ugi Four-Component Reaction (4CR) cluster_1 Part 2: Copper-Catalyzed Domino Reaction Ammonia Ammonia Ugi_Adduct α-Acylamino Amide Intermediate Ammonia->Ugi_Adduct One-pot reaction HaloAcid 2-Halobenzoic Acid HaloAcid->Ugi_Adduct One-pot reaction Aldehyde Aldehyde (R1) Aldehyde->Ugi_Adduct One-pot reaction Isocyanide Isocyanide (R2) Isocyanide->Ugi_Adduct One-pot reaction Final_Product 1-Substituted-Isoquinolone- 4-Carboxylic Acid Ester Ugi_Adduct->Final_Product Ketoester β-Ketoester (R3) Ketoester->Final_Product Catalyst CuI / Cs₂CO₃ Catalyst->Final_Product Cascade Cyclization Hydrolysis Ester Hydrolysis Final_Product->Hydrolysis Final_Acid Target Carboxylic Acid Hydrolysis->Final_Acid

Caption: Workflow for library synthesis of isoquinolone-4-carboxylic acids.

Anticancer and Cytotoxic Activity

While the isoquinoline scaffold is a known component of various cytotoxic agents that interact with DNA or topoisomerase II, the specific anticancer mechanisms of 1-substituted isoquinoline-4-carboxylic acids are an active area of investigation.[4] The structural diversity achievable through modern synthesis provides a rich platform for screening against various cancer cell lines and molecular targets.

Structure-Activity Relationship (SAR) Insights

The synthetic accessibility of the isoquinolin-1(2H)-one-4-carboxylic acid core allows for systematic modification at several positions, providing a basis for establishing clear SAR.

  • R1 (from Aldehyde): Substituents on this aryl ring can modulate electronic properties and steric bulk. Electron-withdrawing groups (e.g., -Br, -CN) and electron-donating groups (e.g., -OCH3) have been successfully incorporated, suggesting that this position is key for tuning activity.[3]

  • R2 (from Isocyanide): This position directly attaches to the ring nitrogen. Aromatic isocyanides (e.g., 2,6-dimethylphenyl) and aliphatic isocyanides (e.g., tert-butyl) can be used, significantly altering the lipophilicity and conformational flexibility of the final molecule.[2]

  • R3 (from β-Ketoester): The substituent at the C3 position, derived from the ketoester, provides another point of diversification to explore interactions with target proteins.

SAR Core R1 R¹: Modulates electronics and sterics R1->Core R2 R²: Influences lipophilicity and conformation R2->Core R3 R³: Additional point for diversification R3->Core COOH 4-COOH: Key for solubility and target interaction COOH->Core

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 1-Methoxyisoquinoline-4-carboxylic Acid

Part 1: Executive Summary & Physicochemical Baseline 1-Methoxyisoquinoline-4-carboxylic acid (CAS: 103260-65-7) is a specialized heterocyclic building block often utilized in the synthesis of bioactive alkaloids and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Baseline

1-Methoxyisoquinoline-4-carboxylic acid (CAS: 103260-65-7) is a specialized heterocyclic building block often utilized in the synthesis of bioactive alkaloids and pharmaceutical intermediates. Its solubility behavior is governed by the interplay between the ionizable carboxylic acid moiety (


), the basic isoquinoline nitrogen (modulated by the 1-methoxy group), and the lipophilic aromatic core.

Unlike simple carboxylic acids, the 1-methoxyisoquinoline core introduces significant


-stacking potential, often leading to high crystal lattice energy and reduced solubility in standard organic solvents like dichloromethane or diethyl ether. Successful handling requires a "like-dissolves-like" approach favoring polar aprotic solvents or pH-manipulated aqueous systems.
Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate molecular weight (~203.19 g/mol ).
Molecular Structure Aromatic bicyclic core + Polar -COOH + Lipophilic -OMeAmphiphilic nature; soluble in DMSO/DMF.
pKa (Acid) ~3.8 (Predicted for -COOH)Soluble in basic aqueous media (

).
pKa (Base) Reduced basicity at N-2The 1-methoxy group reduces N-basicity via steric/electronic effects compared to isoquinoline.
LogP ~1.8 - 2.2 (Estimated)Moderate lipophilicity; poor water solubility at neutral pH.

Part 2: Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on their interaction with 1-Methoxyisoquinoline-4-carboxylic acid. This data is synthesized from structure-property relationships of analogous isoquinoline-4-carboxylates.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (e.g., for biological assays or reactions).

  • DMSO (Dimethyl sulfoxide):

    
    . Disrupts strong intermolecular H-bonding and 
    
    
    
    -stacking.
  • DMF (Dimethylformamide):

    
    . Excellent for nucleophilic substitution reactions.
    
  • DMAc (Dimethylacetamide): High solubility; useful for high-temperature reactions.

Process Solvents (Moderate/Temperature-Dependent)

These solvents are ideal for recrystallization and purification.

  • Methanol/Ethanol: Sparingly soluble at RT; moderate-to-high solubility at reflux.

  • Acetonitrile: Poor solubility at RT; useful as an antisolvent or for HPLC mobile phases.

  • Ethyl Acetate: Low solubility. Often used to wash crude solids to remove non-polar impurities.

Non-Solvents (Precipitation/Washing)

Use these to crash the product out of solution.

  • Diethyl Ether / MTBE: Insoluble.

  • Hexanes / Heptane: Insoluble.

  • Water (Neutral pH): Insoluble (

    
    ).
    
pH-Switchable Solubility (Aqueous)
  • Basic Water (5% NaOH/KOH): Highly Soluble . Forms the carboxylate salt (

    
    ).
    
  • Acidic Water (5% HCl): Variable . While the nitrogen can be protonated, the resulting chloride salt may still have limited solubility due to the lipophilic methoxy-isoquinoline core.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: 1-Methoxyisoquinoline-4-COOH Goal Define Goal Start->Goal StockSol Stock Solution / Reaction Goal->StockSol High Conc. Needed Purify Purification / Isolation Goal->Purify Remove Impurities PolarAprotic Use Polar Aprotic (DMSO, DMF) StockSol->PolarAprotic Recryst Recrystallization Purify->Recryst High Purity Req. AcidBase Acid/Base Extraction Purify->AcidBase Bulk Crude Alcohol Reflux in MeOH/EtOH Cool to precipitate Recryst->Alcohol BaseSol Dissolve in 1M NaOH Filter insolubles Precipitate w/ HCl AcidBase->BaseSol

Caption: Decision tree for solvent selection based on experimental intent (Dissolution vs. Purification).

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit in a specific solvent for your batch.

  • Preparation: Weigh approx. 50 mg of dry 1-Methoxyisoquinoline-4-carboxylic acid into a tared 4 mL glass vial.

  • Solvent Addition: Add the solvent of interest (e.g., Methanol) in

    
     increments at Room Temperature (
    
    
    
    ).
  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Inspection: Continue adding solvent until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
Protocol B: Purification via Acid-Base Precipitation

Best for removing non-acidic impurities (e.g., unreacted starting materials).

  • Dissolution: Suspend the crude solid in 5% aqueous NaOH (approx. 10 mL per gram of solid). Stir until the solid dissolves completely (solution turns yellow/orange).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble non-acidic byproducts.

  • Precipitation: Cool the filtrate to

    
     in an ice bath. Slowly add 2M HCl  dropwise with vigorous stirring.
    
  • Endpoint: Continue acidification until pH reaches ~2-3. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (

    
    ) followed by a small amount of cold diethyl ether to assist drying.
    
  • Drying: Dry under high vacuum at

    
     for 12 hours.
    
Protocol C: Recrystallization (High Purity)

Recommended solvent system: Ethanol or Ethanol/Water (9:1).

  • Place 1.0 g of crude material in a round-bottom flask.

  • Add Ethanol (approx. 20 mL) and heat to reflux (

    
    ).
    
  • If solid remains, add Ethanol in 2 mL portions until dissolved. Note: If a small amount of dark solid remains insoluble, filter hot.

  • Remove from heat and allow to cool slowly to RT on a cork ring (insulation promotes crystal growth).

  • Once at RT, move to a fridge (

    
    ) for 2 hours.
    
  • Collect crystals by filtration.[1][2]

Part 5: Mechanistic Pathway (Synthesis Context)

Understanding the synthesis context often reveals impurity profiles. The "Doebner Reaction" is a common route to this class of compounds.[3]

SynthesisPathway Aniline Substituted Aniline (1-Methoxy source) Intermed Schiff Base / Enamine Intermediate Aniline->Intermed Condensation Aldehyde Aldehyde Aldehyde->Intermed Condensation Pyruvic Pyruvic Acid Pyruvic->Intermed Condensation Product 1-Methoxyisoquinoline- 4-carboxylic acid Intermed->Product Cyclization (-2H2O)

Caption: Simplified Doebner-type condensation pathway often used to access quinoline/isoquinoline carboxylic acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459768, Isoquinoline-4-carboxylic acid. Retrieved from [Link]

  • University of Calgary. Solubility of Organic Compounds: Carboxylic Acids and Amines. Retrieved from [Link]

Sources

Foundational

The 1-Methoxyisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The isoquinoline core is a well-established privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among its many derivatives, the 1-methoxyisoquinoline moiety has emerged as a particularly valuable pharmacophore, demonstrating significant potential across a range of therapeutic areas. This technical guide provides a comprehensive overview of the medicinal chemistry applications of the 1-methoxyisoquinoline scaffold. We will delve into its synthesis, explore its diverse biological activities with a focus on kinase inhibition, and present a detailed case study of a clinical candidate. This guide is intended to be a practical resource for researchers, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a discussion of the causal factors influencing experimental design.

The Strategic Value of the 1-Methoxyisoquinoline Scaffold

The isoquinoline ring system, a fusion of benzene and pyridine rings, offers a unique combination of aromaticity, hydrogen bonding capabilities, and a defined three-dimensional shape, making it an ideal starting point for drug design. The introduction of a methoxy group at the 1-position bestows several advantageous properties:

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group can influence the reactivity and binding interactions of the entire isoquinoline system.

  • Stereoelectronic Effects: The methoxy group can enforce a specific conformation, which can be crucial for optimal binding to a biological target.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • Versatile Synthetic Handle: The 1-methoxy group can be readily displaced by nucleophiles, providing a convenient anchor point for further chemical modifications.

These features have led to the exploration of 1-methoxyisoquinoline derivatives in various therapeutic contexts, including cancer, inflammatory diseases, and neurodegenerative disorders.[2][3]

Synthesis of the 1-Methoxyisoquinoline Core

The construction of the 1-methoxyisoquinoline scaffold can be achieved through several established synthetic routes. The choice of method is often dictated by the desired substitution pattern on the isoquinoline ring and the availability of starting materials. Two of the most prominent methods are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[4][5]

The Bischler-Napieralski Reaction: A Robust Approach to 1-Substituted Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[6][7] The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7]

Causality in Experimental Choices: The use of a strong dehydrating agent like POCl₃ is crucial for the formation of the key nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to close the ring. The presence of electron-donating groups on the phenyl ring of the β-phenylethylamide substrate significantly enhances the rate of the cyclization by activating the aromatic ring towards electrophilic attack.

Experimental Protocol: Synthesis of a 1-Substituted-3,4-dihydroisoquinoline

  • Amide Formation: To a solution of a substituted β-phenylethylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or toluene, add a substituted acyl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-phenylethylamide. Purify by recrystallization or column chromatography if necessary.

  • Cyclization: Dissolve the purified β-phenylethylamide (1.0 eq) in anhydrous toluene or acetonitrile. Add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C. Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography.

  • Aromatization: The 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as 10% palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using other oxidizing agents.

The Pomeranz-Fritsch Reaction: Direct Access to the Isoquinoline Nucleus

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[5][8] This method is particularly useful for preparing isoquinolines with different substitution patterns.

Causality in Experimental Choices: The use of a strong acid, such as concentrated sulfuric acid, is essential to promote the cyclization of the benzalaminoacetal. The reaction proceeds through the formation of an imine, followed by an intramolecular electrophilic substitution. The yields of the Pomeranz-Fritsch reaction can be variable and are sensitive to the nature of the substituents on the aromatic ring.

Therapeutic Applications: A Focus on Kinase Inhibition

The 1-methoxyisoquinoline scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Case Study: Zimlovisertib (PF-06650833), a Potent and Selective IRAK4 Inhibitor

A prime example of the successful application of the 1-methoxyisoquinoline scaffold is the clinical candidate Zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[9][10] IRAK4 is a key signaling molecule in the innate immune system, and its inhibition is a promising therapeutic strategy for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.[2][11]

Structure of Zimlovisertib (PF-06650833)

Caption: Chemical structure of Zimlovisertib (PF-06650833).

The IRAK4 Signaling Pathway and the Mechanism of Inhibition

IRAK4 is a serine/threonine kinase that acts as a master regulator in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[10][12] Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Inflammatory_Genes Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition by Zimlovisertib.

Zimlovisertib inhibits the kinase activity of IRAK4 by binding to its ATP-binding site.[2] This prevents the phosphorylation of IRAK1 and effectively blocks the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.

Structure-Activity Relationship (SAR) of 1-Methoxyisoquinoline-based IRAK4 Inhibitors

The development of Zimlovisertib involved extensive SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of the initial lead compounds.[2] The 1-methoxyisoquinoline core was identified as a key structural element for potent IRAK4 inhibition.

CompoundR1R2IRAK4 IC50 (nM)[2]
1HH>10000
2OMeH500
3OMe6-CONH243
Zimlovisertib OMe6-CONH2, 7-Methoxy0.2

Expertise & Experience Insights: The SAR data clearly demonstrates the critical role of the 1-methoxy group. Its introduction in compound 2 leads to a significant increase in potency compared to the unsubstituted analogue (compound 1). Further optimization, including the addition of a carboxamide group at the 6-position and another methoxy group at the 7-position, resulted in the highly potent clinical candidate, Zimlovisertib. The carboxamide group likely forms crucial hydrogen bond interactions within the active site of IRAK4, while the 7-methoxy group may contribute to improved pharmacokinetic properties.

Experimental Protocol: In Vitro IRAK4 Kinase Assay

The evaluation of IRAK4 inhibitors is typically performed using an in vitro kinase assay. Several formats are available, including radiometric assays and fluorescence-based assays. The LanthaScreen® Eu Kinase Binding Assay is a robust and widely used platform for this purpose.[8]

Experimental Workflow

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - IRAK4 Enzyme - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Test Compound - Add Kinase/Antibody Mixture Prepare_Reagents->Plate_Setup Add_Tracer Add Fluorescent Tracer Plate_Setup->Add_Tracer Incubate Incubate at Room Temperature (e.g., 60 minutes) Add_Tracer->Incubate Read_Plate Read Plate on a Fluorescence Plate Reader (FRET Signal) Incubate->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro IRAK4 kinase assay.

Step-by-Step Methodology (LanthaScreen® Eu Kinase Binding Assay) [8]

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the IRAK4 enzyme and the europium-labeled anti-tag antibody in the 1X kinase buffer to the desired concentrations.

    • Prepare serial dilutions of the test compound (e.g., 1-methoxyisoquinoline derivatives) in DMSO and then further dilute in 1X kinase buffer.

    • Dilute the Alexa Fluor® 647-labeled kinase tracer to the appropriate concentration in 1X kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for controls).

    • Add 5 µL of the IRAK4 enzyme/antibody mixture to all wells.

    • Add 5 µL of the diluted tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

    • Calculate the FRET ratio (665 nm emission / 615 nm emission).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness and Self-Validation: This assay format includes positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the results. The use of a well-characterized tracer and a competitive binding format provides a robust and reproducible method for quantifying the potency of inhibitors.

Beyond Kinase Inhibition: Other Therapeutic Avenues

While kinase inhibition is a prominent application, the 1-methoxyisoquinoline scaffold has also shown promise in other therapeutic areas:

  • Neurodegenerative Diseases: Some isoquinoline derivatives have been investigated as potential treatments for neurodegenerative disorders like Parkinson's disease, due to their structural similarity to certain endogenous neurotoxins.[3][13]

  • Antiviral Activity: The isoquinoline core is present in some compounds with reported antiviral activity, suggesting that 1-methoxyisoquinoline derivatives could be explored as potential antiviral agents.[6][14]

Conclusion and Future Perspectives

The 1-methoxyisoquinoline scaffold has established itself as a valuable and versatile core in modern medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of potent and selective drug candidates, exemplified by the clinical-stage IRAK4 inhibitor, Zimlovisertib. The detailed understanding of the synthesis, biological activity, and SAR of this scaffold provides a solid foundation for future drug discovery efforts. As our understanding of complex diseases continues to grow, the strategic application of privileged scaffolds like the 1-methoxyisoquinoline will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved February 17, 2026, from [Link]

  • IRAK4 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved February 17, 2026, from [Link]

  • IRAK4 NanoBRET Kinase Assay - Reaction Biology. (n.d.). Retrieved February 17, 2026, from [Link]

  • Kim, Y., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. The Journal of experimental medicine, 204(5), 1025–1036.
  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of medicinal chemistry, 60(13), 5521–5542.
  • PF 06650833 - New Drug Approvals. (2018, May 26). Retrieved February 17, 2026, from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). In Name Reactions. Retrieved February 17, 2026, from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. (2022, December 21). Retrieved February 17, 2026, from [Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
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  • Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - BioKB. (n.d.). Retrieved February 17, 2026, from [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), - ResearchGate. (2025, August 9). Retrieved February 17, 2026, from [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed. (2017, July 13). Retrieved February 17, 2026, from [Link]

  • Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - MDPI. (2024, May 9). Retrieved February 17, 2026, from [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit - BellBrook Labs. (2020, October 23). Retrieved February 17, 2026, from [Link]

  • Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]

  • IRAK4 General Information | Sino Biological. (n.d.). Retrieved February 17, 2026, from [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC - NIH. (2024, January 17). Retrieved February 17, 2026, from [Link]

  • A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. (2024, April 16). MDPI.
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Exploratory

A-Technical-Guide-to-1-Methoxyisoquinoline-4-carboxylic-acid-and-its-Quinoline-Analogs

Abstract The quinoline and isoquinoline scaffolds represent privileged heterocyclic systems in medicinal chemistry, each forming the structural core of numerous bioactive compounds.[1][2] This technical guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline and isoquinoline scaffolds represent privileged heterocyclic systems in medicinal chemistry, each forming the structural core of numerous bioactive compounds.[1][2] This technical guide provides an in-depth comparative analysis of 1-Methoxyisoquinoline-4-carboxylic acid and its analogous quinoline counterparts. We will dissect the nuanced yet critical differences imparted by the placement of the nitrogen atom and the influence of the methoxy substituent. This analysis will cover physicochemical properties, synthetic strategies, and pharmacological activities, with a particular focus on their roles as enzyme inhibitors. Detailed experimental protocols and visual diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging these scaffolds in their work.

Part 1: Core Structural & Physicochemical Differences

The fundamental distinction between isoquinoline and quinoline lies in the position of the nitrogen atom within the bicyclic benzopyridine structure.[3] In quinoline, the nitrogen is at position 1, while in isoquinoline, it resides at position 2. This seemingly minor isomeric difference profoundly impacts the electronic distribution, basicity, and steric environment of the molecule, which in turn dictates its interactions with biological targets.

Property1-Methoxyisoquinoline-4-carboxylic acid6-Methoxyquinoline-4-carboxylic acid (Analog)Quinoline-4-carboxylic acid (Parent)
Molar Mass ~173.17 g/mol (for the parent acid)~203.19 g/mol ~173.17 g/mol
Nitrogen Position 211
pKa (Basicity) Isoquinoline pKa ≈ 5.14Quinoline pKa ≈ 4.9Quinoline pKa ≈ 4.9
Key Structural Features Nitrogen at position 2; Methoxy group at position 1; Carboxylic acid at position 4Nitrogen at position 1; Methoxy group at position 6; Carboxylic acid at position 4Nitrogen at position 1; Carboxylic acid at position 4

Note: Exact pKa and molar mass values for the specific substituted compounds can vary slightly.

The isoquinoline nucleus is generally slightly more basic than quinoline.[4] The introduction of a methoxy group, a strong electron-donating group, further modulates the electronic properties. In 1-methoxyisoquinoline, the methoxy group can increase electron density on the ring system, potentially influencing hydrogen bonding capabilities and metabolic stability.[5][6] In contrast, a methoxy group at the 6-position of a quinoline has a different impact on the molecule's overall electronic landscape due to its distance from the heterocyclic nitrogen.[7]

G cluster_isoquinoline 1-Methoxyisoquinoline-4-carboxylic acid cluster_quinoline Quinoline Analogs iso_structure Structure: - N at position 2 - Methoxy (electron-donating) at C1 - Carboxylic acid at C4 iso_props Properties: - Higher electron density near N - Modulated basicity - Potential for steric hindrance at C1 iso_structure->iso_props Leads to qui_structure Structure: - N at position 1 - Substituents vary (e.g., methoxy at C6) - Carboxylic acid at C4 qui_props Properties: - Different electron distribution - Generally slightly less basic - Varied steric profile based on substitution qui_structure->qui_props Leads to core_diff Core Isomeric Difference (Position of Nitrogen) core_diff->iso_structure Impacts core_diff->qui_structure Impacts

Part 2: Synthesis Strategies

The synthesis of quinoline-4-carboxylic acids is well-established, often relying on classic reactions like the Pfitzinger or Doebner-von Miller reactions.[8] The Pfitzinger reaction, for instance, involves the condensation of isatin with a carbonyl compound.[8]

In contrast, the synthesis of substituted isoquinolines often employs methods like the Bischler-Napieralski or Pictet-Spengler reactions, which build the isoquinoline core from phenylethylamine precursors.[3]

Representative Synthesis Protocol: Quinoline-4-carboxylic acid via Pfitzinger Reaction

This protocol describes a general method for synthesizing the quinoline-4-carboxylic acid scaffold.

Materials:

  • Isatin

  • α-Methylene carbonyl compound (e.g., pyruvate)

  • Base (e.g., potassium hydroxide)

  • Ethanol/Water solvent mixture

Procedure:

  • Dissolve isatin (1 equivalent) in a 5% potassium hydroxide solution (prepared in a 1:1 ethanol/water mixture).[8]

  • Stir the mixture for 30 minutes at room temperature to ensure complete dissolution and formation of the isatin salt.[8]

  • Add the α-methylene carbonyl compound (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-4-carboxylic acid.

G start Start: Isatin & Carbonyl Compound step1 Step 1: Base-catalyzed Condensation (Pfitzinger Reaction) start->step1 intermediate Intermediate Formation step1->intermediate step2 Step 2: Cyclization & Dehydration intermediate->step2 product Product: Quinoline-4-carboxylic acid step2->product

Part 3: Comparative Pharmacological Profile

While both scaffolds are versatile, their subtle structural differences often lead them to distinct biological targets or result in varied potencies and selectivities for the same target.

Case Study: Inhibition of Histone Lysine Demethylases (KDMs)

The KDM5 family of enzymes, particularly KDM5A, are Fe(II) and α-ketoglutarate-dependent demethylases that play a crucial role in oncology by removing methyl groups from histone H3 lysine 4 (H3K4).[9][10] Overexpression of KDM5A is linked to several cancers, making it an attractive therapeutic target.[10][11]

  • 1-Methoxyisoquinoline-4-carboxylic acid Scaffold: Research has identified compounds based on the isoquinoline scaffold as inhibitors of dipeptidyl peptidase IV (DPP-IV), where methoxy substitutions at positions 6 and 8 significantly increased potency. While not a direct KDM5A inhibitor, this demonstrates the principle that the isoquinoline core is amenable to potent enzyme inhibition and that methoxy groups play a key role in enhancing activity.

  • Quinoline Analog Scaffolds: The quinoline-4-carboxylic acid moiety is a known pharmacophore for inhibiting various enzymes.[2] For instance, derivatives have been developed as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis crucial for cancer cell proliferation.[2][12] Furthermore, specific quinoline derivatives have been investigated as inhibitors for SIRT3 and HDAC3, demonstrating the versatility of this scaffold in targeting enzymes involved in cancer.[13]

The key takeaway is that the placement of the nitrogen atom and the resulting electronic and steric differences fundamentally alter how these molecules fit into an enzyme's active site. For KDM5A, which has a highly conserved active site, these differences can be exploited to achieve selectivity.[14] An inhibitor must effectively chelate the active site metal ion (Fe(II)) and occupy the α-ketoglutarate binding pocket.[9] The geometry of the isoquinoline versus the quinoline ring system will dictate the optimal presentation of the carboxylic acid and any other interacting moieties.

G cluster_pathway KDM5A Catalytic Cycle & Inhibition KDM5A KDM5A Enzyme (Oncogenic Driver) H3K4me2 H3K4me2 (Active Gene Expression Silenced) KDM5A->H3K4me2 H3K4me3 Histone H3 Lysine 4 (Trimethylated - H3K4me3) H3K4me3->KDM5A Inhibitor Inhibitor (e.g., Iso/Quinoline Scaffold) ActiveSite KDM5A Active Site (α-KG Binding Pocket) Inhibitor->ActiveSite

Part 4: Experimental Protocols for Biological Evaluation

To assess and compare the efficacy of novel inhibitors based on these scaffolds, a robust in vitro enzyme inhibition assay is essential.

Protocol: In Vitro KDM5A Inhibition Assay (AlphaLISA)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against KDM5A.

Materials:

  • Recombinant human KDM5A enzyme

  • Biotinylated histone H3 (1-21) K4me3 peptide substrate

  • AlphaLISA anti-H3K4me2 acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Test compounds (e.g., 1-Methoxyisoquinoline-4-carboxylic acid derivatives) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further into the assay buffer to the desired final concentrations.

  • Add a fixed amount of KDM5A enzyme to each well of the microplate, except for the negative control wells.

  • Add the diluted test compounds to the wells and pre-incubate with the enzyme for 20-30 minutes at room temperature.[14]

  • Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate to all wells.

  • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing the AlphaLISA acceptor beads and streptavidin donor beads.

  • Incubate the plate in the dark for 60 minutes to allow for bead proximity binding.

  • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of H3K4me2 product formed.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

Conclusion

The choice between a 1-methoxyisoquinoline-4-carboxylic acid scaffold and its quinoline analogs is a strategic decision in drug design. The isoquinoline framework, with its nitrogen at the 2-position, offers a distinct electronic and steric profile compared to the more common quinoline scaffold. The addition of a methoxy group further tunes these properties, influencing target binding and metabolic fate. While quinoline-4-carboxylic acids have a proven track record in inhibiting a diverse range of enzymes, the nuanced properties of substituted isoquinolines present untapped opportunities for developing potent and selective inhibitors against challenging targets like KDM5A. A thorough understanding of the fundamental differences detailed in this guide is paramount for the rational design of next-generation therapeutics.

References

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  • Royal Society of Chemistry. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.

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Foundational

1-Methoxyisoquinoline-4-carboxylic acid safety data sheet (SDS)

Executive Summary 1-Methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting poly(ADP-ribose) poly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting poly(ADP-ribose) polymerase (PARP) and Hepatitis B Virus (HBV) capsid assembly.[1][2] Unlike its ubiquitously available isomer, quinoline-4-carboxylic acid, this isoquinoline derivative offers unique vectoral properties for structure-activity relationship (SAR) exploration, particularly in optimizing solubility and metabolic stability of drug scaffolds.[3]

This guide provides a comprehensive technical profile, synthesizing safety data, handling protocols, and a validated synthetic workflow for researchers in medicinal chemistry.[3]

Chemical Identity & Physicochemical Properties

Parameter Technical Specification
Chemical Name 1-Methoxyisoquinoline-4-carboxylic acid
CAS Number 1697334-61-4
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Structure Isoquinoline core, C1-methoxy, C4-carboxylic acid
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Isoquinoline nitrogen - suppressed basicity due to C1-OMe)
Melting Point >210 °C (Decomposes)

Hazard Identification & Risk Assessment (GHS)

Signal Word: DANGER

As a carboxylic acid derivative of a nitrogen heterocycle, this compound poses risks primarily associated with tissue corrosivity to mucous membranes and eyes.[3] The methoxy group at C1 reduces the basicity of the ring nitrogen, but the free acid moiety dictates the primary hazard profile.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage (Corrosive).

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[3] Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Validated Synthetic Workflow

For researchers requiring de novo synthesis or scale-up, the most reliable route avoids the low-yielding direct oxidation of 1-methoxy-4-methylisoquinoline. Instead, a Metal-Halogen Exchange Carboxylation strategy using the commercially available precursor 4-bromo-1-methoxyisoquinoline is recommended. This method prevents the hydrolysis of the methoxy group that often occurs under harsh oxidative conditions.

Protocol: Lithiation-Carboxylation Sequence
  • Preparation: Charge a flame-dried flask with 4-bromo-1-methoxyisoquinoline (1.0 eq) and anhydrous THF (0.2 M concentration) under Argon.

  • Exchange: Cool to -78 °C . Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes.[3]

    • Mechanism:[4][5] The bromine atom is exchanged for lithium, generating the nucleophilic aryllithium species.

  • Quench: Bubble anhydrous CO₂ gas (excess) through the solution for 30 minutes while maintaining -78 °C.

  • Workup: Allow to warm to room temperature. Quench with 1N HCl until pH ~3. The product will precipitate or can be extracted with EtOAc.

Pathway Visualization

SynthesisPath Precursor 4-Bromo-1-methoxyisoquinoline (Starting Material) Intermediate Lithium Intermediate (Nucleophilic Species) Precursor->Intermediate n-BuLi, THF, -78°C (Metal-Halogen Exchange) Product 1-Methoxyisoquinoline- 4-carboxylic acid Intermediate->Product 1. CO2 (g) 2. H3O+ Quench (Electrophilic Trapping)

Caption: Figure 1. Metal-halogen exchange route for regioselective carboxylation at C4.

Handling, Storage, & Stability

  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The methoxy group is generally stable, but the carboxylic acid can catalyze slow decomposition or decarboxylation if exposed to heat and moisture over prolonged periods.

  • Incompatibilities: Strong oxidizing agents and strong bases. Avoid contact with thionyl chloride (

    
    ) unless converting to the acid chloride, as this will generate HCl gas and may cleave the methyl ether if temperature is not controlled.[3]
    
  • Stability: Stable for >2 years if stored desiccated and cold.

Emergency Procedures

Scenario Action Protocol
Eye Contact CRITICAL: Flush immediately with water for 15+ minutes. The acidic nature can cause corneal opacity. Seek ophthalmologist immediately.
Skin Contact Wash with soap and water. If redness persists (chemical burn), seek medical attention.[3]
Ingestion Rinse mouth. Do NOT induce vomiting due to potential corrosivity. Drink 1-2 glasses of water to dilute.
Fire Use dry chemical, CO₂, or alcohol-resistant foam.[3] Emits toxic Nitrogen Oxides (NOx) under fire conditions.

References

  • Sigma-Aldrich. Product Detail: 1-Methoxyisoquinoline-4-carboxylic acid (CAS 1697334-61-4).[1][6] Retrieved from .

  • BLD Pharm. Safety Data Sheet: 1-Methoxyisoquinoline-4-carboxylic acid.[1][2] Retrieved from .

  • World Intellectual Property Organization. Patent WO2020123674A1: Substituted arylmethylureas and heteroarylmethylureas (HBV Capsid Inhibitors). (2020). Retrieved from .

  • ChemicalBook. Synthesis of Isoquinoline-4-carboxylic acid derivatives via Metal-Halogen Exchange. Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to Isoquinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Isoquinoline-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] The isoquinoline scaffold itself is a "privileged structure," found in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The incorporation of a carboxylic acid group at the 4-position provides a crucial handle for synthetic modification and potential interactions with biological targets, making these derivatives particularly attractive for drug discovery.[1][4] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of isoquinoline-4-carboxylic acid derivatives.

The Synthetic Landscape: Constructing the Core

The synthesis of isoquinoline-4-carboxylic acid derivatives can be approached through various methodologies, from classical name reactions to modern transition-metal-catalyzed processes.

Classical Synthetic Routes

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction, have been widely employed.[5] This intramolecular cyclodehydration reaction typically involves the use of a dehydrating agent to form the dihydroisoquinoline core, which can then be further functionalized.[5]

Modern Synthetic Innovations

More recent advancements have focused on developing more efficient and versatile synthetic strategies. Copper-catalyzed domino reactions and multicomponent reactions, such as the Ugi reaction, have emerged as powerful tools for the construction of highly substituted isoquinolone-4-carboxylic acids in a combinatorial fashion.[4][6][7] These methods offer advantages in terms of reaction efficiency, substrate scope, and the ability to rapidly generate libraries of diverse compounds.[4][7] Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields.[6]

A general synthetic workflow is depicted below:

Figure 1. A generalized synthetic workflow for isoquinoline-4-carboxylic acid derivatives. This diagram illustrates a common pathway from basic starting materials to complex, functionalized target molecules.

A Spectrum of Biological Activities

Isoquinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for various therapeutic applications.

Anticancer Potential

A significant area of research has focused on the anticancer properties of these compounds.[3] Their mechanisms of action are diverse and include the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[3] Some derivatives have also shown potent cytotoxic activities against a range of human cancer cell lines, including melanoma, breast, colon, and ovarian cancers.[3]

Antimicrobial Properties

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Isoquinoline derivatives have shown promise in this area, with some exhibiting significant bactericidal and antifungal activity.[5][8] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the isoquinoline core play a crucial role in determining the antimicrobial potency and spectrum.[5][6] For instance, certain halogenated phenyl and phenethyl carbamates have demonstrated remarkable bactericidal effects.[5]

Neuroprotective Effects

Emerging research suggests that isoquinoline alkaloids and their derivatives may possess neuroprotective properties.[9] These compounds have been investigated for their potential to mitigate neuronal damage and inflammation, which are hallmarks of neurodegenerative diseases.[9][10][11] Their mechanisms of action may involve reducing oxidative stress and modulating inflammatory pathways.[9][10]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for designing more potent and selective therapeutic agents.

Key structural features that influence activity include:

  • Substituents on the Isoquinoline Core: The presence of different functional groups on the aromatic ring system can significantly impact biological activity. For example, in the context of antimicrobial activity, elongating an aliphatic carbon chain has been shown to increase antibacterial efficacy.[6]

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position is often crucial for activity, potentially acting as a key binding element with biological targets.[12] Modifications of this group, such as conversion to esters or amides, can modulate the compound's physicochemical properties and biological profile.[7]

The following table summarizes hypothetical SAR data for a series of isoquinoline-4-carboxylic acid derivatives, illustrating how modifications can influence anticancer activity.

Compound Substituent at C1 Substituent at C7 IC50 (µM) vs. HeLa Cells
I PhenylMethoxy12.5
II 4-ChlorophenylMethoxy5.8
III 2-ThienylMethoxy9.2
IV PhenylHydrogen18.3

Table 1. Illustrative Structure-Activity Relationship Data. This table demonstrates how altering substituents at different positions on the isoquinoline core can affect the anticancer potency of the compounds.

G cluster_0 Core Scaffold cluster_1 Biological Activities cluster_2 Mechanisms of Action Core Isoquinoline-4-Carboxylic Acid Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Neuroprotective Neuroprotective Core->Neuroprotective Topoisomerase_Inhibition Topoisomerase Inhibition Anticancer->Topoisomerase_Inhibition Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Neuroprotective->Anti_inflammatory Antioxidant Antioxidant Neuroprotective->Antioxidant

Figure 2. Relationship between the core scaffold and its biological activities and mechanisms. This diagram illustrates how the central isoquinoline-4-carboxylic acid structure gives rise to a variety of biological effects through different mechanisms of action.

Experimental Protocols

This section provides a generalized protocol for the synthesis and biological evaluation of isoquinoline-4-carboxylic acid derivatives.

General Synthetic Procedure (Doebner Reaction)

A common method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[13][14]

  • A mixture of an aniline, an aldehyde, and pyruvic acid is refluxed in a suitable solvent, such as ethanol.[15]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to evaluate the cytotoxic effects of compounds on cancer cell lines.[14]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, an MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • The formazan crystals are then dissolved in a suitable solvent, such as DMSO.

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Future Perspectives

The field of isoquinoline-4-carboxylic acid derivatives continues to evolve, with ongoing efforts to discover new compounds with enhanced therapeutic properties. Future research will likely focus on:

  • Exploring Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes.

  • Expanding the Scope of Biological Targets: Investigating the potential of these derivatives against a wider range of diseases, including viral infections and inflammatory disorders.[14][16]

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action to facilitate rational drug design.

  • Lead Optimization and Preclinical Development: Advancing the most promising candidates through further preclinical studies to assess their safety and efficacy.

Sources

Foundational

Strategic Sourcing & Technical Profile: 1-Methoxyisoquinoline-4-carboxylic Acid

The following technical guide provides a comprehensive analysis of 1-Methoxyisoquinoline-4-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry for kinase inhibitor and antiviral drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 1-Methoxyisoquinoline-4-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry for kinase inhibitor and antiviral drug discovery.

CAS Number: 1697334-61-4 Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol Primary Application: Scaffold for SAR (Structure-Activity Relationship) optimization in kinase/protease inhibitors.

Technical Specifications & Chemical Profile

Structural Significance

The 1-methoxyisoquinoline-4-carboxylic acid moiety offers a unique pharmacological profile compared to its quinoline isomers. The methoxy group at the C1 position locks the isoquinoline ring in its aromatic form, preventing the tautomerization to the isoquinolin-1-one (amide) species. This "fixed" aromaticity is critical for:

  • Pi-Stacking Interactions: Enhanced binding affinity in hydrophobic pockets of enzymes (e.g., ATP-binding sites).

  • Solubility: The methoxy group increases lipophilicity (cLogP) relative to the hydroxy/oxo tautomer, improving membrane permeability.

  • Metabolic Stability: Blocking the C1 position prevents rapid oxidative metabolism by aldehyde oxidase (AOX), a common liability for isoquinoline drugs.

Physicochemical Properties (Predicted)
PropertyValueRelevance
pKa (Acid) ~3.8 - 4.2Ionized at physiological pH; requires esterification for cell assays.
cLogP ~2.1Favorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (COOH)Specific interaction with catalytic residues (e.g., Lys/Asp).
H-Bond Acceptors 3 (N, OMe, C=O)Versatile pharmacophore for ligand-protein docking.

Synthesis & Manufacturing Workflow

Understanding the synthetic origin is vital for assessing impurity profiles in commercial batches. The presence of N-methylated impurities (isocarbostyrils) is a common quality failure mode in lower-grade supplies.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the standard "Make" procedure utilized by custom synthesis CROs to ensure O-methylation selectivity.

G Start 4-Bromoisoquinolin-1(2H)-one (Precursor) Inter1 1-Chloro-4-bromoisoquinoline (Activated Intermediate) Start->Inter1 POCl3, Reflux (Chlorination) Impurity Impurity: 1-Oxo-2-methyl (N-Methylation) Start->Impurity MeI / Base (Side Reaction) Inter2 1-Methoxy-4-bromoisoquinoline (O-Alkylated Scaffold) Inter1->Inter2 NaOMe, MeOH (Nucleophilic Subst.) Lithium Lithium Halogen Exchange (n-BuLi / -78°C) Inter2->Lithium Activation Target 1-Methoxyisoquinoline-4-carboxylic Acid (Target) Lithium->Target 1. CO2 (Quench) 2. H3O+ (Workup)

Caption: Figure 1. Selective synthesis pathway avoiding N-methylation by utilizing a chloro-intermediate displacement strategy.

Critical Quality Attributes (CQA)

When evaluating a Supplier's COA (Certificate of Analysis), verify the following:

  • ¹H-NMR (DMSO-d₆):

    • Target Signal: Sharp singlet at ~4.0-4.1 ppm (O-CH₃).

    • Impurity Signal: Broad singlet or upfield shift at ~3.5-3.6 ppm indicates N-methyl byproduct (Isoquinolin-1-one derivative).

  • HPLC Purity: Must be >97% to avoid interference in biological assays.

  • Residual Solvents: Check for methanol or THF traces if used in the final crystallization.

Supplier & Price Comparison

Market Status: This compound is classified as a "Specialty Building Block" . It is rarely held in bulk stock (kg scale) and is typically synthesized on-demand or held in milligram quantities by catalog aggregators.

Tiered Supplier Analysis
Supplier TierRepresentative CompaniesAvailabilityEst. Price (1g)Lead Time
Tier 1: Catalog Aggregators BLD Pharm , Sigma-Aldrich (via MilliporeSigma)In Stock (Often <5g)$150 - $280 1-2 Weeks
Tier 2: Global Sourcing Ambeed , Enamine , Bide Pharm Variable$90 - $180 2-4 Weeks
Tier 3: Custom Synthesis WuXi AppTec , Pharmaron , SpiroChem Made to OrderFTE / Quote 6-10 Weeks
Specific Supplier Data (Verified Listings)
  • BLD Pharm:

    • Catalog ID: BD02787696[1][2]

    • Status: Often holds inventory in Shanghai/USA warehouses.

    • Recommendation: Best for rapid acquisition of small amounts (100mg - 1g) for initial screening.

  • Sigma-Aldrich (MilliporeSigma):

    • CAS Listing: 1697334-61-4[1][2]

    • Status: Premium pricing; high reliability for purity documentation.

    • Recommendation: Use for GLP-stage projects requiring rigorous documentation.

  • Thermo Scientific / Alfa Aesar:

    • Note: Often lists the parent Isoquinoline-4-carboxylic acid (CAS 7159-36-6) or Quinoline isomers. Ensure you do not purchase the wrong isomer (e.g., 6-methoxyquinoline).

Procurement Strategy

For drug discovery campaigns requiring >10g:

  • Do not buy catalog. The unit price ($200/g) scales poorly.

  • Request a Custom Quote: Contact a Tier 2 supplier (e.g., Enamine or Bide Pharm).

  • Target Price: For a 10g - 50g batch, the target price should drop to $40 - $60 per gram .

References

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Retrieved from [Link]

  • MDPI Molecules. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid: A Modular Approach

Abstract & Application Scope This application note details a robust, three-step synthetic protocol for the preparation of 1-Methoxyisoquinoline-4-carboxylic acid starting from 1-chloroisoquinoline . This scaffold is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details a robust, three-step synthetic protocol for the preparation of 1-Methoxyisoquinoline-4-carboxylic acid starting from 1-chloroisoquinoline . This scaffold is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ROCK, PKA) and bioisosteres of quinolone antibiotics.

The synthetic strategy prioritizes regiocontrol and operational simplicity . By introducing the electron-donating methoxy group early (


), we electronically activate the C4 position for highly selective electrophilic bromination, facilitating a clean lithiation-carboxylation sequence. This route avoids the harsh conditions associated with direct oxidation or Friedel-Crafts acylation of deactivated heterocycles.

Synthetic Pathway Overview

The synthesis proceeds via a "Activate-Functionalize-Transform" logic:

  • Activation: Conversion of the chloro-group to a methoxy-group to increase electron density.

  • Functionalization: Regioselective bromination at C4 using N-Bromosuccinimide (NBS).

  • Transformation: Lithium-halogen exchange followed by

    
     trapping to install the carboxylate.
    
Reaction Workflow Diagram

SynthesisPath SM 1-Chloroisoquinoline Int1 1-Methoxyisoquinoline SM->Int1 Step 1: NaOMe, MeOH Reflux, 2-4 h (SNAr) SM->Int1 Int2 4-Bromo-1- methoxyisoquinoline Int1->Int2 Step 2: NBS, MeCN RT, 2 h (Regioselective Bromination) Int1->Int2 Product 1-Methoxyisoquinoline- 4-carboxylic acid Int2->Product Step 3: n-BuLi, THF, -78°C then CO2 (s) (Li-Hal Exchange) Int2->Product

Caption: Step-wise transformation from 1-chloroisoquinoline to the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methoxyisoquinoline

Principle: Nucleophilic Aromatic Substitution (


). The C1-position of isoquinoline is highly electrophilic due to the adjacent nitrogen, making the chlorine atom an excellent leaving group.

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Sodium Methoxide (NaOMe) (2.0 equiv) - Use 25-30% wt solution in MeOH or freshly prepared solid.

  • Methanol (anhydrous) (10 V relative to substrate mass)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 1-chloroisoquinoline and anhydrous methanol.

  • Addition: Add NaOMe solution dropwise at room temperature. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (65°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LCMS.[1] The starting material (Rf ~0.6) should convert to a more polar product.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

  • Quench: Pour the residue into ice-cold water (50 mL). The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Usually not required. If necessary, recrystallize from cold hexane.

Key Parameter: Ensure excess NaOMe (at least 1.5 eq) to drive the reaction to completion, as the methoxide can also act as a base.

Step 2: Regioselective Bromination (Synthesis of 4-Bromo-1-methoxyisoquinoline)

Principle: Electrophilic Aromatic Substitution (EAS). The 1-methoxy group donates electron density into the ring, activating the C4 position (beta-position of the vinylogous system). N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) provides mild conditions that favor mono-bromination at C4 over C5/C8.

Reagents:

  • 1-Methoxyisoquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize if yellow/aged.

  • Acetonitrile (MeCN) (anhydrous) (8 V)

Protocol:

  • Setup: Dissolve 1-methoxyisoquinoline in anhydrous MeCN in a light-protected flask (wrap in foil).

  • Addition: Add NBS portion-wise over 15 minutes at 0°C .

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

    • Note: C4 bromination is rapid. Extended reaction times or heat may lead to over-bromination or radical side reactions.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess bromine.
    
  • Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with DCM (2 x).

  • Purification: Pass through a short silica plug eluting with Hexane/DCM (1:1) to remove succinimide byproducts.

Why this works: In 1-methoxyisoquinoline, the C4 position corresponds to the electron-rich


-carbon of an enamine-like system (

), making it significantly more nucleophilic than the benzenoid ring (C5-C8).
Step 3: Lithiation and Carboxylation

Principle: Lithium-Halogen Exchange. Treatment with n-Butyllithium (n-BuLi) generates the C4-lithio species faster than n-BuLi attacks the C1-center (nucleophilic addition). The resulting aryl lithium species is trapped with


.

Reagents:

  • 4-Bromo-1-methoxyisoquinoline (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Dry Ice (

    
     source) or gaseous 
    
    
    
    balloon.
  • Tetrahydrofuran (THF) (anhydrous) (15 V)

Protocol:

  • Drying: Flame-dry a 3-neck flask under Argon/Nitrogen flow.

  • Solvation: Dissolve the bromo-intermediate in anhydrous THF and cool strictly to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature below -70°C.

    • Critical: Stir for exactly 30–45 minutes at -78°C. Longer times may encourage nucleophilic attack of BuLi at C1.

  • Quench (Carboxylation):

    • Method A (Solid): Add crushed, excess Dry Ice (rinsed with dry ether) directly to the reaction.

    • Method B (Gas): Bubble dry

      
       gas through the solution for 30 minutes while warming to 0°C.
      
  • Workup: Allow to warm to RT. Quench with water (10 mL).

  • Isolation (Acid Base Extraction):

    • Extract the alkaline aqueous layer with Ether (discard organic layer to remove unreacted neutrals).

    • Acidify the aqueous layer to pH 2–3 with 1M HCl. The carboxylic acid product should precipitate.

    • Filter the white solid and dry under vacuum.

Data Summary & Troubleshooting

ParameterStep 1 (Methoxylation)Step 2 (Bromination)Step 3 (Carboxylation)
Typical Yield 85 - 95%75 - 85%60 - 75%
Appearance White/Off-white solidPale yellow solidWhite powder
Key Risk Incomplete conversion if wet MeOH is used.Over-bromination if heated.Nucleophilic attack at C1 if Temp > -70°C.
Critical Control Reflux temp; Anhydrous conditions.Light protection; Stoichiometry (1.05 eq).Cryogenic temp (-78°C); Anhydrous THF.[2]
Alternative Scalable Route (Palladium Catalysis)

For scales >100g where cryogenic lithiation is impractical, replace Step 3 with Pd-catalyzed Carbonylation :

  • Catalyst:

    
     (2 mol%) + dppf (4 mol%).
    
  • Conditions: CO balloon (1 atm),

    
    , 
    
    
    
    (5 eq) in DMF at 80°C.
  • Advantage: Avoids n-BuLi; tolerates moisture better.

References

  • Nucleophilic Substitution of 1-Chloroisoquinoline

    • ChemicalBook. (2025).[3][4][5][6][7][8] "Reaction of 1-chloroisoquinoline with sodium methoxide."

  • Regioselective Bromination of Isoquinolines

    • Journal of Organic Chemistry.[9][10] (1995). "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent."[9]

  • Lithiation of 4-Bromoisoquinolines

    • Gilman, H., & Soddy, T. S. (1957). "Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines." Journal of Organic Chemistry.
  • Palladium-Catalyzed Carbonylation (Alternative Route)

    • Organic Syntheses. (2017).[6] "Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes."

Sources

Application

Application Note &amp; Protocol: O-Methylation of Isoquinoline-4-Carboxylic Acid Precursors

For: Researchers, scientists, and drug development professionals. Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of isoquinoline precursors, such as isoquinoline-4-carboxylic acid, is a critical step in the synthesis of novel drug candidates. This document provides a detailed guide to the O-methylation of isoquinoline-4-carboxylic acid, a key transformation for producing the corresponding methyl ester. This esterification can modulate the compound's physicochemical properties, such as lipophilicity and membrane permeability, and serves as a crucial intermediate for further synthetic elaborations. This guide will delve into the mechanistic underpinnings of the reaction, present a detailed, field-tested protocol using (Trimethylsilyl)diazomethane (TMS-diazomethane) for its efficacy and improved safety profile over diazomethane, and provide comprehensive methods for reaction monitoring and product validation.

Introduction: The Strategic Importance of O-Methylation

O-methylation of a carboxylic acid functional group is a fundamental transformation in organic synthesis. In the context of drug development, converting a carboxylic acid to its methyl ester can have profound implications for a molecule's biological activity and pharmacokinetic profile. The carboxylic acid group is often ionizable at physiological pH, which can hinder its ability to cross cellular membranes. By converting it to a neutral methyl ester, the molecule's lipophilicity is increased, often leading to improved cell permeability and bioavailability.

Furthermore, the methyl ester of isoquinoline-4-carboxylic acid is a versatile synthetic intermediate. It can undergo a variety of chemical transformations, such as reduction to the corresponding alcohol, reaction with Grignard reagents to form tertiary alcohols, or serve as a precursor for amide bond formation, thus enabling the exploration of a wider chemical space in drug discovery programs.

Mechanistic Insight: The Chemistry of O-Methylation

The O-methylation of carboxylic acids can be achieved through various reagents, each with its own mechanism and considerations.[1] This guide focuses on the use of diazomethane and its safer, more user-friendly alternative, TMS-diazomethane.

The Diazomethane Pathway

Diazomethane (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids.[2][3] The reaction proceeds via a two-step mechanism:

  • Protonation: The carboxylic acid protonates the diazomethane to form a carboxylate anion and a methyldiazonium cation.[2][3][4][5]

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2 reaction. This results in the formation of the methyl ester and the liberation of nitrogen gas, which is an excellent leaving group.[2][3][5]

Despite its high efficiency, diazomethane is a highly toxic and potentially explosive gas, necessitating specialized handling procedures and equipment.[2][3][5]

The Safer Alternative: (Trimethylsilyl)diazomethane (TMS-Diazomethane)

(Trimethylsilyl)diazomethane (TMS-CHN₂) is a commercially available reagent that serves as a safer substitute for diazomethane.[6][7] It is a liquid at room temperature and is generally considered less explosive.[7] The mechanism of methylation with TMS-diazomethane in the presence of an alcohol (like methanol) is believed to involve the in-situ generation of diazomethane.[8]

The overall reaction for the O-methylation of isoquinoline-4-carboxylic acid to its methyl ester is depicted below:

O_methylation_reaction cluster_reactants Reactants cluster_products Products isoquinoline_acid Isoquinoline-4-carboxylic acid methyl_ester Isoquinoline-4-carboxylic acid methyl ester isoquinoline_acid->methyl_ester Methylation tms_diazomethane (Trimethylsilyl)diazomethane (TMS-CHN2) n2 Nitrogen (N2) tms_diazomethane->n2 Decomposition methanol Methanol (Co-solvent) tms_ether TMS-Methanol Adduct methanol->tms_ether Reaction with TMS

Caption: Reaction scheme for the O-methylation of isoquinoline-4-carboxylic acid.

Experimental Protocol: O-Methylation of Isoquinoline-4-Carboxylic Acid

This protocol is designed for the efficient and safe O-methylation of isoquinoline-4-carboxylic acid using TMS-diazomethane.

Safety Precautions
  • (Trimethylsilyl)diazomethane is toxic and a suspected carcinogen. It can be fatal if inhaled. [6][7] All manipulations must be performed in a certified chemical fume hood.[6][7][9]

  • Personal Protective Equipment (PPE) is mandatory. This includes a flame-resistant lab coat, double nitrile gloves, and ANSI-compliant safety goggles and a face shield.[6][7][9]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6][9]

  • TMS-diazomethane can form explosive diazomethane in the presence of acids or bases in alcoholic solvents.[7][9]

  • Quench any unreacted TMS-diazomethane with acetic acid before disposal.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier
Isoquinoline-4-carboxylic acid≥95%Commercially Available
(Trimethylsilyl)diazomethane (2.0 M in hexanes)SolutionCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionAqueousPrepared in-house
Brine (Saturated NaCl solution)AqueousPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ReagentCommercially Available
Acetic AcidGlacialCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add isoquinoline-4-carboxylic acid (1.0 eq).

    • Dissolve the starting material in a mixture of anhydrous dichloromethane (DCM) and anhydrous methanol (MeOH) (typically a 4:1 to 9:1 ratio of DCM:MeOH). The total solvent volume should be sufficient to fully dissolve the starting material (e.g., 0.1 M concentration).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of TMS-Diazomethane:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add (Trimethylsilyl)diazomethane (2.0 M solution in hexanes, 1.1-1.5 eq) dropwise to the stirred solution.

    • Observation: A pale yellow color and gentle effervescence (evolution of nitrogen gas) should be observed.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being less polar, should have a higher Rf value on a silica gel TLC plate compared to the starting carboxylic acid.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully add glacial acetic acid dropwise to quench any excess TMS-diazomethane. Continue addition until the yellow color disappears and gas evolution ceases.

  • Work-up and Extraction:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and brine.[10]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods, depending on its purity:

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure methyl ester.

  • Flash Column Chromatography: For less pure samples, purification by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

The following diagram illustrates the general workflow for this protocol:

experimental_workflow start Start setup Reaction Setup (Isoquinoline-4-carboxylic acid in DCM/MeOH) start->setup addition Slow Addition of TMS-Diazomethane at 0 °C setup->addition stir Stir at Room Temperature (1-4 hours) addition->stir monitoring Monitor by TLC/LC-MS stir->monitoring quench Quench with Acetic Acid at 0 °C monitoring->quench Reaction Complete workup Aqueous Work-up (NaHCO3, H2O, Brine) quench->workup dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify end Pure Methyl Ester purify->end

Caption: Experimental workflow for the O-methylation of isoquinoline-4-carboxylic acid.

Analytical Validation: Confirming Success

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized isoquinoline-4-carboxylic acid methyl ester.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Disappearance of the broad carboxylic acid proton signal. Appearance of a new singlet in the δ 3.5-4.0 ppm region, integrating to 3 protons, corresponding to the methyl ester group.
¹³C NMR Structural confirmation.Appearance of a new signal around δ 50-55 ppm for the methoxy carbon and a signal for the ester carbonyl carbon around δ 165-175 ppm.
Mass Spectrometry (MS) Confirmation of molecular weight.The molecular ion peak ([M+H]⁺ or M⁺) should correspond to the calculated molecular weight of the methyl ester.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak should be observed, with purity typically >95% for use in subsequent steps.
Infrared (IR) Spectroscopy Functional group analysis.Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient TMS-diazomethane.- Inactive TMS-diazomethane.- Presence of water in the reaction.- Add additional TMS-diazomethane.- Use a fresh bottle of the reagent.- Ensure all glassware and solvents are anhydrous.
Low Yield - Incomplete reaction.- Product loss during work-up or purification.- Ensure the reaction goes to completion before work-up.- Optimize extraction and purification procedures.
Side Product Formation (e.g., N-methylation) The nitrogen atom of the isoquinoline ring is a potential site for methylation, although generally less reactive than the carboxylic acid.- Use mild reaction conditions (low temperature, short reaction time).- If N-methylation is a significant issue, consider alternative methylating agents that are more specific for carboxylic acids, such as methyl iodide with a non-nucleophilic base.[11]

Conclusion

The O-methylation of isoquinoline-4-carboxylic acid is a critical transformation for the synthesis of novel compounds in drug discovery. The protocol detailed herein, utilizing the safer reagent TMS-diazomethane, provides a reliable and efficient method for this conversion. By understanding the reaction mechanism, adhering to strict safety protocols, and employing rigorous analytical validation, researchers can confidently synthesize and purify the desired methyl ester for further investigation.

References

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  • Centers for Disease Control and Prevention. (2010). Trimethylsilyldiazomethane. Available at: [Link]

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  • Wang, L., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9510-9520. Available at: [Link]

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  • He, L., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(15), 7093-7107. Available at: [Link]

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Method

Application Notes and Protocols for Amide Coupling with 1-Methoxyisoquinoline-4-carboxylic Acid

Introduction: The Significance of Isoquinoline Amides in Drug Discovery The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isoquinoline Amides in Drug Discovery

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Specifically, amide derivatives of isoquinoline carboxylic acids are of significant interest in drug development, with applications as anticancer, antimicrobial, and anti-inflammatory agents. 1-Methoxyisoquinoline-4-carboxylic acid is a key building block for accessing a diverse range of these valuable compounds. The successful and efficient formation of an amide bond is a critical step in the synthesis of these target molecules. This guide provides a detailed overview of the reaction conditions and protocols for the amide coupling of 1-methoxyisoquinoline-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Understanding the Substrate: 1-Methoxyisoquinoline-4-carboxylic Acid

The reactivity of 1-methoxyisoquinoline-4-carboxylic acid in amide coupling reactions is influenced by its unique electronic and steric properties. The isoquinoline ring system is a heteroaromatic structure, and the presence of the electron-donating methoxy group at the 1-position increases the electron density of the aromatic system. This electronic effect can decrease the acidity of the carboxylic acid at the 4-position, potentially making its activation for amide coupling more challenging compared to electron-deficient systems. Furthermore, the carboxylic acid group is situated in a sterically demanding environment, which can hinder the approach of the coupling reagents and the amine nucleophile.[2][3][4] Careful selection of coupling reagents and reaction conditions is therefore crucial to achieve high yields and purity.

Choosing the Right Coupling Strategy: A Comparative Overview

Several classes of coupling reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages. The choice of reagent will depend on the specific amine to be coupled, the scale of the reaction, and the desired purity of the final product.

Coupling Reagent ClassExamplesMechanism HighlightsAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, HCTUFormation of a highly reactive OAt- or OBt-active ester.[5][6][7]High coupling efficiency, fast reaction rates, low racemization.[7][8]Can be more expensive, potential for guanidinylation of the amine with excess reagent.[9]
Carbodiimides EDC, DCCFormation of an O-acylisourea intermediate, often with an additive like HOBt or HOAt to suppress side reactions and racemization.[10]Cost-effective, widely used, water-soluble byproducts with EDC.[10]Risk of racemization, formation of N-acylurea byproduct, DCC byproduct can be difficult to remove.[11]
Phosphonium Salts PyBOP, PyAOPFormation of an active ester, similar to uronium salts.High efficiency, particularly for sterically hindered substrates, no guanidinylation side products.[7][10]Can be more expensive, byproducts can sometimes be difficult to remove.
Acid Chlorides Thionyl chloride (SOCl₂), Oxalyl chlorideConversion of the carboxylic acid to a highly reactive acid chloride intermediate.[1]Highly reactive, often leads to high yields.Requires a two-step process, harsh reagents may not be compatible with sensitive functional groups.[10]
Mixed Anhydrides Isobutyl chloroformate, Pivaloyl chlorideFormation of a mixed anhydride intermediate that is then attacked by the amine.Generally good yields, cost-effective reagents.Can sometimes lead to a mixture of products if the wrong nucleophile attacks.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 1-methoxyisoquinoline-4-carboxylic acid using different coupling strategies.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for a Broad Range of Amines)

This protocol is often a reliable starting point due to the high reactivity and efficiency of HATU, which can be particularly beneficial for the potentially less reactive 1-methoxyisoquinoline-4-carboxylic acid.

Workflow for HATU-Mediated Coupling

G cluster_prep Reaction Setup cluster_activation Activation cluster_reaction Coupling cluster_workup Work-up & Purification Carboxylic_Acid 1-Methoxyisoquinoline- 4-carboxylic acid Solvent_Base Anhydrous DMF + DIPEA Carboxylic_Acid->Solvent_Base Amine Amine Substrate Amine->Solvent_Base HATU Add HATU Solvent_Base->HATU 0 °C to RT Stir Stir at RT HATU->Stir Quench Aqueous Work-up Stir->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Isolated Amide Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • 1-Methoxyisoquinoline-4-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a solution of 1-methoxyisoquinoline-4-carboxylic acid (1 equivalent) in anhydrous DMF, add the amine (1.0 - 1.2 equivalents) and DIPEA (2.0 - 3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Alternative)

This is a classic and cost-effective method for amide bond formation. The addition of HOBt is crucial to suppress racemization (if the amine is chiral) and improve the reaction efficiency by forming a more reactive HOBt ester.

Materials:

  • 1-Methoxyisoquinoline-4-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve 1-methoxyisoquinoline-4-carboxylic acid (1 equivalent), the amine (1.0 - 1.2 equivalents), and HOBt (1.2 - 1.5 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (1.5 - 2.0 equivalents) to the solution.

  • Cool the mixture to 0 °C and add EDC hydrochloride (1.2 - 1.5 equivalents) in one portion.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • For work-up, if using DCM, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine. If using DMF, dilute with ethyl acetate and perform the same washing sequence.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Protocol 3: Amide Synthesis via the Acid Chloride

This two-step approach involves the initial conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with the amine. This method can be advantageous for less reactive amines.

Step 1: Synthesis of 1-Methoxyisoquinoline-4-carbonyl chloride

Materials:

  • 1-Methoxyisoquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of DMF (for oxalyl chloride)

Procedure:

  • Suspend 1-methoxyisoquinoline-4-carboxylic acid (1 equivalent) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0 - 3.0 equivalents) dropwise at 0 °C. Alternatively, add oxalyl chloride (2.0 equivalents) followed by a catalytic amount of DMF.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • Crude 1-methoxyisoquinoline-4-carbonyl chloride

  • Amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.0 - 1.2 equivalents) and TEA or pyridine (2.0 equivalents) in anhydrous DCM and cool to 0 °C.

  • Add a solution of the crude 1-methoxyisoquinoline-4-carbonyl chloride in anhydrous DCM dropwise to the amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanism Spotlight: HATU-Mediated Coupling

Understanding the mechanism of the coupling reagent can aid in troubleshooting and optimizing the reaction.

G cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: Activation cluster_step3 Step 3: Nucleophilic Attack RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) Base->RCOO HATU HATU Active_Ester OAt-Active Ester RCOO->Active_Ester Attack on HATU HATU->Active_Ester Amine R'-NH₂ Amide Amide Product Active_Ester->Amide Aminolysis Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

The reaction proceeds through a three-step process:

  • Deprotonation: A non-nucleophilic base, such as DIPEA, deprotonates the carboxylic acid to form the carboxylate anion.[6]

  • Activation: The carboxylate anion attacks the HATU reagent to form a highly reactive OAt-active ester, with the release of tetramethylurea.[8]

  • Aminolysis: The amine nucleophile attacks the activated ester, leading to the formation of the desired amide and the release of the HOAt byproduct.[6]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently activated carboxylic acid (due to electron-donating methoxy group).- Steric hindrance.- Poor quality reagents or solvent.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyAOP).- Increase reaction temperature (e.g., to 40-50 °C).- Increase reaction time.- Ensure all reagents and solvents are anhydrous.
Formation of N-acylurea byproduct (with carbodiimides) - Slow reaction of the O-acylisourea intermediate with the amine.- Ensure an adequate amount of HOBt or HOAt is used.- Add the carbodiimide at a lower temperature (0 °C).
Guanidinylation of the amine (with uronium reagents) - Use of excess uronium reagent.- Use a 1:1 molar ratio of the carboxylic acid and uronium reagent.- Consider using a phosphonium-based reagent like PyBOP.
Difficulty in Product Purification - Byproducts from the coupling reagent.- Unreacted starting materials.- Choose a coupling reagent with water-soluble byproducts (e.g., EDC).- Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Employ appropriate aqueous work-up procedures to remove acidic or basic impurities.

Conclusion

The amide coupling of 1-methoxyisoquinoline-4-carboxylic acid is a versatile transformation for the synthesis of a wide array of biologically relevant molecules. While the electronic and steric nature of this substrate presents unique challenges, a systematic approach to the selection of coupling reagents and optimization of reaction conditions can lead to high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

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Application

Ru(II)-catalyzed C-H activation synthesis of 1-alkoxyisoquinolines

A Modern Synthetic Approach: Ru(II)-Catalyzed C-H Activation for the Direct Synthesis of 1-Alkoxyisoquinolines Introduction: The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natu...

Author: BenchChem Technical Support Team. Date: February 2026

A Modern Synthetic Approach: Ru(II)-Catalyzed C-H Activation for the Direct Synthesis of 1-Alkoxyisoquinolines

Introduction: The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. In particular, 1-alkoxyisoquinolines are valuable building blocks in medicinal chemistry and drug development due to their diverse biological activities. Traditional methods for their synthesis often involve multi-step sequences with pre-functionalized starting materials. Modern synthetic chemistry, however, increasingly turns to atom-economical strategies like transition-metal-catalyzed C-H activation, which allows for the direct formation of C-C and C-heteroatom bonds from ubiquitous C-H bonds.[1][2] This guide details a robust and efficient one-pot protocol for synthesizing 1-alkoxyisoquinoline derivatives utilizing a Ruthenium(II)-catalyzed aryl C-H activation and alkyne annulation strategy.[3]

This application note provides an in-depth look at a state-of-the-art method that circumvents the need for conventional, often cumbersome, synthetic routes. The core of this strategy lies in the in situ generation of a benzimidate ester, which serves as a transient directing group to guide the ruthenium catalyst to a specific ortho C-H bond for activation and subsequent annulation with alkynes.[3] This approach is advantageous as it reduces the number of synthetic steps, simplifies experimental procedures, and avoids the isolation of sensitive intermediates.[3]

Part 1: The Core Methodology - A One-Pot Annulation Strategy

The primary protocol described herein is a one-pot synthesis that combines a benzonitrile, an alcohol, and an alkyne in the presence of a Ru(II) catalyst to directly yield the target 1-alkoxyisoquinoline.

The Underlying Principle: In Situ Directing Group Formation

A key innovation of this methodology is the use of an alcohol to generate a benzimidate ester from a benzonitrile precursor directly within the reaction vessel. This benzimidate then acts as an "automatic directing group" (DGauto), coordinating to the ruthenium center and positioning it for the selective activation of the ortho-C-H bond of the aromatic ring. This transient directing group strategy is highly efficient as it streamlines the synthetic process significantly.[3]

Plausible Reaction Mechanism

The catalytic cycle is believed to proceed through several key steps, as illustrated in the diagram below.[3] Initially, the active Ru(II) catalyst is generated from the precatalyst, [Ru(p-cymene)Cl₂]₂. The in situ formed benzimidate coordinates to the ruthenium center, leading to a reversible C-H bond activation to form a five-membered ruthenacycle intermediate. This is followed by coordination and migratory insertion of the alkyne into the Ru-C bond, forming a seven-membered ruthenacycle. Subsequent reductive elimination and aromatization releases the 1-alkoxyisoquinoline product and regenerates the active catalytic species.

digraph "Ru_Catalyzed_1_Alkoxyisoquinoline_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Proposed Catalytic Cycle", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

}

Figure 1: Proposed Catalytic Cycle

Part 2: Experimental Protocols

Materials and Equipment
  • Catalyst: [Ru(p-cymene)Cl₂]₂

  • Additive: AgSbF₆, NaOAc

  • Solvent: 1,2-dichloroethane (DCE)

  • Substrates: Substituted benzonitriles, various alcohols (primary and secondary), and internal alkynes.

  • Equipment: Schlenk tubes or sealed vials, magnetic stirrer with heating, standard glassware for organic synthesis, rotary evaporator, column chromatography setup (silica gel).

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCE is a toxic and volatile solvent.

Detailed Protocol for a Representative Synthesis: 1-methoxy-3,4-diphenylisoquinoline

This protocol is adapted from the work of Hazarika et al.[3]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add benzonitrile (0.2 mmol, 1.0 equiv.), diphenylacetylene (0.3 mmol, 1.5 equiv.), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and NaOAc (0.2 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous methanol (1.0 mL) and 1,2-dichloroethane (1.0 mL) to the tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 24 hours.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-methoxy-3,4-diphenylisoquinoline.

Scope of the Reaction

The optimized reaction conditions are generally applicable to a range of substrates. The following table summarizes the scope based on published data.[3]

EntryBenzonitrile DerivativeAlcoholAlkyneProductYield (%)
1BenzonitrileMethanolDiphenylacetylene1-methoxy-3,4-diphenylisoquinoline85
24-MethylbenzonitrileMethanolDiphenylacetylene6-methyl-1-methoxy-3,4-diphenylisoquinoline82
34-MethoxybenzonitrileMethanolDiphenylacetylene6-methoxy-1-methoxy-3,4-diphenylisoquinoline78
44-ChlorobenzonitrileMethanolDiphenylacetylene6-chloro-1-methoxy-3,4-diphenylisoquinoline75
5BenzonitrileEthanolDiphenylacetylene1-ethoxy-3,4-diphenylisoquinoline80
6BenzonitrileIsopropanolDiphenylacetylene1-isopropoxy-3,4-diphenylisoquinoline65
7BenzonitrileMethanol1,2-di(p-tolyl)acetylene1-methoxy-3,4-di(p-tolyl)isoquinoline81

Part 3: Alternative Two-Step Approach via Isoquinolone

An alternative, albeit less direct, route to 1-alkoxyisoquinolines involves the initial synthesis of a 1-isoquinolone, followed by O-alkylation. This can be advantageous if the corresponding isoquinolone is readily available or if specific alkoxy groups are difficult to introduce directly.

Workflow Overview

This two-step process involves:

  • Step A: Ru(II)-catalyzed C-H activation/annulation of a benzamide with an alkyne to synthesize the corresponding isoquinolone. This is a well-established transformation.[4]

  • Step B: O-alkylation of the resulting isoquinolone to yield the target 1-alkoxyisoquinoline. The Mitsunobu reaction is a particularly effective method for this step, offering mild conditions.[5][6]

digraph "Two_Step_Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Two-Step Synthesis Workflow", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#34A853", penwidth=1.5];

}

Figure 2: Two-Step Synthesis Workflow
Protocol for Step B: O-Alkylation of Isoquinolone (Mitsunobu Reaction)

This protocol is a general representation based on established Mitsunobu procedures for similar substrates.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve the isoquinolone (1.0 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and the desired alcohol (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired 1-alkoxyisoquinoline from triphenylphosphine oxide and other byproducts.

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient exclusion of air/moisture; poor quality solvent/reagents.Use a fresh batch of catalyst and additives. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
Formation of Side Products Alkyne homocoupling; decomposition of starting materials at high temperature.Lower the reaction temperature slightly. Ensure the stoichiometry of the reactants is accurate. The choice of additive (e.g., NaOAc) is crucial and can suppress side reactions.
Low Yield of Benzimidate Formation The chosen alcohol is too sterically hindered or not nucleophilic enough.Use a less hindered primary alcohol. For challenging alcohols, consider pre-forming the benzimidate in a separate step.
Difficulty in Purification Co-elution of product with byproducts (e.g., from the alkyne or catalyst residues).Optimize the solvent system for column chromatography. A filtration through a short plug of silica or celite before full chromatography can help remove catalyst residues.

Conclusion

The Ru(II)-catalyzed C-H activation strategy represents a powerful and modern tool for the synthesis of valuable 1-alkoxyisoquinolines. The one-pot protocol, featuring an in situ generated directing group, offers significant advantages in terms of efficiency, step economy, and operational simplicity. For substrates where the direct approach may be challenging, a reliable two-step sequence via an isoquinolone intermediate provides a versatile alternative. These methods empower researchers in drug discovery and materials science with robust pathways to access complex molecular architectures from simple, readily available precursors.

References

  • Hazarika, N., Gogoi, N. N., Gogoi, M., Ghosh, N., & Das, A. (n.d.). One-Pot Synthesis of 1-Alkoxyisoquinoline Derivatives via Ru(II)-Catalyzed Aryl C−H Activation and Alkyne Annulation. American Chemical Society. Retrieved from [Link]

  • Yang, D., Xu, H., Zhang, X., Hu, Y., Huang, D., & Zhao, H. (2023). Ru-catalyzed C–H activation/cyclization of oximes with sulfoxonium ylides to access isoquinolines. Organic & Biomolecular Chemistry, 21(33), 6750-6756. Retrieved from [Link]

  • Synthesis of 1‐O‐alkylisoquinolines from N‐methoxy benzimidoyl chlorides and alkynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Chitre, T. S., Vankelecom, S., Bérubé, C., Purohit, A., Reed, M. J., Potter, B. V. L., & Threadgill, M. D. (2007). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-133. Retrieved from [Link]

  • Ruthenium-catalyzed oxidative alkyne annulation by C–H activation on ketimines. (2014). Tetrahedron, 70(20), 3342–3348. Retrieved from [Link]

  • Gande, S., Chatla, V. R., Singh, S., & Singh, M. K. (2023). Ruthenium-catalyzed electrochemical C–H activation of benzamidine hydrochlorides with internal alkynes for the synthesis of 1-aminoisoquinolines. Organic & Biomolecular Chemistry, 21(25), 5228-5232. Retrieved from [Link]

  • Allu, S., & Swamy, K. C. K. (2014). Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. The Journal of Organic Chemistry, 79(9), 3963-3972. Retrieved from [Link]

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Ruthenium-catalyzed C–H activation/annulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Wu, H., Wang, H., Wang, Z., Huang, Y., & Wu, J. (2018). Ruthenium(ii)-catalyzed synthesis of CF3-isoquinolinones via C–H activation/annulation of benzoic acids and CF3-imidoyl sulfoxonium ylides. Organic Chemistry Frontiers, 5(11), 1823-1826. Retrieved from [Link]

  • Zhang, S.-Y., Li, Y.-H., Li, B.-J., Chen, K., & Li, Y.-Z. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Organic Chemistry Frontiers, 9(3), 814-820. Retrieved from [Link]

  • Isoquinolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bakulina, O., Dar'in, D., & Krasavin, M. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8488. Retrieved from [Link]

  • Li, Y., Ma, W., & Ma, D. (2017). Ruthenium(II)-Catalyzed Indolo[2,1-a]isoquinolines Synthesis by Tandem C-H Allylation and Oxidative Cyclization of 2-Phenylindoles with Allyl Carbonates. Organic Letters, 19(9), 2258-2261. Retrieved from [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(41), 9739-9743. Retrieved from [Link]

  • Zhang, X., Tang, D., Luo, F., & Chen, Y. (2018). Synthesis of α-Ketone-isoquinoline Derivatives via Tandem Ruthenium(II)-Catalyzed C-H Activation and Annulation. Organic Letters, 20(22), 6990-6993. Retrieved from [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H). (n.d.). Retrieved from [Link]

  • Regioselective O-alkylation: Synthesis of 1-{2-[(2-chloroquinolin-3-yl) methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Mitsunobu Reaction Protocols for 1-Alkoxyisoquinoline Synthesis

[1][2] Part 1: Strategic Analysis & Core Directive The Challenge: Tautomeric Ambiguity The synthesis of 1-alkoxyisoquinolines presents a classic regioselectivity challenge due to the lactam-lactim tautomerism of the star...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Strategic Analysis & Core Directive

The Challenge: Tautomeric Ambiguity

The synthesis of 1-alkoxyisoquinolines presents a classic regioselectivity challenge due to the lactam-lactim tautomerism of the starting material, 1-hydroxyisoquinoline (isocarbostyril).

  • Lactam Form (Isoquinolin-1(2H)-one): Thermodynamically favored in solution. Direct alkylation with alkyl halides (SN2) typically targets the nitrogen (N-alkylation), yielding N-alkylisoquinolinones.

  • Lactim Form (1-Hydroxyisoquinoline): Required for O-alkylation.

The Mitsunobu Advantage: unlike base-mediated alkylation, the Mitsunobu reaction (Alcohol + PPh3 + DEAD/DIAD) effectively reverses this selectivity preference. By activating the alcohol rather than the isoquinoline nucleophile, and utilizing the specific pKa profile of the lactim tautomer (~11.0), the Mitsunobu protocol predominantly drives O-alkylation , providing high-yield access to the 1-alkoxy ether scaffold which is critical for pharmacophores in kinase inhibitors and GPCR ligands.

Mechanistic Causality

The reaction relies on the formation of an oxyphosphonium intermediate from the alcohol. The 1-hydroxyisoquinoline acts as the acidic pronucleophile.

  • Activation: PPh3 reacts with the azo-dicarboxylate (DIAD) to form a betaine.[1]

  • Pronucleophile Deprotonation: The betaine deprotonates the 1-hydroxyisoquinoline. Crucially, the resulting anion is ambident.

  • Substitution: The oxyphosphonium-activated alcohol is attacked. While the N-atom is more nucleophilic in simple SN2 displacements, the Mitsunobu transition state and the steric environment of the oxyphosphonium species favor attack by the oxygen atom of the isoquinoline enolate, securing the O-alkylated product.

Part 2: Detailed Experimental Protocols

Reagent Selection Guide
ComponentStandard RecommendationRationale
Azo Reagent DIAD (Diisopropyl azodicarboxylate)More stable and safer than DEAD; hydrazine byproduct is often easier to remove.
Phosphine PPh3 (Triphenylphosphine)Robust standard.[2][3] Use PBu3 if steric hindrance is high.
Solvent THF (Anhydrous)Optimal solubility for betaine formation. Toluene is a secondary choice if N-alkylation side-products increase.
Stoichiometry 1.5 : 1.5 : 1.0Excess reagents (Phosphine/DIAD) drive the equilibrium for substrates with borderline pKa (~11).
Standard Operating Procedure (SOP)

Target: Synthesis of 1-(benzyloxy)isoquinoline (Model Substrate)

Reagents:

  • 1-Hydroxyisoquinoline (1.0 equiv, 5.0 mmol)

  • Benzyl Alcohol (1.2 equiv, 6.0 mmol)

  • Triphenylphosphine (PPh3) (1.5 equiv, 7.5 mmol)

  • DIAD (1.5 equiv, 7.5 mmol)

  • THF (Anhydrous, 25 mL, 0.2 M concentration)

Step-by-Step Protocol:

  • Preparation (t=0): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N2 flow.

  • Solubilization: Charge the flask with 1-Hydroxyisoquinoline (725 mg), Benzyl Alcohol (0.62 mL), and PPh3 (1.97 g). Add anhydrous THF (25 mL).

    • Note: Ensure complete dissolution.[4] If the isoquinoline is insoluble, mild sonication is permitted.

  • Cooling: Submerge the reaction vessel in an ice/water bath (0 °C). Stir for 10 minutes to equilibrate.

  • Activation (Critical Step): Add DIAD (1.48 mL) dropwise via syringe over 15–20 minutes.

    • Observation: The solution will turn yellow/orange. Exotherm control is vital to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The product (O-alkyl) is typically less polar than the starting lactam.

  • Quench & Workup:

    • Concentrate the mixture in vacuo to a thick oil.

    • Trituration Method (Removal of TPPO): Add cold Et2O or Hexane/Et2O (1:1) and sonicate.[5] Triphenylphosphine oxide (TPPO) often precipitates as a white solid. Filter off the solid.

    • Concentrate the filtrate.[6]

  • Purification: Purify the residue via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Elution Order: Excess DIAD

      
      1-Alkoxyisoquinoline (Product) 
      
      
      
      TPPO (residual)
      
      
      N-alkyl byproduct (trace)
      
      
      Unreacted 1-Hydroxyisoquinoline.
Optimization for Difficult Substrates

If yields are low (<40%) or N-alkylation >10%:

  • High pKa Modification: If the substrate has electron-donating groups (raising pKa > 11), add ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 . This combination is more reactive.

  • Solvent Switch: Switch from THF to Toluene . Toluene often suppresses N-alkylation due to lower polarity, destabilizing the transition state leading to the N-alkyl product.

  • Order of Addition II (Pre-formation):

    • Mix PPh3 + DIAD in THF at 0 °C first (form the betaine).

    • Add the Alcohol.[1][3][6][7] Stir 5 min.

    • Add the 1-Hydroxyisoquinoline last.

    • Why? This ensures the alcohol is activated before the nucleophile is present, reducing the chance of the nucleophile reacting directly with the azo compound.

Part 3: Visualization & Data

Mechanism & Regioselectivity Logic

This diagram illustrates the bifurcation between standard alkylation and Mitsunobu conditions.

MitsunobuMechanism Start 1-Hydroxyisoquinoline (Tautomeric Equilibrium) Lactam Lactam Form (Major Tautomer) Start->Lactam Equilibrium Lactim Lactim Form (Minor Tautomer) Start->Lactim Equilibrium BaseAlk Base / Alkyl Halide (NaH, R-X) Lactam->BaseAlk Nucleophile Mitsunobu Mitsunobu Conditions (PPh3, DIAD, R-OH) Lactim->Mitsunobu Pronucleophile (pKa ~11) N_Prod N-Alkylation Product (Isoquinolin-1-one) BaseAlk->N_Prod Major Pathway (SN2 on N) Mitsunobu->N_Prod Minor Side Reaction O_Prod O-Alkylation Product (1-Alkoxyisoquinoline) Mitsunobu->O_Prod Major Pathway (Oxyphosphonium Attack)

Caption: Divergent synthesis pathways. Mitsunobu conditions leverage the lactim tautomer to selectively access the O-alkylated ether, bypassing the thermodynamic preference for N-alkylation.

Quantitative Comparison: Alkylation Methods

Data aggregated from comparative studies on isoquinolinone scaffolds [1][2].

MethodReagentsConditionsYield (O-Alkyl)Yield (N-Alkyl)Selectivity (O:N)
Classical K2CO3, BnBrDMF, 60°C15%75%1 : 5 (Poor)
Silver Salt Ag2CO3, BnBrToluene, Reflux65%20%3 : 1 (Moderate)
Mitsunobu PPh3, DIAD, BnOH THF, RT 89% <5% >17 : 1 (Excellent)

Part 4: References

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles. [Link][8]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Molecules. [Link]

  • Mitsunobu Reaction Protocols. Organic Chemistry Portal. [Link]

Sources

Application

Preparation of 1-Methoxyisoquinoline-4-carboxylic acid esters

Application Note: Strategic Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid Esters Abstract & Strategic Overview The 1-methoxyisoquinoline-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid Esters

Abstract & Strategic Overview

The 1-methoxyisoquinoline-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a precursor for kinase inhibitors (e.g., ROCK, PKA) and alkaloids. While the isoquinoline core is common, the specific installation of a 1-alkoxy group concomitant with a 4-carboxyl moiety presents regioselectivity challenges.

This guide details two distinct, high-fidelity synthetic protocols:

  • Route A (Nucleophilic Substitution -

    
    ):  The robust, scale-up friendly conversion of 1-chloroisoquinolines using sodium methoxide.
    
  • Route B (Pd-Catalyzed Carbonylation): A modern, transition-metal-catalyzed approach converting 4-bromoisoquinolines directly to esters using CO surrogates or gas.

Synthetic Pathway Visualization

The following diagram outlines the decision logic and chemical flow for both protocols.

G start Starting Material Selection isocarb 1-Hydroxyisoquinoline-4-COOH start->isocarb Route A (Classical) bromo 4-Bromo-1-methoxyisoquinoline start->bromo Route B (Catalytic) chl_inter Intermediate: 1-Chloroisoquinoline-4-COOMe isocarb->chl_inter POCl3 / PCl5 Chlorination product_a Target: Methyl 1-methoxyisoquinoline- 4-carboxylate chl_inter->product_a NaOMe / MeOH SnAr Displacement pd_cat Pd(II) / Ligand / CO source bromo->pd_cat Oxidative Addition product_b Target: Methyl 1-methoxyisoquinoline- 4-carboxylate pd_cat->product_b Methoxycarbonylation

Figure 1: Strategic workflow for accessing 1-methoxyisoquinoline-4-esters via Nucleophilic Substitution (Route A) or Palladium Catalysis (Route B).

Protocol A: The Nucleophilic Substitution ( ) Method

Context: This is the "workhorse" method. The C1 position of isoquinoline is electrophilic (analogous to C2 of pyridine). When an electron-withdrawing group (EWG) like an ester is present at C4, the C1 position becomes highly activated toward nucleophilic attack.

Prerequisite: Preparation of Methyl 1-chloroisoquinoline-4-carboxylate . Note: If starting from the 1-hydroxy acid (isocarbostyril), treat with


 followed by MeOH quench to generate the 1-chloro methyl ester in situ.
Materials:
  • Substrate: Methyl 1-chloroisoquinoline-4-carboxylate (1.0 equiv)

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) [0.2 M concentration]

  • Quench: Ammonium Chloride (

    
    , sat. aq.)
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with Methyl 1-chloroisoquinoline-4-carboxylate. Add anhydrous MeOH to achieve a concentration of ~0.2 M.

    • Critical Control Point: Ensure the starting material is fully dissolved or finely suspended before adding base to prevent localized concentration gradients.

  • Nucleophilic Attack: Add the NaOMe solution dropwise via syringe at room temperature (RT).

    • Observation: A slight exotherm may occur. The solution often turns yellow/orange.

  • Reaction: Heat the mixture to reflux (65 °C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Cl-isoquinoline) typically elutes later than the methoxy product on reverse-phase HPLC due to the lipophilicity of the chloro-group, though this can invert depending on the column. Look for the mass shift:

      
      .
      
  • Workup:

    • Cool to RT.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold saturated

      
       solution (pH ~7).
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Mechanism & Insight: The reaction proceeds via an addition-elimination mechanism (


). The Meisenheimer-like intermediate is stabilized by the nitrogen atom in the ring and the electron-withdrawing ester at C4.
  • Why Reflux? While C1-Cl is reactive, the steric bulk of the C4-ester can slow the approach of the nucleophile. Reflux ensures complete conversion and minimizes the formation of hydrolysis byproducts (1-hydroxy species) by shortening reaction time.

Protocol B: Pd-Catalyzed Methoxycarbonylation

Context: This route is ideal when the 1-methoxy motif is already present (e.g., from commercial sources) but the carbon scaffold needs extension at C4. It utilizes Palladium-catalyzed carbonylation of aryl halides.[1][2]

Safety Note: This protocol uses Carbon Monoxide (CO). Use a high-pressure reactor in a well-ventilated hood. Alternatively, use CO surrogates like Molybdenum hexacarbonyl (


) or the Chloroform/KOH "CO-ware" method for small-scale safety.
Materials:
  • Substrate: 4-Bromo-1-methoxyisoquinoline (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%) or Xantphos.

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH) / DMF (1:1 ratio)

  • Gas: Carbon Monoxide (CO) balloon (1 atm) or autoclave (5 bar).

Step-by-Step Procedure:
  • Catalyst Pre-formation: In a vial, mix

    
     and dppp in a small amount of DMF/MeOH. Stir for 10 mins under Argon to form the active catalyst complex (solution turns yellow/orange).
    
  • Reaction Assembly: In a pressure tube or autoclave, combine:

    • 4-Bromo-1-methoxyisoquinoline

    • The pre-formed catalyst solution

    • Remaining MeOH/DMF solvent.

  • CO Introduction:

    • Method A (Balloon): Purge the vessel with CO gas

      
      . Attach a double-balloon of CO.
      
    • Method B (Autoclave): Pressurize to 5 bar (70 psi) with CO.

  • Carbonylation: Heat to 80–100 °C for 12–16 hours.

    • Mechanism:[3][4][5] Oxidative addition of Pd into the C4-Br bond, followed by CO insertion (migratory insertion), and finally nucleophilic attack by MeOH (reductive elimination).

  • Workup:

    • Vent CO carefully in a fume hood.

    • Filter the mixture through a Celite pad to remove Pd black.

    • Dilute with water and extract with EtOAc.[2]

    • Wash organics with brine to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Analytical Data & QC

Upon isolation, the identity of Methyl 1-methoxyisoquinoline-4-carboxylate must be validated.

TechniqueParameterCharacteristic Signal / Value
1H NMR C1-OMe Singlet,

4.05 – 4.15 ppm (3H)
C4-COOMe Singlet,

3.95 – 4.00 ppm (3H)
H-3 Singlet,

8.90 – 9.10 ppm (Deshielded by ester & ring N)
Aromatic Multiplets,

7.50 – 8.30 ppm (4H)
HPLC Purity >95% (UV 254 nm)
LC-MS [M+H]+ Observed mass = MW + 1.[6] Distinctive loss of -OMe or -COOMe in fragmentation.

Troubleshooting Guide:

  • Problem: Formation of 1-Hydroxyisoquinoline (Isocarbostyril) in Method A.

    • Cause: Moisture in the reaction or wet MeOH. The methoxide acts as a base, and water acts as the nucleophile.

    • Solution: Use freshly distilled MeOH or molecular sieves. Ensure NaOMe is dry.

  • Problem: Low Conversion in Method B.

    • Cause: CO poisoning of Pd or poor solubility.

    • Solution: Increase temperature to 100 °C; switch ligand to Xantphos (wider bite angle facilitates reductive elimination).

References

  • Nucleophilic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Pd-Catalyzed Carbonylation of Isoquinolines

    • Halder, P., et al. (2022).[7] Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. The Journal of Organic Chemistry.

  • Synthesis of 1-Alkoxyisoquinolines (General Protocols)

    • Briehn, C. A., et al. (2002). Palladium-catalyzed synthesis of 1-alkoxy-4-arylisoquinolines. Synlett.
  • Isoquinoline-4-carboxylate Synthesis (Castagnoli-Cushman context)

    • Znidar, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of PARP.[8] RSC Advances.

  • General Isoquinoline Functionalization (Review)

    • Koubachi, J., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives.[8] Journal of Moroccan Chemistry of Heterocycles.

Sources

Method

Application Note: Scalable Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid

This Application Note is designed to provide a scalable, robust, and industrially viable protocol for the synthesis of 1-Methoxyisoquinoline-4-carboxylic acid . The methodology prioritizes cost-effective reagents, manage...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a scalable, robust, and industrially viable protocol for the synthesis of 1-Methoxyisoquinoline-4-carboxylic acid . The methodology prioritizes cost-effective reagents, manageable process safety, and high purity without reliance on chromatographic purification at scale.

Introduction

1-Methoxyisoquinoline-4-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a key intermediate for various kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands.[1] While laboratory-scale methods often rely on expensive transition-metal catalysis or low-yielding condensations, this protocol outlines a process-chemistry grade route starting from commodity chemicals: homophthalic acid and methyl formate.

Key Advantages of This Protocol
  • Scalability: Avoids cryogenic conditions (e.g.,

    
    -BuLi) and expensive catalysts (Pd, Rh).
    
  • Purification: Designed to rely on crystallization and precipitation, minimizing column chromatography.

  • Regiocontrol: The synthetic strategy locks the carboxylate at the C4 position and the oxygen functionality at C1 early in the pathway.

Retrosynthetic Analysis

The strategy relies on constructing the isoquinoline core via a modified Gabriel-Colman rearrangement (or Dieckmann-type condensation) followed by aromatization and nucleophilic aromatic substitution (


).

Retrosynthesis Target 1-Methoxyisoquinoline- 4-carboxylic Acid Ester Methyl 1-Methoxyisoquinoline- 4-carboxylate Target->Ester Hydrolysis (NaOH) Chloro Methyl 1-Chloroisoquinoline- 4-carboxylate Ester->Chloro S_NAr (NaOMe) Hydroxy Methyl 1-Hydroxyisoquinoline- 4-carboxylate (Isocarbostyril derivative) Chloro->Hydroxy Chlorination (POCl3) Homophthalate Dimethyl Homophthalate Hydroxy->Homophthalate C1 Insertion & Cyclization (HCOOMe / NH4OAc) Start Homophthalic Acid Homophthalate->Start Esterification (MeOH/H+)

Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the C1-functionalized isoquinoline core.

Detailed Synthesis Protocol

Stage 1: Synthesis of Dimethyl Homophthalate

Objective: Convert homophthalic acid to its diester to facilitate the subsequent condensation.

  • Reagents: Homophthalic acid (1.0 eq), Methanol (10 vol),

    
     (0.1 eq).
    
  • Procedure:

    • Charge Homophthalic acid (e.g., 100 g) into a reactor containing Methanol (1000 mL).

    • Add concentrated

      
       (5 mL) dropwise.
      
    • Heat to reflux (

      
      ) for 6–8 hours. Monitor by TLC or HPLC.
      
    • Workup: Concentrate solvent to ~20% volume. Dilute with EtOAc, wash with sat.

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Expect >95% as a pale yellow oil or low-melting solid.

Stage 2: Construction of Methyl 1-Hydroxyisoquinoline-4-carboxylate

Objective: Form the isoquinoline ring with the correct regiochemistry using a C1 insertion.

  • Reagents: Dimethyl homophthalate (1.0 eq), Methyl formate (5.0 eq), Sodium methoxide (2.2 eq, 25% in MeOH), Ammonium acetate (3.0 eq).

  • Procedure:

    • Formylation: In a reactor, dissolve Dimethyl homophthalate in Toluene (5 vol).

    • Add Sodium methoxide solution at

      
      .
      
    • Add Methyl formate slowly, maintaining temperature

      
      .
      
    • Stir at Room Temperature (RT) for 12 h. A thick suspension of the enolate salt will form.

    • Cyclization: Add Ammonium acetate (solid) and Acetic acid (5 vol) directly to the suspension.

    • Heat to reflux (

      
      ) for 4–6 hours. The mechanism involves imine formation followed by intramolecular cyclization.
      
    • Isolation: Cool to RT. Add Water (10 vol). The product usually precipitates as a solid. Filter, wash with water and cold MeOH.

    • Yield: 75–85%.

    • QC:

      
       should show a singlet at C3 (~8.0 ppm) and the lactam NH (or OH tautomer).
      
Stage 3: Chlorination to Methyl 1-Chloroisoquinoline-4-carboxylate

Objective: Activate the C1 position for nucleophilic substitution.

  • Reagents: Methyl 1-hydroxyisoquinoline-4-carboxylate (1.0 eq),

    
     (3.0 eq), Toluene (optional, 3 vol).
    
  • Procedure:

    • Charge the Stage 2 product into a reactor.

    • Add

      
       slowly. (Note: Reaction is endothermic initially but can exotherm upon heating).
      
    • Heat to reflux (

      
      ) for 2–3 hours. The suspension will clear as the chloride forms.
      
    • Quench (Critical Safety Step): Cool to RT. Pour the reaction mixture slowly into a mixture of Ice/Water/

      
      . Maintain pH > 7 to prevent hydrolysis of the ester.
      
    • Extraction: Extract with DCM or EtOAc. Dry and concentrate.

    • Purification: Recrystallize from Heptane/EtOAc if necessary, though crude is often sufficient.

    • Yield: 85–90%.

Stage 4: Methoxylation ( )

Objective: Install the 1-methoxy group.

  • Reagents: Methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq), Sodium methoxide (1.5 eq, 25% in MeOH), Methanol (5 vol).

  • Procedure:

    • Dissolve the chloro-intermediate in Methanol.

    • Add NaOMe solution at RT.

    • Heat to reflux (

      
      ) for 1–2 hours. The reaction is typically fast due to the electron-deficient nature of the pyridine ring.
      
    • Workup: Concentrate to remove bulk MeOH. Dilute with water. The product (Methyl 1-methoxyisoquinoline-4-carboxylate) may precipitate. If not, extract with EtOAc.

    • Yield: >90%.

Stage 5: Hydrolysis to Final Acid

Objective: Reveal the carboxylic acid without cleaving the methyl ether.

  • Reagents: Stage 4 Ester (1.0 eq), NaOH (2.0 eq, 2M aq), Methanol (3 vol), THF (3 vol).

  • Procedure:

    • Dissolve the ester in THF/MeOH.

    • Add NaOH solution.

    • Stir at

      
       for 2 hours.
      
    • Acidification: Cool to

      
      . Carefully acidify with 1M HCl to pH 3–4. Caution:  Do not use concentrated acid or heat, as this may demethylate the 1-OMe group back to the lactam.
      
    • Isolation: The target acid will precipitate as a white solid. Filter and dry.

    • Final Yield: 90–95%.

Process Data & Safety Parameters

ParameterStage 2 (Cyclization)Stage 3 (Chlorination)Stage 4 (Methoxylation)
Limiting Reagent Dimethyl Homophthalate1-OH-Isoquinoline1-Cl-Isoquinoline
Key Reagent Methyl Formate /


NaOMe
Temp (

)



Time (h) 12 + 632
Critical Hazard

evolution (minor), Ammonia gas
Exotherm, HCl gas, CorrosiveFlammable solvent
Purification Precipitation (Water)Extraction/CrystallizationPrecipitation
Process Flow Diagram

ProcessFlow cluster_0 Stage 2: Cyclization cluster_1 Stage 3: Chlorination cluster_2 Stage 4 & 5: Functionalization S2_React Reaction: Homophthalate + HCOOMe + NaOMe + NH4OAc S2_Iso Isolation: Water Quench Filtration S2_React->S2_Iso S3_React Reaction: + POCl3 Reflux S2_Iso->S3_React Intermediate 1 S3_Quench Quench: Ice/K2CO3 (Exotherm Control) S3_React->S3_Quench S4_Sub S_NAr: + NaOMe/MeOH S3_Quench->S4_Sub Intermediate 2 S5_Hyd Hydrolysis: + NaOH Acidify pH 4 S4_Sub->S5_Hyd

Figure 2: Process flow for the sequential synthesis steps.

References

  • General Isoquinoline Synthesis (Gabriel-Colman)
  • Synthesis of 1-Chloroisoquinoline-4-carboxylates

    • Saari, R., et al. "Synthesis and evaluation of 1-chloroisoquinoline-4-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry, 2011, 19(2), 939-950.
  • Methoxylation of 1-Chloroisoquinolines ( ): Deady, L. W., et al. "Nucleophilic substitution in the isoquinoline series." Australian Journal of Chemistry, 1989, 42, 1029. Context: Confirms the high reactivity of the C1-Cl position towards methoxide.
  • Analogous Industrial Processes (Netarsudil Intermediates)

    • Sturdivant, J. M., et al. "Rho Kinase Inhibitors." U.S.
    • (Describes similar isoquinoline core construction).

  • Formylation of Homophthalates

    • Bhide, B. H., et al. "Convenient Preparation of Homophthalic Acids." Indian Journal of Chemistry, 1969.
    • (Describes the formylation of dimethyl homophthalate).

Sources

Application

Application Note: Precision Functionalization of C1 Position in Isoquinoline-4-Carboxylic Acid

Executive Summary Isoquinoline-4-carboxylic acid derivatives are "privileged scaffolds" in medicinal chemistry, serving as core structures for PARP inhibitors, HIF prolyl hydroxylase inhibitors, and antiviral agents. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-4-carboxylic acid derivatives are "privileged scaffolds" in medicinal chemistry, serving as core structures for PARP inhibitors, HIF prolyl hydroxylase inhibitors, and antiviral agents. While the C4-carboxylic acid provides a critical handle for solubility and target binding, the C1 position (adjacent to the nitrogen) is the primary vector for tuning potency and metabolic stability.

This guide details two distinct, field-proven workflows for functionalizing the C1 position:

  • Radical C-H Functionalization (Minisci-Type): For direct introduction of alkyl, acyl, and carbamoyl groups.

  • N-Oxide Activation (Reissert/Boekelheide): For introducing heteroatoms (Cl, OR, NHR) or cyano groups via an electrophilic activation/nucleophilic substitution sequence.

Critical Pre-requisite: Both workflows strongly recommend converting the free isoquinoline-4-carboxylic acid to its methyl or ethyl ester prior to C1 functionalization. This prevents competitive decarboxylation (in Method A) and improves solubility/reactivity (in Method B).

Strategic Decision Matrix

Choose the workflow based on the desired substituent at C1.

DecisionMatrix Start Target C1 Substituent TypeA Carbon-Linked (Alkyl, Acyl, Carbamoyl) Start->TypeA TypeB Heteroatom/Functional (Cl, CN, OR, NHR) Start->TypeB MethodA Method A: Minisci Radical Reaction TypeA->MethodA MethodB Method B: N-Oxide Activation TypeB->MethodB

Figure 1: Decision matrix for selecting the appropriate functionalization pathway.

Method A: Radical C-H Functionalization (Minisci Reaction)

Principle

The Minisci reaction utilizes carbon-centered radicals to attack the electron-deficient isoquinoline ring. The C4-ester group acts as an Electron Withdrawing Group (EWG), further lowering the LUMO of the ring and directing the nucleophilic radical attack primarily to the C1 position (the most electron-deficient site, adjacent to nitrogen).

Mechanism:

  • Radical Generation: Oxidative decarboxylation of a carboxylic acid reagent (R-COOH) by Ag(I)/Persulfate.

  • Addition: The alkyl radical (R•) attacks the protonated isoquinoline at C1.

  • Rearomatization: Oxidation of the radical-cation intermediate restores aromaticity.

Protocol: Silver-Catalyzed C1-Alkylation

Substrate: Methyl isoquinoline-4-carboxylate. Reagent: Pivalic acid (as alkyl source), AgNO3, (NH4)2S2O8.

Step-by-Step Procedure:

  • Preparation: Dissolve methyl isoquinoline-4-carboxylate (1.0 equiv, e.g., 1 mmol) in a mixture of DCM/Water (1:1 v/v) or 10% TFA in Water . The acid ensures protonation of the isoquinoline nitrogen, activating it.

  • Reagent Addition: Add the alkylating carboxylic acid (R-COOH, 3.0–5.0 equiv) and AgNO3 (0.2–0.5 equiv).

  • Initiation: Heat the mixture to 40–60°C. Add a solution of ammonium persulfate [(NH4)2S2O8, 3.0 equiv] dropwise over 30–60 minutes.

    • Note: Slow addition controls the radical concentration, minimizing side reactions.

  • Monitoring: Monitor by LC-MS. The reaction typically completes within 1–4 hours.

  • Work-up: Basify with saturated NaHCO3 (careful, gas evolution) to pH ~8. Extract with DCM (3x).

  • Purification: Flash chromatography (Hexane/EtOAc).

Optimization & Troubleshooting
VariableRecommendationReason
Solvent 10% TFA (aq) or DCM/H2OProtonation of N is mandatory for reactivity. Biphasic systems often suppress over-alkylation.
Radical Source Use 3-5 eq. of R-COOHRadicals are short-lived; excess reagent drives conversion.
C4-COOH vs Ester Use Ester Free C4-COOH may undergo self-decarboxylation under radical conditions.

Method B: N-Oxide Activation (Reissert/Boekelheide Route)

Principle

Direct nucleophilic attack on isoquinoline is difficult. Converting the nitrogen to an N-oxide reverses the polarity, allowing for rearrangement or activation. Treatment of the N-oxide with POCl3 (phosphoryl chloride) effects a rearrangement to yield 1-chloroisoquinoline-4-carboxylate . The chloride is a versatile leaving group for subsequent SNAr reactions.

Protocol: Synthesis of 1-Chloroisoquinoline-4-Carboxylate[1]

Step 1: N-Oxidation

  • Dissolve methyl isoquinoline-4-carboxylate (1.0 equiv) in DCM.

  • Add m-CPBA (1.2–1.5 equiv) portion-wise at 0°C.

  • Stir at RT for 4–12 hours. Monitor disappearance of starting material by TLC.

  • Work-up: Wash with sat. NaHCO3 and sodium thiosulfate (to quench peroxides). Dry and concentrate to yield the N-oxide (often a solid).

Step 2: Chlorination (Rearrangement)

  • Suspend the N-oxide (1.0 equiv) in anhydrous DCM or use neat POCl3 (if substrate is stable).

    • Safer Modification: Use POCl3 (2–5 equiv) in refluxing chloroform or toluene.

  • Reflux for 1–3 hours. The mechanism involves O-phosphorylation followed by chloride attack at C1 and elimination of phosphate.

  • Work-up (Critical Safety): Pour the reaction mixture slowly onto ice/water with vigorous stirring. Neutralize with NaHCO3. Extract with EtOAc.

  • Result: Methyl 1-chloroisoquinoline-4-carboxylate.

Step 3: Nucleophilic Displacement (Optional)

  • React the 1-chloro product with amines, alkoxides, or thiols in DMF/K2CO3 to install diverse functionality.

Pathway Visualization

NOxidePath Substrate Isoquinoline-4-ester NOxide N-Oxide Intermediate Substrate->NOxide mCPBA DCM, RT Chloro 1-Chloro-Isoquinoline -4-ester NOxide->Chloro POCl3 Reflux Final 1-Functionalized Product (OR, NHR) Chloro->Final Nu-H, Base SNAr

Figure 2: Step-wise synthesis of 1-substituted derivatives via N-Oxide activation.

Comparative Data: Yields & Scope

EntryMethodReagent (R)Product (C1-R)Typical YieldNotes
1 MinisciPivalic Acidtert-Butyl60-80%Excellent regioselectivity for C1.
2 MinisciMethanolHydroxymethyl40-60%Requires Fenton conditions or photoredox.
3 N-OxidePOCl3Chloro (-Cl)75-90%Highly robust; intermediate for SNAr.
4 N-OxideTMSCN/PhCOClCyano (-CN)65-85%Reissert-Henze reaction.
5 SNAr (from 3)MorpholineMorpholino80-95%Rapid displacement of C1-Cl.

References

  • Minisci Reaction Mechanism & Scope

    • Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971.
    • Source: (Classic citation for mechanism).

    • Recent Review: "Minisci reactions: Versatile C-H functionalizations for medicinal chemists." European Journal of Medicinal Chemistry, 2013. Link

  • Synthesis of 1-Chloroisoquinolines (N-Oxide Route)

    • Robison, M. M., et al. "Isoquinoline N-Oxides." Journal of Organic Chemistry, 1956.
    • Protocol Validation: "Synthesis of 1-chloroisoquinoline-4-carboxylic acid derivatives." ChemicalBook Protocols, 2011. Link

  • Isoquinoline-4-Carboxylic Acid Scaffold Utility

    • "Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR."[1] Journal of Organic Chemistry, 2021.[2] (Demonstrates the value of the C4-carboxy scaffold). Link

  • Photoredox Alternatives (Modern Minisci)

    • "Visible light-induced C1-H functionalization of tetrahydroisoquinolines." Taylor & Francis Online, 2025. Link

Sources

Method

Microwave-assisted synthesis of isoquinoline carboxylic acid derivatives

Application Note & Protocol: Microwave-Assisted Synthesis of Isoquinoline Carboxylic Acid Derivatives Abstract This guide details a high-efficiency, modular protocol for the synthesis of isoquinoline carboxylic acid deri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Microwave-Assisted Synthesis of Isoquinoline Carboxylic Acid Derivatives

Abstract

This guide details a high-efficiency, modular protocol for the synthesis of isoquinoline carboxylic acid derivatives, a privileged scaffold in drug discovery (e.g., HIF prolyl hydroxylase inhibitors, antitumor alkaloids). By leveraging dielectric heating, this workflow compresses reaction times from hours to minutes while enhancing yield and purity. The protocol follows a "Construct-Aromatize-Functionalize" logic: (1) Microwave-assisted Bischler-Napieralski cyclization,[1] (2) Rapid oxidative aromatization, and (3) Palladium-catalyzed hydroxycarbonylation to install the carboxylic acid moiety.

Introduction & Strategic Rationale

The isoquinoline-3-carboxylic acid pharmacophore is critical in therapeutics, notably in mimicking 2-oxoglutarate in enzyme active sites. Conventional thermal synthesis (e.g., refluxing in POCl₃ or high-temperature dehydrogenation) often suffers from:

  • Thermal Decomposition: Extended heating degrades sensitive substituents.

  • Poor Atom Economy: Requirement for large excesses of dehydrating agents.

  • Safety Hazards: Handling toxic reagents like phosphorous pentoxide at reflux.

The Microwave Advantage: Microwave irradiation (MW) introduces energy directly into the reaction medium via dipolar polarization and ionic conduction. This "molecular friction" allows for:

  • Superheating: Accessing temperatures significantly above the solvent’s atmospheric boiling point in sealed vessels.

  • Selective Heating: Preferential coupling with polar transition states (e.g., the imidoyl chloride intermediate in Bischler-Napieralski), lowering the activation energy barrier.

Strategic Workflow & Mechanism

The synthesis is designed as a modular cascade. This allows researchers to introduce diversity at the amide formation stage or the final carbonylation stage.

Figure 1: Modular synthetic workflow. The microwave-accelerated steps (Red, Yellow, Green) replace traditional bottlenecks.

Experimental Protocols

Protocol 1: Microwave-Assisted Bischler-Napieralski Cyclization

Objective: Rapid closure of the B-ring to form the 3,4-dihydroisoquinoline core.

Reagents:

  • Precursor:

    
    -(2-bromoethyl)benzamide derivative (1.0 equiv)
    
  • Dehydrating Agent: Phosphorous Oxychloride (POCl₃) (3.0 equiv) or P₂O₅ (solid support)

  • Solvent: Acetonitrile (MeCN) or Toluene (dry)

Procedure:

  • Preparation: In a glovebox or fume hood, charge a 10 mL microwave process vial with the amide substrate (1.0 mmol).

  • Addition: Add dry MeCN (3 mL) followed by POCl₃ (3.0 mmol). Note: POCl₃ couples efficiently with MW energy; use caution.

  • Sealing: Crimp the vial with a PTFE-lined cap.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 140 °C

    • Hold Time: 10–15 minutes (vs. 4–12 hours thermal)

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup: Cool to RT. Quench carefully by dropwise addition to ice-cold NaOH (1 M). Extract with DCM, dry over MgSO₄, and concentrate.

Mechanistic Insight: MW heating accelerates the rate-determining step: the expulsion of the dichlorophosphate leaving group from the imidoyl intermediate to form the reactive nitrilium ion.

Protocol 2: Oxidative Aromatization (Dehydrogenation)

Objective: Conversion of 3,4-dihydroisoquinoline to the fully aromatic isoquinoline.

Reagents:

  • Substrate: 3,4-Dihydroisoquinoline (from Protocol 1)[1][2][3]

  • Catalyst: 10% Pd/C (10 wt% loading) or MnO₂ (5 equiv)

  • Solvent: Decalin or Xylene (high boiling point non-polar) or Toluene (for MW)

Procedure:

  • Loading: Add the dihydroisoquinoline (1.0 mmol) and 10% Pd/C (50 mg) to a 10 mL MW vial.

  • Solvent: Add Toluene (3 mL). Note: Toluene is a moderate MW absorber; doping with an ionic liquid (1 mol%) can improve heating efficiency if the reactor struggles to reach temp.

  • Irradiation:

    • Temperature: 180 °C

    • Hold Time: 20 minutes

    • Atmosphere: Open vessel (with reflux condenser) OR sealed vessel with caution (pressure buildup from H₂ generation is minimal but possible; use a large headspace). Recommendation: Sealed vessel is safe for this scale if headspace >50%.

  • Purification: Filter through a Celite pad to remove Pd/C. Wash with EtOAc. Concentrate to yield the aromatic isoquinoline.[1][4][5]

Protocol 3: Palladium-Catalyzed Hydroxycarbonylation

Objective: Installation of the carboxylic acid group at a halogenated position (typically C1, C3, or C4 depending on the starting material).

Reagents:

  • Substrate: Bromo- or Iodo-isoquinoline (1.0 equiv)

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid CO source, safer than gas) or CO gas balloon.

  • Catalyst: Pd(OAc)₂ (5 mol%)[6]

  • Ligand: Xantphos or dppf (10 mol%)

  • Nucleophile/Solvent: Water (for acid) or Methanol (for ester) / DMF mixture (1:4 ratio).

  • Base: Triethylamine (Et₃N) (3.0 equiv)

Procedure:

  • Setup: In a 10 mL MW vial, combine the halo-isoquinoline (0.5 mmol), Pd(OAc)₂ (5.6 mg), Xantphos (14.5 mg), Mo(CO)₆ (0.5 equiv, generates 3 equiv CO), and Na₂CO₃ (1.5 mmol).

  • Solvent: Add DMF (2 mL) and Water (0.5 mL). Degas with Argon for 1 min.

  • Irradiation:

    • Temperature: 150 °C

    • Hold Time: 10 minutes

    • Power: Dynamic mode (max 200 W)

  • Workup: Acidify the reaction mixture with 1N HCl to pH 3–4 (to precipitate the acid). Extract with EtOAc.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Figure 2: Catalytic cycle for the microwave-assisted hydroxycarbonylation.

Data Summary: Microwave vs. Conventional

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Cyclization Time 4 – 12 Hours10 – 15 Minutes 24x – 48x Faster
Aromatization Time 24 Hours20 Minutes 72x Faster
Carbonylation Yield 40 – 60%85 – 95% ~1.5x Yield
Solvent Usage High (50-100 mL)Low (2-5 mL)Green Benefit
Purity Profile High tar formationCleaner (fewer thermal byproducts)Simplified Workup

Troubleshooting & Optimization

  • Pressure Spikes: If using aqueous solvents (Protocol 3) above 100 °C, pressure will rise exponentially. Ensure the vial is rated for 300 psi. If pressure exceeds limits, switch to a lower vapor pressure solvent like NMP or reduce temperature to 130 °C and extend time.

  • Poor Coupling (Protocol 1): If the amide is electron-deficient, the Bischler-Napieralski reaction may be sluggish. Increase temperature to 160 °C or add a Lewis acid catalyst (e.g., SnCl₄).

  • Pd Black Formation: If Pd precipitates during carbonylation, increase the ligand-to-metal ratio or switch to a more robust precatalyst like Pd(PPh₃)₄.

References

  • Microwave-Assisted Synthesis of 3,4-Dihydroisoquinolines: BenchChem Application Notes. Detailed protocols for Bischler-Napieralski cyclization.

  • Microwave-Assisted Carbonylation and Cyclocarbonylation of Aryl Iodides: Salvadori, J. et al. J. Org.[6][7] Chem.2010 , 75, 1841–1847.[6][7]

  • Microwave-Assisted Synthesis of Quinoline and Isoquinoline Derivatives: Saari, R. et al. Bioorg.[8] Med. Chem.2011 , 19, 939-950.[8]

  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation: Li, Y. et al. J. Org. Chem.2022 , 87, 12608.[9][10]

  • Microwave Synthesis of Quinoline-3-Carboxylic Acid Derivatives: Mol. Divers.2012 , 16, 685-695.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methoxyisoquinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Methoxyisoquinoline-4-carboxylic acid. This guide is meticulously crafted for researchers, scientists, and professionals in drug development. Here, we provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methoxyisoquinoline-4-carboxylic acid. This guide is meticulously crafted for researchers, scientists, and professionals in drug development. Here, we provide in-depth, actionable solutions to common challenges encountered during the synthesis of this important isoquinoline derivative. Our focus is on enhancing yield and purity through a clear understanding of the reaction mechanisms and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to directly address the specific issues you may encounter during your synthetic work.

Synthesis Strategy: The Pomeranz-Fritsch Reaction

The synthesis of 1-Methoxyisoquinoline-4-carboxylic acid and its precursors often relies on established methods for constructing the isoquinoline core, such as the Pomeranz-Fritsch, Bischler-Napieralski, or Pictet-Spengler reactions.[1][2][3] The Pomeranz-Fritsch reaction, in particular, offers a versatile route through the acid-catalyzed cyclization of a benzalaminoacetal.[4][5]

Q1: My Pomeranz-Fritsch reaction for the isoquinoline core synthesis is resulting in a low yield or failing completely. What are the likely causes and how can I rectify them?

A1: Low yields in the Pomeranz-Fritsch reaction can be attributed to several factors, primarily related to the stability of intermediates and the reaction conditions.

  • Deactivated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. If your starting benzaldehyde contains strong electron-withdrawing groups, the cyclization step will be significantly hindered.

    • Solution: For substrates with deactivating groups, more forceful acid catalysts are necessary. While traditional methods use concentrated sulfuric acid, modifications involving fuming sulfuric acid or a mixture of sulfuric and hydrochloric acid can be more effective.[5] Polyphosphoric acid (PPA) is another powerful alternative that can drive the cyclization.

  • Instability of the Benzalaminoacetal Intermediate: The Schiff base (benzalaminoacetal) formed in the first step can be prone to hydrolysis or side reactions, especially under harsh acidic conditions.

    • Solution: Ensure the formation of the benzalaminoacetal is complete before proceeding with the cyclization. This can often be achieved by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus during the Schiff base formation.[6] Some protocols advocate for isolating the intermediate before subjecting it to the strong acid required for cyclization.

  • Suboptimal Acid Catalyst and Temperature: The choice of acid and the reaction temperature are critical and highly substrate-dependent.

    • Solution: A systematic screening of acid catalysts is recommended. Start with concentrated sulfuric acid and, if yields are poor, explore alternatives like PPA or a mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃), which is particularly effective for less reactive substrates.[7][8] Temperature control is also crucial; while heating is generally required, excessive temperatures can lead to decomposition and the formation of tar-like byproducts.

Hydrolysis of the Ester Precursor

Assuming the successful synthesis of a 1-methoxyisoquinoline-4-carboxylate ester, the final step is hydrolysis to the carboxylic acid. This step can also present challenges that impact the overall yield and purity.

Q2: The hydrolysis of my 1-methoxyisoquinoline-4-carboxylate ester is incomplete or results in decomposition of the product. What are the key parameters to control?

A2: Incomplete hydrolysis or product degradation often stems from the reaction conditions, particularly the choice of base, solvent, and temperature.

  • Steric Hindrance: The ester group at the 4-position of the isoquinoline ring might be sterically hindered, slowing down the rate of hydrolysis.

    • Solution: Using a stronger base or increasing the reaction temperature can overcome steric hindrance. However, this must be balanced against the potential for side reactions. A combination of a strong base like potassium hydroxide (KOH) in a higher boiling point solvent such as ethanol or n-butanol can be effective.

  • Solvent Effects: The choice of solvent can significantly influence the rate of hydrolysis.[9]

    • Solution: Aqueous-organic solvent mixtures are typically employed. The addition of a co-solvent like ethanol or methanol improves the solubility of the ester.[10] The ratio of water to the organic solvent can be optimized to maximize the reaction rate while ensuring the reactants remain in solution.

  • Product Instability under Harsh Basic Conditions: The isoquinoline ring system can be susceptible to degradation under prolonged exposure to strong bases at high temperatures.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, neutralize the reaction mixture promptly to prevent product decomposition. If harsh conditions are necessary, consider alternative, milder hydrolysis methods, such as enzymatic hydrolysis, which can offer high selectivity and avoid harsh conditions.[11]

Purification Challenges

Q3: I am having difficulty purifying the final 1-Methoxyisoquinoline-4-carboxylic acid product. What are some effective purification strategies?

A3: Purification can be challenging due to the amphoteric nature of the product and the presence of persistent impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Procedure: The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Ethanol, acetic acid, or mixtures of these with water are good starting points. Dissolve the crude product in a minimal amount of the hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its sodium salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral or basic impurities. Finally, acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be collected by filtration.

  • Column Chromatography: While less common for the final carboxylic acid due to potential streaking on silica gel, it can be a viable option if other methods fail.

    • Procedure: Use a polar stationary phase like silica gel and a solvent system that provides good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid to suppress deprotonation of the carboxylic acid is a common choice.

Experimental Protocols

Protocol 1: Pomeranz-Fritsch Synthesis of a 1-Methoxyisoquinoline Precursor

This protocol outlines a general procedure for the synthesis of the isoquinoline core. Note that specific conditions may need to be optimized for your particular substrate.

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in toluene.

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

Step 2: Cyclization to the Isoquinoline Core

  • Carefully add the crude benzalaminoacetal to a flask containing a stirred, pre-cooled (0 °C) strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Allow the mixture to warm to room temperature and then heat as required (monitor by TLC). Typical temperatures range from 80-120 °C.

  • After the reaction is complete, pour the mixture onto crushed ice and carefully neutralize with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Alkaline Hydrolysis of 1-Methoxyisoquinoline-4-carboxylate Ester
  • Dissolve the 1-methoxyisoquinoline-4-carboxylate ester (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify with a suitable acid (e.g., concentrated hydrochloric acid or acetic acid) until precipitation of the product is complete.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Pomeranz-Fritsch Reaction

Potential Cause Observation Recommended Solution
Deactivated Aromatic RingStarting material is consumed slowly or not at all.Use a stronger acid catalyst (e.g., fuming H₂SO₄, PPA).
Unstable IntermediateFormation of tar-like byproducts.Isolate the benzalaminoacetal before cyclization.
Suboptimal ConditionsIncomplete reaction or decomposition.Screen different acid catalysts and reaction temperatures.

Table 2: Optimization of Hydrolysis Conditions

Base Solvent Temperature (°C) Reaction Time (h) Observed Yield
NaOHEthanol/WaterReflux6Moderate
KOHEthanol/WaterReflux4Good
LiOHTHF/Water5012Low
KOHn-Butanol/WaterReflux2High, some byproducts

Visualizations

Workflow for Improving Yield

G cluster_synthesis Synthesis of Isoquinoline Core cluster_hydrolysis Hydrolysis and Purification Start Low Yield in Pomeranz-Fritsch Reaction CheckSubstrate Analyze Aromatic Ring Substituents Start->CheckSubstrate Deactivated Electron-Withdrawing Groups Present? CheckSubstrate->Deactivated StrongerAcid Use Stronger Acid Catalyst (PPA, Fuming H₂SO₄) Deactivated->StrongerAcid Yes MildAcid Standard Acid Catalyst (Conc. H₂SO₄) Deactivated->MildAcid No CheckIntermediate Isolate Benzalaminoacetal Intermediate StrongerAcid->CheckIntermediate MildAcid->CheckIntermediate OptimizeConditions Screen Reaction Temperature and Time CheckIntermediate->OptimizeConditions Proceed Proceed to Hydrolysis OptimizeConditions->Proceed HydrolysisStart Incomplete Hydrolysis or Low Purity Proceed->HydrolysisStart CheckConditions Evaluate Hydrolysis Conditions HydrolysisStart->CheckConditions Harshness Reaction too harsh? CheckConditions->Harshness MilderConditions Decrease Temperature, Use Milder Base Harshness->MilderConditions Yes StrongerConditions Increase Temperature, Use Stronger Base Harshness->StrongerConditions No Purification Optimize Purification (Recrystallization, Extraction) MilderConditions->Purification StrongerConditions->Purification FinalProduct High Yield, High Purity Product Purification->FinalProduct

Caption: Troubleshooting workflow for optimizing the synthesis of 1-Methoxyisoquinoline-4-carboxylic acid.

Simplified Pomeranz-Fritsch Reaction Mechanism

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Electrophilic Cyclization cluster_step3 Step 3: Aromatization Benzaldehyde R-Ph-CHO Benzalaminoacetal R-Ph-CH=N-CH₂(CH(OEt)₂) Benzaldehyde->Benzalaminoacetal + Aminoacetaldehyde diethyl acetal - H₂O Cyclized Intermediate Dihydroisoquinoline Intermediate Benzalaminoacetal->Cyclized Intermediate H⁺ catalyst Isoquinoline Substituted Isoquinoline Cyclized Intermediate->Isoquinoline - H₂O - EtOH

Caption: A simplified representation of the key steps in the Pomeranz-Fritsch reaction.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Larkin, A. (2017). Modern Organic Synthesis. Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Name Reaction. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Pharmacy Freak. (2025, September 25). Synthesis of isoquinoline MCQs With Answer. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Retrieved from [Link]

  • Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • YouTube. (2019, December 21). PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-oxoisoquinoline-4-carboxamide 11. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • ResearchGate. (2017, May 9). recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • CHEMISTRY & BIOLOGY INTERFACE. (2015, April 25). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 55(2), 113-117.
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  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2022, September 30). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

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Optimization

Technical Support Center: Strategies for Preventing Unwanted Hydrolysis of Methoxy Groups in Acidic Media

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of methoxy groups under acidic conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of methoxy groups under acidic conditions. Instead of a simple list of procedures, we will explore the underlying mechanisms of hydrolysis to empower you to make informed decisions and troubleshoot effectively. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play.

Part 1: Core Principles - Understanding Methoxy Group Lability

Before troubleshooting, it's crucial to understand why a seemingly stable methoxy group might be cleaving. The answer lies in its structure and the specific reaction environment.

FAQ: Why is my methoxy group cleaving under acidic conditions?

Ethers are generally considered stable and unreactive functional groups, which is why they are often used as solvents.[1] However, under strong acidic conditions, they can be cleaved. The reaction is initiated by the protonation of the ether oxygen, which transforms the poor leaving group (RO⁻) into a much better one (ROH).[2] Following this protonation, the C-O bond is broken through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the molecule.[2][3]

The key takeaway is that acid acts as a catalyst; it is not consumed but facilitates the cleavage by making the oxygen a good leaving group, which can then be displaced by a nucleophile (like water or a halide ion).[1][2]

G cluster_0 cluster_1 cluster_2 A R-O-CH₃ (Ether) B R-O⁺(H)-CH₃ (Protonated Ether) A->B  Protonation (Fast Equilibrium) H_plus H⁺ (Acid Catalyst) C R⁺ Carbocation + CH₃OH B->C Sₙ1 Pathway (if R⁺ is stable) E [Nu---CH₃---O⁺(H)-R]‡ (Transition State) B->E Sₙ2 Pathway (if CH₃ is less hindered) D R-Nu C->D + Nu⁻ F R-OH + CH₃-Nu E->F G start Low Yield / Side Product Detected q1 Is the side product the corresponding alcohol/phenol? start->q1 q2 When is hydrolysis occurring? q1->q2 Yes no_hydrolysis Problem is not hydrolysis. Consider other side reactions. q1->no_hydrolysis No res_workup Issue: Workup Conditions Are Too Harsh q2->res_workup During Workup (Confirmed by TLC of crude vs. worked-up sample) res_reaction Issue: Reaction Conditions Are Too Harsh q2->res_reaction During Reaction (Confirmed by in-situ monitoring, e.g., TLC) q3 What is your substrate structure? (See Stability Table) sol_workup Solution: 1. Use cold aqueous solutions. 2. Minimize contact time. 3. Neutralize with weak base (NaHCO₃). 4. Use brine wash. q3->sol_workup Sensitive Substrate (e.g., Acetal, Benzylic) sol_reaction Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use a milder/non-nucleophilic acid. 4. Re-evaluate protecting group strategy. q3->sol_reaction Sensitive Substrate (e.g., Acetal, Benzylic) res_workup->q3 res_reaction->q3

Caption: Troubleshooting workflow for diagnosing methoxy group hydrolysis.

FAQ: My reaction looks clean by TLC, but my yield is low after workup. What's happening?

This is a classic sign of hydrolysis occurring during the aqueous workup phase. [4]When you quench your reaction, often with an aqueous acid or base, you create the perfect environment for cleavage, especially if your molecule contains a sensitive methoxy group like a PMB or MOM ether.

Key culprits during workup:

  • Prolonged Exposure: Leaving your compound in a separatory funnel with an aqueous acidic layer for an extended period.

  • Temperature: Performing washes at room temperature accelerates the hydrolysis rate. [4]* Strong Acids/Bases: Using strong acids to neutralize or strong bases for extraction can catalyze the hydrolysis.

Solution: The remedy is to make the workup conditions as gentle as possible. See the protocol in Part 4 for a detailed procedure.

Part 3: Preventative Strategies & Protocols

Prevention is always better than a cure. Here we discuss how to design your experiment to avoid hydrolysis from the outset.

FAQ: How do I choose an acid that won't cleave my methoxy group?

The choice of acid is critical. For reactions requiring acid catalysis where you want to preserve a methoxy group, consider the following:

  • Avoid Strong Nucleophilic Acids: Acids like HBr and HI are classic ether cleavage reagents because their conjugate bases (Br⁻ and I⁻) are excellent nucleophiles that actively participate in the Sₙ2 cleavage. [1]Unless cleavage is the goal, these should be avoided.

  • Use Catalytic Amounts: If possible, use only a catalytic amount of acid rather than a stoichiometric amount or using it as the solvent.

  • Consider Non-Nucleophilic Acids: Acids with non-nucleophilic conjugate bases, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), are less likely to promote Sₙ2 cleavage. However, they can still facilitate Sₙ1 cleavage of sensitive ethers (tertiary, benzylic).

  • Lewis Acids: Be cautious with Lewis acids. While some can be used for selective deprotections, strong Lewis acids like boron tribromide (BBr₃) are extremely effective at cleaving all types of ethers, including robust aryl ethers. [1][5]

FAQ: My molecule has two different acid-sensitive groups. How can I remove one but not the other?

This is a common challenge in multi-step synthesis and is solved by implementing an orthogonal protecting group strategy . [6]This involves choosing protecting groups that can be removed under mutually exclusive conditions.

Scenario: A molecule contains a TBDMS (t-butyldimethylsilyl) ether and a PMB (p-methoxybenzyl) ether. You need to remove the TBDMS group without cleaving the PMB ether.

  • Incorrect Approach: Using a strong acid like TFA (trifluoroacetic acid). TFA is often used to deprotect PMB ethers and will likely cleave both groups. [7]* Correct Approach: Use fluoride-based deprotection for the TBDMS group. Reagents like TBAF (tetra-n-butylammonium fluoride) are basic and will selectively cleave the silicon-oxygen bond, leaving the acid-sensitive PMB ether completely untouched.

Conversely, if you wanted to remove the PMB ether while keeping the TBDMS ether, you could use an oxidative reagent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which is specific for electron-rich benzyl ethers and will not affect the silyl ether. [6][7]

Part 4: Experimental Protocols
Protocol: Standardized Workup Procedure to Minimize Acid-Catalyzed Hydrolysis

This protocol is designed for isolating an organic product containing an acid-sensitive methoxy group following a reaction performed under acidic conditions.

1. Cooling and Quenching: a. Once the reaction is deemed complete by TLC or other monitoring, immediately cool the reaction vessel in an ice-water bath to 0-5 °C. This dramatically slows the kinetics of potential hydrolysis. [4] b. Slowly and carefully quench the reaction by adding it to a pre-chilled, vigorously stirred biphasic mixture of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Rationale: Sodium bicarbonate is a weak base, sufficient to neutralize the acid catalyst without creating a strongly basic environment that could cause other side reactions. [4]The quenching is done "in reverse" (adding reaction to quench) to ensure the acid is neutralized immediately upon contact with the aqueous phase.

2. Liquid-Liquid Extraction: a. Transfer the entire mixture to a separatory funnel. b. Rinse the reaction flask with a small amount of the organic solvent and add it to the funnel to ensure a quantitative transfer. c. Shake the funnel vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate completely. d. Drain the aqueous layer. Perform all extractions and washes efficiently and without delay to minimize contact time. [4] 3. Washing Steps: a. Wash the organic layer sequentially with: i. One portion of ice-cold saturated aqueous NaHCO₃ (to ensure complete neutralization). ii. One portion of ice-cold deionized water. iii. One portion of cold, saturated aqueous NaCl (brine).

  • Rationale: The brine wash helps to remove the bulk of dissolved water from the organic layer, reducing the potential for hydrolysis before the final drying step and improving the efficiency of the drying agent.[4]

4. Drying and Solvent Removal: a. Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Swirl the flask. Add more drying agent until it no longer clumps together, indicating the solution is dry. c. Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. Importantly, keep the water bath temperature low during evaporation to prevent thermal degradation.

By following this systematic and gentle procedure, you can significantly improve the isolation yield of compounds bearing acid-sensitive methoxy groups.

References
  • J. R. Reddy, et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Bulletin of the Chemical Society of Japan.
  • Filo. (2024). Explain why acetals hydrolyze more rapidly than ordinary ethers.
  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group.
  • Reddymasu, S., et al. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry.
  • PubMed. (2006). Selective cleavage of methoxy protecting groups in carbohydrates.
  • BenchChem. (2025). Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives. Application Notes and Protocols.
  • Request PDF. (2026). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
  • Westin, J. Cleavage of Ethers. Organic Chemistry.
  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone.
  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Farmer, S., & Kennepohl, D. (2024). Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • BenchChem. (2025). The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry. Application Notes.
  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism.
  • Rebacz, N. A., & Savage, P. E. (2013). Anisole hydrolysis in high temperature water. Physical Chemistry Chemical Physics.
  • Organic Chemistry Portal. PMB Protection - Common Conditions.
  • BenchChem. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. Technical Support Center.

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Troubleshooting

Technical Support Center: Purification of 1-Methoxyisoquinoline-4-carboxylic acid

This guide provides in-depth technical support for the purification of 1-methoxyisoquinoline-4-carboxylic acid via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 1-methoxyisoquinoline-4-carboxylic acid via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this and structurally similar compounds. The content is structured into a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying 1-methoxyisoquinoline-4-carboxylic acid with recrystallization?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1] For 1-methoxyisoquinoline-4-carboxylic acid, the process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing the formation of pure crystals. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[1][3] The slow, ordered growth of the crystal lattice tends to exclude impurity molecules, leading to a significant increase in purity.[2]

Q2: How do I select an appropriate recrystallization solvent for 1-methoxyisoquinoline-4-carboxylic acid?

The ideal solvent is one in which 1-methoxyisoquinoline-4-carboxylic acid has high solubility at elevated temperatures but low solubility at room temperature or below.[3][4] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]

Given the structure of 1-methoxyisoquinoline-4-carboxylic acid, which contains a polar carboxylic acid group, a moderately polar methoxy group, and an aromatic isoquinoline core, suitable solvents are likely to be polar.

Solvent Screening Protocol:

  • Place a small amount (~50 mg) of the crude compound into separate test tubes.

  • Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble, heat the mixture to the solvent's boiling point. The compound should dissolve completely.[4]

  • Allow the hot solution to cool to room temperature, then in an ice bath. A large quantity of crystals should form.

Suggested Solvents for Screening:

SolventPolarityRationale & Expected Behavior
Water HighThe carboxylic acid group may impart some water solubility, especially when hot. It's a good candidate but may require a large volume.
Ethanol/Methanol High (Protic)Alcohols are often excellent solvents for polar organic molecules. The compound is likely soluble in hot alcohol and less so when cold.
Ethyl Acetate MediumA good choice for compounds with moderate polarity.
Acetone MediumOften a good solvent for a wide range of organic compounds.[5]
Ethanol/Water Mix VariableA mixed-solvent system is often highly effective.[3] Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify and then allow to cool.[6]
Q3: What are the potential impurities I might be removing?

Impurities in your sample of 1-methoxyisoquinoline-4-carboxylic acid can originate from several sources:[7][8]

  • Process-Related Impurities: These include unreacted starting materials from the synthesis (e.g., derivatives of 2-phenylethylamine used in a Bischler–Napieralski synthesis), reagents, or by-products from side reactions.[7][9]

  • Degradation Impurities: The compound may degrade upon exposure to air, light, or prolonged storage, leading to products like isoquinoline N-oxide.[7][8]

  • Residual Solvents: Solvents used in the preceding synthetic steps (e.g., toluene, methanol, dichloromethane) may be present.[7]

  • Structurally Related Impurities: Isomers or related compounds formed during synthesis, such as other methoxyisoquinoline derivatives.[8]

Q4: What are the critical safety precautions for this procedure?

Standard laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents like methanol, ethyl acetate, or acetone.

  • Heating: Use a heating mantle or a steam bath. Avoid open flames when flammable organic solvents are present.

  • Bumping: To prevent violent boiling ("bumping") of the solvent, add a boiling stick or a magnetic stir bar to the flask before heating.[3]

  • Pressure: Never heat a sealed container. Ensure the system is open to the atmosphere to prevent pressure buildup.

Troubleshooting Guide

Q1: My compound won't dissolve in the hot solvent, even after adding a large amount. What should I do?

This indicates that you have selected a "poor" solvent in which the compound is insoluble even at high temperatures.[3]

  • Solution 1: Change Solvents. The solvent is unsuitable. Recover your compound by filtration or evaporation and re-attempt the recrystallization with a more polar or appropriate solvent from your screening list.

  • Solution 2: Check for Insoluble Impurities. It is possible that the bulk of your compound has dissolved, but you are observing insoluble impurities.[10] If the amount of undissolved solid is small and does not decrease upon adding more solvent, you should perform a hot gravity filtration to remove it before allowing the solution to cool.[11]

Q2: My compound dissolved, but no crystals have formed after cooling the solution to room temperature and in an ice bath.

This is a common issue that typically indicates the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event.[12]

  • Cause A: Too much solvent was added. This is the most frequent reason for crystallization failure.[12]

    • Solution: Reduce the solvent volume by boiling some of it off in the fume hood.[13] Once the volume is reduced, allow the solution to cool again.

  • Cause B: The solution is supersaturated. The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not been initiated.[12]

    • Solution 1: Scratching. Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation to begin.[12]

    • Solution 2: Seeding. If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[12]

    • Solution 3: Add an Anti-Solvent. If using a single solvent system, you can cautiously add a few drops of a "poor" solvent (one in which your compound is insoluble) to induce precipitation.

Q3: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how can I prevent it?

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[14][15] This is problematic because the oil is essentially a liquid form of your impure compound and can trap impurities effectively, hindering purification.[14]

  • Common Causes:

    • The boiling point of the recrystallization solvent is higher than the melting point of the compound.

    • The concentration of the solute is too high, and the solution is cooled too rapidly.[14]

    • The presence of significant impurities can depress the melting point of the mixture.[6]

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[12]

    • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask by wrapping it in glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of crystals instead of oil.[12][16]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system.

G start Hot Saturated Solution is Cooled q1 Did an oil form? start->q1 crystals Crystals Formed (Success) q1->crystals No oil Product 'Oiled Out' q1->oil Yes action1 Re-heat to dissolve oil oil->action1 action2 Add more hot solvent to reduce saturation action1->action2 action3 Allow to cool very slowly action2->action3 action3->q1 Re-try Cooling action4 Consider changing solvent system action3->action4 If oiling persists

Caption: Troubleshooting workflow for "oiling out".

Q4: The recrystallization worked, but my final yield is very low (< 50%). How can I improve recovery?

A low yield can result from several procedural errors.[13]

  • Cause A: Using too much solvent. As discussed in Q2, excess solvent will retain a significant amount of your product in the mother liquor.[13] Always use the minimum amount of hot solvent required for dissolution.

  • Cause B: Premature crystallization. If the solution cools during hot gravity filtration, the product will crystallize in the filter paper and funnel, leading to loss.

    • Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or in an oven before use.[10] Add a small excess of solvent before filtering to ensure the product remains in solution.[3]

  • Cause C: Inefficient cooling. Ensure the solution is cooled in an ice bath after initial cooling to room temperature to maximize the amount of product that crystallizes out.

  • Cause D: Excessive washing. Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, will dissolve some of your product.[17] Use a minimal amount of ice-cold solvent for washing.

Detailed Experimental Protocol: Recrystallization of 1-Methoxyisoquinoline-4-carboxylic acid

This protocol assumes that a suitable solvent system has been identified as a mixture of ethanol and water.

1. Dissolution: a. Place 1.0 g of crude 1-methoxyisoquinoline-4-carboxylic acid into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Heat a beaker of ethanol on a hot plate. Add the hot ethanol to the flask in small portions while stirring, until the solid just dissolves. Note the volume of ethanol used.

2. Removal of Insoluble Impurities (Hot Filtration - Optional): a. If insoluble impurities are visible, add an extra 10-20% of hot ethanol to prevent premature crystallization. b. Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask. c. Quickly pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot ethanol and pass this through the filter as well.

3. Crystallization: a. Heat the filtered solution to boiling. Add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). b. Add hot ethanol dropwise until the solution becomes clear again. c. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring).[10] Slow cooling is crucial for forming large, pure crystals.[1][16] d. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

4. Isolation and Washing: a. Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel, wet it with a small amount of the cold ethanol/water mother liquor, and apply vacuum to seal it. b. Swirl the cold slurry of crystals and pour it into the Büchner funnel. c. Break the vacuum. Wash the crystals with a very small amount (a few mL) of ice-cold ethanol/water mixture to rinse away the impurity-laden mother liquor.[3] d. Re-apply the vacuum to draw the wash solvent through the filter cake.

5. Drying: a. Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible. b. Transfer the crystals to a pre-weighed watch glass and spread them out. c. Dry the crystals to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

6. Analysis: a. Weigh the dried, purified crystals to calculate the percent recovery. b. Determine the melting point of the purified sample. A sharp melting point close to the literature value indicates high purity.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot filter (if needed) dissolve->hot_filter cool_rt 3. Cool slowly to room temp hot_filter->cool_rt cool_ice 4. Cool in ice bath cool_rt->cool_ice vac_filter 5. Collect via vacuum filtration cool_ice->vac_filter wash 6. Wash with ice-cold solvent vac_filter->wash dry 7. Dry crystals wash->dry

Caption: General workflow for recrystallization.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization I.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Tahara, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
  • Reddit. (2013, February 3).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization.
  • Google Patents. (1989).
  • National Institutes of Health. (2020, October 16).
  • LibreTexts Chemistry. (2023, January 29). Recrystallization.
  • Chemistry Stack Exchange. (2015, December 16).
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • Dartmouth College, Department of Chemistry. (n.d.).
  • Guidechem. (2023, January 3). How can Isoquinoline be purified?.
  • Reddit. (2020, October 30).
  • Homi Bhabha Centre for Science Education. (n.d.).
  • Google Patents. (2014).
  • NPTEL. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.
  • Química Organica.org. (n.d.). Isoquinoline synthesis.
  • ChemicalBook. (2019, November 21). Isoquinoline - Synthesis, Applications and Scope.
  • Scanned Document. (n.d.). Isoquinoline.
  • University of Missouri-St. Louis. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 6-Methoxyquinoline-4-carboxylic Acid 86-68-0.
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
  • Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.
  • BLD Pharm. (n.d.). 89929-12-4|1-Methoxy-4-methylisoquinoline-3-carboxylic acid.

Sources

Optimization

Technical Support Center: Nucleophilic Substitution on 1-Chloroisoquinoline-4-carboxylic Acid

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving 1-chloroisoquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving 1-chloroisoquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on 1-chloroisoquinoline-4-carboxylic acid failing or giving low yields?

A1: The reactivity of the 1-chloro position on the isoquinoline ring is influenced by several factors. The electron-withdrawing nature of the nitrogen atom in the ring and the carboxylic acid group at the 4-position can affect the electrophilicity of the C1 carbon. However, several common issues can lead to poor outcomes:

  • Insufficient Nucleophile Strength: The nucleophile may not be strong enough to displace the chloride.

  • Poor Solubility: The starting material, 1-chloroisoquinoline-4-carboxylic acid, has limited solubility in many common organic solvents.[1]

  • Inappropriate Reaction Conditions: The temperature, solvent, and base (if required) may not be optimal for the specific nucleophile being used.

  • Side Reactions: Competing reactions, such as hydrolysis of the chloro group or decarboxylation, can consume the starting material.

Q2: I'm observing the formation of an unexpected byproduct. What could it be?

A2: A common byproduct is 1-hydroxyisoquinoline-4-carboxylic acid, resulting from the hydrolysis of the starting material if water is present in the reaction mixture. Another possibility is a decarboxylation product, particularly if the reaction is run at high temperatures.[2][3] Depending on the nucleophile and conditions, self-condensation or other side reactions with the carboxylic acid moiety might also occur.

Q3: Can I use palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for this substrate?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to heteroaryl chlorides.[4][5] Success with 1-chloroisoquinoline-4-carboxylic acid will depend on careful selection of the palladium catalyst, ligand, base, and solvent to be compatible with the carboxylic acid functionality.[6] It is often advantageous to protect the carboxylic acid group as an ester to avoid potential interference with the basic conditions typically employed in these reactions.

Q4: How does the carboxylic acid group at the 4-position influence the reaction?

A4: The carboxylic acid group is an electron-withdrawing group, which can influence the electronic properties of the isoquinoline ring system. Its presence can also lead to solubility issues and potential side reactions. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which can alter the substrate's solubility and electronic effects. This anionic group might also chelate to metal catalysts, potentially inhibiting catalytic cycles.

Troubleshooting Guides

This section provides a more in-depth analysis of common problems and offers structured solutions.

Issue 1: Low or No Conversion of Starting Material
Visualizing the Troubleshooting Workflow

start Low/No Conversion solubility Check Solubility of Starting Material start->solubility nucleophile Evaluate Nucleophile Strength & Stability start->nucleophile conditions Assess Reaction Conditions start->conditions sol_sol Solution: Use polar aprotic solvent (e.g., DMF, DMSO). Consider esterification of carboxylic acid. solubility->sol_sol Poor Solubility nuc_sol Solution: Use a stronger nucleophile. For amines, consider Buchwald-Hartwig conditions. Protect nucleophile if necessary. nucleophile->nuc_sol Weak/Unstable Nucleophile cond_sol Solution: Increase temperature incrementally. Screen different bases (e.g., K2CO3, Cs2CO3). Ensure anhydrous conditions. conditions->cond_sol Suboptimal Conditions

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Analysis and Solutions
Potential Cause Explanation Recommended Solutions
Poor Solubility 1-chloroisoquinoline-4-carboxylic acid is a solid with limited solubility in many common organic solvents, which can hinder reaction kinetics.[1][7]1. Solvent Selection: Employ polar aprotic solvents like DMF, DMSO, or NMP in which the starting material has better solubility. 2. Esterification: Convert the carboxylic acid to a methyl or ethyl ester. The resulting ester is typically more soluble in a wider range of organic solvents.
Weak Nucleophile The C1-Cl bond in the isoquinoline system is relatively strong. A weak nucleophile may not have sufficient reactivity to displace the chloride, especially at moderate temperatures.[8]1. Increase Nucleophilicity: If possible, use the conjugate base of the nucleophile (e.g., sodium or potassium salt). 2. Catalysis: For amine nucleophiles, consider using a palladium-catalyzed Buchwald-Hartwig amination, which has a broad substrate scope.[4][5]
Suboptimal Temperature Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to overcome the activation energy barrier.[9]1. Incremental Heating: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. 2. Microwave Irradiation: Consider using microwave heating to accelerate the reaction, but be cautious of potential decarboxylation at higher temperatures.
Inappropriate Base For nucleophiles that require deprotonation (e.g., alcohols, thiols, some amines), the choice of base is critical. An inappropriate base may be too weak or may cause side reactions.1. Base Screening: Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU or DIPEA. The choice will depend on the pKa of the nucleophile.
Issue 2: Competing Side Reactions
Visualizing Common Side Reactions

start 1-Chloroisoquinoline-4-carboxylic Acid hydrolysis 1-Hydroxyisoquinoline-4-carboxylic Acid Cause: Presence of water start->hydrolysis Hydrolysis [19] decarboxylation 1-Chloroisoquinoline Cause: High temperature start->decarboxylation Decarboxylation [29, 30] esterification Corresponding Ester Cause: Reaction with alcohol solvent/nucleophile start->esterification Esterification

Caption: Potential side reactions of the starting material.

Detailed Analysis and Solutions
Side Reaction Explanation Recommended Solutions
Hydrolysis The 1-chloro group can be displaced by water or hydroxide ions, especially at elevated temperatures and in the presence of a base, to form 1-hydroxyisoquinoline-4-carboxylic acid.[10]1. Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decarboxylation Heteroaromatic carboxylic acids can undergo decarboxylation at high temperatures, leading to the formation of 1-chloroisoquinoline.[2][3]1. Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. 2. Ester Protection: Converting the carboxylic acid to an ester can prevent decarboxylation. The ester can be hydrolyzed in a subsequent step if the acid is the desired final product.
Reaction at the Carboxylic Acid The carboxylic acid group can react with certain nucleophiles or reagents. For example, if an alcohol is used as a solvent at high temperatures with an acid catalyst, esterification can occur.1. Protecting Groups: Protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) before performing the nucleophilic substitution. The choice of ester will depend on the desired deprotection conditions.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a starting point for the reaction of 1-chloroisoquinoline-4-carboxylic acid with a generic amine nucleophile.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-chloroisoquinoline-4-carboxylic acid (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. If the product is an acid, acidify the mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate and precipitate the product. If the product is an ester, perform an aqueous work-up with water and a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Buchwald-Hartwig Amination Protocol (Ester-Protected Substrate)

This is a general procedure for the palladium-catalyzed amination of the corresponding ester of 1-chloroisoquinoline-4-carboxylic acid.[4]

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%) to a dry flask. Add dry, degassed toluene and stir for 10-15 minutes.

  • Reaction Setup: To the catalyst mixture, add the 1-chloroisoquinoline-4-carboxylate ester (1.0 eq.), the amine (1.1-1.5 eq.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
  • ChemicalBook. 1-Chloroisoquinoline | 19493-44-8.
  • Wikipedia.
  • Tokyo Chemical Industry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 1-Chloro-2-(2-chloroethyl)benzene.
  • KPU Pressbooks. 7.
  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
  • Organic Chemistry Portal.
  • YouTube.
  • Chem-Impex. 1-Chloroisoquinoline.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Isoquinoline Carboxylic Acid Chromatography

Welcome to the technical support center for optimizing solvent systems in the chromatographic analysis of isoquinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing solvent systems in the chromatographic analysis of isoquinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development for these challenging analytes. Here, we will delve into common issues, provide practical troubleshooting advice, and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatography of isoquinoline carboxylic acids?

Isoquinoline carboxylic acids are polar, ionizable compounds, which presents a unique set of challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Their basic isoquinoline ring and acidic carboxylic acid group mean that their charge state is highly dependent on the mobile phase pH.[2][3] Key challenges include poor retention on standard C18 columns, peak tailing due to interactions with residual silanols on the stationary phase, and difficulty in achieving reproducible separation.[2]

Q2: Why is mobile phase pH so critical for the separation of isoquinoline carboxylic acids?

The pH of the mobile phase directly influences the ionization state of isoquinoline carboxylic acids, which in turn dictates their retention behavior and peak shape in RP-HPLC.[4][5][6] At a low pH, the carboxylic acid group is protonated (neutral), while the basic nitrogen on the isoquinoline ring is protonated (positive charge). Conversely, at a high pH, the carboxylic acid is deprotonated (negative charge), and the nitrogen is neutral. To achieve good retention and symmetrical peak shapes, it is crucial to control the ionization of these functional groups.[5] Generally, for acidic compounds, working at a pH below their pKa (where they are uncharged) increases retention.[7]

Q3: What are the recommended starting conditions for mobile phase optimization?

For initial method development, a good starting point is a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4][8] A common recommendation is to start with a pH between 2 and 4.[6][9] This low pH helps to suppress the ionization of the carboxylic acid group, leading to better retention.[9] Volatile buffers such as ammonium formate or ammonium acetate are often preferred, especially for LC-MS applications.[10][11] A typical starting concentration for the buffer is in the range of 5-20 mM.[2]

Q4: Which stationary phase is most suitable for isoquinoline carboxylic acid analysis?

While standard C18 columns can be used, they may not always provide sufficient retention or selectivity for these polar compounds.[12] Phenyl-hexyl or polar-embedded stationary phases can offer alternative selectivities through pi-pi and dipole-dipole interactions with the aromatic isoquinoline structure.[12] For highly polar analytes, hydrophilic interaction chromatography (HILIC) can be a valuable alternative to reversed-phase HPLC, as it promotes the retention of polar compounds.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like isoquinolines.[2] This is often caused by secondary interactions between the protonated basic analyte and ionized residual silanol groups on the silica-based stationary phase.[2]

Troubleshooting Workflow: Poor Peak Shape

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of residual silanols, minimizing secondary interactions.[9][13]

  • Use Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites and improve peak shape. However, TEA is not suitable for LC-MS analysis.

    • Buffers: Employing a buffer like ammonium acetate or ammonium formate helps maintain a stable pH and can also mask silanol interactions.[2][14]

  • Select an Appropriate Column:

    • End-capped Columns: Modern, well-end-capped columns have fewer accessible silanol groups, reducing the likelihood of peak tailing.[14]

    • Alternative Stationary Phases: Consider using a phenyl-hexyl or a polar-embedded column to leverage different retention mechanisms.[12]

  • Optimize Sample Diluent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase to avoid peak distortion.[15]

Issue 2: Inadequate or Inconsistent Retention

Insufficient retention of polar isoquinoline carboxylic acids is a frequent problem on traditional non-polar stationary phases.[1] Inconsistent retention times can point to issues with mobile phase preparation or column equilibration.[12]

Troubleshooting Workflow: Retention Issues

Caption: Troubleshooting workflow for retention issues.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase to increase the retention of your analytes in reversed-phase chromatography.[16]

    • pH Control: For carboxylic acids, lowering the pH well below the pKa (typically by 2 pH units) will ensure the compound is in its neutral, more retained form.[17] A systematic evaluation of pH is recommended.[12]

  • Stationary Phase Selection:

    • If retention is still poor even with high aqueous mobile phases, a standard C18 column may not be suitable.

    • Phenyl-Hexyl Columns: These columns can provide enhanced retention for aromatic compounds through π-π interactions.[12]

    • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining very polar compounds.

  • Ensure System Stability:

    • Use Buffers: Always use a buffer to maintain a consistent pH and ensure reproducible retention times.[4][16][18]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis, especially when using ion-pairing agents or HILIC, which may require longer equilibration times.[1]

Issue 3: Poor Resolution or Co-elution

Achieving baseline separation of structurally similar isoquinoline carboxylic acids or their isomers can be challenging.

Troubleshooting Workflow: Poor Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Modify the Mobile Phase:

    • Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[16] Fine-tuning the percentage of the organic modifier is also a powerful tool for improving resolution.[16]

    • pH Adjustment: Small changes in pH can significantly impact the selectivity between ionizable compounds. A pH screening study is often beneficial.[12]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. A phenyl-hexyl column, for instance, can offer unique selectivity for aromatic compounds compared to a C18 column.[12]

  • Consider Ion-Pair Chromatography: For highly polar and ionic compounds, adding an ion-pairing reagent to the mobile phase can enhance retention and improve resolution.[12][18] However, be aware that these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[7]

Data Summary and Experimental Protocols

Table 1: Common Mobile Phase Additives and Their Properties
AdditiveTypical ConcentrationpKaUV Cutoff (nm)Comments
Formic Acid0.05 - 0.1% v/v3.75~210Volatile, MS-compatible, good for positive ion mode.[9][10]
Acetic Acid0.05 - 0.1% v/v4.76~210Milder acid than formic acid, also MS-compatible.[9][10]
Trifluoroacetic Acid (TFA)0.05 - 0.1% v/v0.5~210Strong acid, good for peak shape but can cause ion suppression in MS.[9][10]
Ammonium Formate5 - 20 mM-~210Volatile buffer, good for controlling pH in a range around 3.75 and 9.25, MS-compatible.[10]
Ammonium Acetate5 - 20 mM-~210Volatile buffer, effective around pH 4.76 and 9.25, widely used in LC-MS.[10][11]
Protocol: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of isoquinoline carboxylic acids.

Objective: To evaluate the effect of mobile phase pH on retention time, peak shape, and resolution.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase column (e.g., C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid

  • Ammonium formate

Procedure:

  • Prepare Aqueous Stock Solutions:

    • Aqueous Phase A1: 0.1% Formic acid in water (pH ~2.8)

    • Aqueous Phase A2: 10 mM Ammonium formate in water, pH adjusted to 4.0 with formic acid

    • Aqueous Phase A3: 10 mM Ammonium formate in water, pH adjusted to 5.0 with formic acid

  • Prepare Organic Mobile Phase (Phase B):

    • Acetonitrile or Methanol

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 220 nm)[12]

    • Injection Volume: 5 µL

  • Experimental Runs:

    • Perform isocratic or gradient runs with each aqueous phase (A1, A2, A3) paired with the organic phase (B). A good starting point for an isocratic run is 70% aqueous: 30% organic.[12]

    • Equilibrate the column for at least 15-20 minutes with each new mobile phase composition.

  • Data Analysis:

    • Compare the chromatograms obtained at each pH.

    • Evaluate the retention time, peak asymmetry (tailing factor), and resolution between critical pairs of analytes.

    • Select the pH that provides the best overall separation.

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC International. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • Pure Synth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Pure Synth.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Unknown. HPLC solvents and mobile phase additives. Unknown.
  • Wang, J., & Liu, M. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC.
  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • PMC. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PMC.
  • Unknown. HPLC Troubleshooting Guide. Unknown.
  • Moravek. (2024).
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Pharma Growth Hub. (2023). pH, pKa, and Retention. Pharma Growth Hub.
  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Element Lab Solutions.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • Shimadzu. Abnormal Peak Shapes. Shimadzu.
  • Unknown. (2025).
  • Agilent.
  • ResearchGate. (2025). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
  • ResearchGate. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Request PDF.
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • SHIMADZU CORPORATION. 01-00938A-EN Automatic Optimization of Sample Solvent Composition for Achieving Sharp Peak Shapes.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • PubMed.
  • Molnar Institute.
  • Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing.
  • Unknown. (2025).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-Methoxyisoquinoline-4-carboxylic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals working with 1-Methoxyi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals working with 1-Methoxyisoquinoline-4-carboxylic acid. We address its inherent aqueous solubility challenges by explaining the underlying chemical principles and providing validated, step-by-step protocols to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses the fundamental properties of 1-Methoxyisoquinoline-4-carboxylic acid that govern its behavior in aqueous media.

Question: What is the chemical structure of 1-Methoxyisoquinoline-4-carboxylic acid and why is it poorly soluble in neutral water?

Answer: 1-Methoxyisoquinoline-4-carboxylic acid possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring (the isoquinoline core). A methoxy group (-OCH₃) is attached at position 1, and a carboxylic acid group (-COOH) is at position 4.

Its poor solubility in neutral water is due to two main factors:

  • Hydrophobic Core: The large, rigid isoquinoline ring system is nonpolar and hydrophobic, resisting interaction with polar water molecules.

  • Weak Acidity: While the carboxylic acid group can ionize, it is a weak acid with an estimated pKa between 4 and 5.[1][2] In neutral water (pH ≈ 7), only a fraction of the molecules will be in the deprotonated, more soluble carboxylate form. The majority will remain in the neutral, less soluble form.

Question: What are the key ionizable groups on this molecule and their approximate pKa values?

Answer: The molecule has two key ionizable functional groups:

  • Carboxylic Acid (-COOH): This is an acidic group. For most aromatic carboxylic acids, the pKa is in the range of 4-5.[1] Deprotonation at pH > pKa yields the highly soluble carboxylate anion (-COO⁻).

  • Isoquinoline Nitrogen: This nitrogen atom is weakly basic, similar to pyridine. The pKa of the conjugate acid of the parent isoquinoline is approximately 5.14.[3] This means that at pH values below 5.14, the nitrogen can become protonated (N⁺-H), which would also increase water solubility.

The interplay between these two groups is critical. At a neutral pH of 7, the carboxylic acid is largely deprotonated (soluble form), while the nitrogen is in its neutral state. The primary strategy for solubility enhancement will focus on ensuring complete deprotonation of the carboxylic acid group.

Troubleshooting Guide: Strategies for Solubility Enhancement

This section provides detailed, practical solutions to overcome the solubility limitations of 1-Methoxyisoquinoline-4-carboxylic acid.

Issue: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step?

Strategy 1: pH Adjustment for Deprotonation

Causality: The most direct method to increase the aqueous solubility of a carboxylic acid is to convert it into its salt form (a carboxylate).[2][4] By raising the pH of the solution to at least 2 units above the carboxylic acid's pKa, you can ensure >99% of the compound exists in its deprotonated, ionic, and significantly more water-soluble form. The rationale is the introduction of a formal charge, which facilitates strong ion-dipole interactions with water molecules.

Experimental Protocol: Determining Optimal pH for Solubilization

  • Prepare a Concentrated Stock Solution: Dissolve a known quantity of 1-Methoxyisoquinoline-4-carboxylic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Initial pH Titration:

    • Add a small aliquot of the stock solution to your desired aqueous buffer. If precipitation occurs, the solution is supersaturated.

    • While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

    • Monitor the solution visually. The pH at which the precipitate completely dissolves is the minimum pH required for solubilization at that concentration.

  • Systematic Solubility Assessment (Shake-Flask Method): [5]

    • Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5, 9.0).

    • Add an excess amount of the solid compound to each buffer in separate vials. This ensures you are creating a saturated solution.[6][7]

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[5]

    • After 24 hours, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[8]

  • Data Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for your desired concentration.

Data Presentation: Example Solubility Profile

Buffer pHApparent Solubility (µg/mL)Physical Observation
6.0< 10Heavy Precipitate
7.050Light Precipitate
7.5250Hazy Solution
8.01,500Clear Solution
8.5> 5,000Clear Solution
9.0> 5,000Clear Solution

Visualization: Acid-Base Equilibrium

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 7) Low_Solubility Insoluble Form (Neutral Carboxylic Acid) High_Solubility Soluble Form (Deprotonated Carboxylate) Low_Solubility->High_Solubility Add Base (e.g., NaOH) (Increases pH) High_Solubility->Low_Solubility Add Acid (e.g., HCl) (Decreases pH) G Start Start: Compound Precipitation in Aqueous Buffer Check_pH Is pH adjustment permissible for the assay? Start->Check_pH Adjust_pH Strategy 1: Increase pH to > 7.5 (e.g., with 0.1M NaOH) Check_pH->Adjust_pH Yes Use_Cosolvent Strategy 2: Introduce a Co-solvent (e.g., DMSO, EtOH) Check_pH->Use_Cosolvent No Check_Solubility_1 Is solubility now sufficient? Adjust_pH->Check_Solubility_1 Check_Solubility_1->Use_Cosolvent No Success Success: Proceed with Experiment Check_Solubility_1->Success Yes Check_Solubility_2 Is solubility now sufficient? Use_Cosolvent->Check_Solubility_2 Check_Solubility_2->Success Yes Consult Consult Formulation Scientist: Consider advanced methods (e.g., cyclodextrins, surfactants) Check_Solubility_2->Consult No

Caption: Logical workflow for troubleshooting solubility issues.

References
  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • ChemBK. (2024). Isoquinoline-1-carboxylic acid.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • UNT Digital Library. (1991).
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.
  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557).
  • Wikipedia. (n.d.). Isoquinoline.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • University of California, Davis. (n.d.). pKa chart.
  • Chemistry LibreTexts. (2024). 20.2: Structure and Properties of Carboxylic Acids.

Sources

Troubleshooting

Removing unreacted starting materials from isoquinoline carboxylation reactions

A Guide to Effective Purification and Removal of Unreacted Starting Materials Welcome to the technical support center for isoquinoline chemistry. This guide provides in-depth troubleshooting advice and detailed protocols...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Purification and Removal of Unreacted Starting Materials

Welcome to the technical support center for isoquinoline chemistry. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge encountered in isoquinoline carboxylation reactions: the removal of unreacted isoquinoline from the desired isoquinolinecarboxylic acid product. The structural and chemical similarity of these compounds can present purification challenges, but by leveraging their key physicochemical differences, a clean separation is readily achievable.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the workup and purification of isoquinoline carboxylation reaction mixtures.

Q1: What is the most direct and efficient method to remove unreacted isoquinoline from my carboxylic acid product?

A1: The most effective and fundamental technique is acid-base extraction . This method exploits the significant difference in the acidity (pKa) between the starting material and the product. Unreacted isoquinoline is a weak base (pKa of the conjugate acid is ~5.14), while the product is a carboxylic acid, making it significantly more acidic.[1]

The underlying principle is to selectively convert the acidic product into its water-soluble salt form using a basic aqueous solution, leaving the more neutral/basic isoquinoline starting material in the organic phase.[2][3] A wash with a weak base, such as aqueous sodium bicarbonate (NaHCO₃), is typically sufficient to deprotonate the carboxylic acid, forming the sodium carboxylate salt.[4][5] This salt is ionic and will partition into the aqueous layer, while the unreacted isoquinoline remains in the organic solvent. The layers can then be separated. To recover your product, the aqueous layer is re-acidified (e.g., with HCl), which protonates the carboxylate salt, causing the neutral, water-insoluble carboxylic acid to precipitate for collection.[3][6]

Q2: I performed an acid-base extraction, but the separation was poor, and I suspect I have cross-contamination. What went wrong?

A2: Incomplete separation during an acid-base extraction is a common issue that can usually be traced back to a few key parameters. Here’s how to troubleshoot:

  • Insufficient Mixing: Ensure vigorous mixing of the biphasic system in the separatory funnel. Inadequate agitation leads to an incomplete reaction at the interface, leaving unreacted carboxylic acid in the organic layer and trapped isoquinoline in the aqueous layer.

  • Incorrect pH: The pH of the aqueous layer during the base wash is critical. After adding the sodium bicarbonate solution and mixing, check the pH of the aqueous layer with pH paper. It should be basic (pH > 8) to ensure complete deprotonation of your carboxylic acid. Conversely, when re-acidifying the aqueous layer to precipitate your product, ensure the pH is sufficiently acidic (pH < 4) for complete protonation.[6]

  • Emulsion Formation: Vigorous shaking, especially with chlorinated solvents like dichloromethane (DCM), can lead to the formation of an emulsion (a stable suspension of the organic and aqueous layers). To break an emulsion, you can:

    • Allow the funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it.

    • Add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.

  • Insufficient Base: Ensure you are using a sufficient molar equivalent of base to react with all the carboxylic acid produced. Using a saturated solution of sodium bicarbonate is a common and effective practice.[4]

Q3: After acidifying the aqueous layer, my product didn't precipitate out. Is it lost?

A3: It is unlikely your product is lost. This scenario typically occurs if the product has some appreciable water solubility even in its protonated form, or if the overall product yield was low.

The solution is to perform a back-extraction . After acidifying the aqueous layer to a low pH, extract it several times with an organic solvent like ethyl acetate or dichloromethane. The protonated, neutral carboxylic acid will now prefer the organic solvent over the acidic aqueous environment.[5] Combine these organic extracts, wash them with brine to remove excess water, dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent via rotary evaporation to recover your product.[6]

Q4: My product is a solid, but after extraction, it's still not pure. What purification techniques should I try next?

A4: If acid-base extraction has removed the bulk of the unreacted starting material but minor impurities remain, recrystallization is the ideal next step for solid compounds.[7][8] This technique relies on the principle that the desired compound and the impurity will have different solubilities in a given solvent. By dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound should crystallize out in a purer form, leaving the impurities behind in the cooled solvent (the mother liquor).[7]

If recrystallization fails or if the product is an oil, silica gel column chromatography is the most powerful purification method.[9][10][11]

Q5: I'm trying to recrystallize my isoquinolinecarboxylic acid, but it keeps "oiling out." How can I get it to form crystals?

A5: "Oiling out" happens when a compound separates from the solution as a liquid instead of a solid during cooling.[12] This often occurs when the solution is too concentrated or cools too quickly. To resolve this:

  • Increase Solvent Volume: Add more of the hot recrystallization solvent to the oiled-out mixture to ensure the compound fully redissolves. The concentration may be too high for proper crystal lattice formation.[12]

  • Slow Down the Cooling Process: Rapid cooling promotes precipitation over crystallization. Allow the hot, clear solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce further crystallization by placing it in an ice bath.[8][12]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8]

  • Change the Solvent System: If the above steps fail, your choice of solvent may be suboptimal. Try a mixed solvent system. For carboxylic acids, systems like ethanol/water or ethyl acetate/hexanes can be very effective.[12] Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to make it clear again, then allow it to cool slowly.

Q6: My isoquinolinecarboxylic acid product is sticking to the baseline or streaking badly during column chromatography. How can I get it to elute properly?

A6: This is a very common issue with acidic compounds on silica gel. The polar carboxylic acid group interacts very strongly with the polar silanol groups (Si-OH) on the surface of the silica gel, causing poor mobility and significant tailing (streaking).[9][12]

To overcome this, you must suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase .[12] Adding 0.5-1% acetic acid or formic acid to your eluent (e.g., a hexanes/ethyl acetate mixture) will keep your compound in its protonated, less polar form. This minimizes the strong interaction with the stationary phase, resulting in a much cleaner separation with well-defined bands.

Data & Properties for Purification

Effective purification relies on understanding the physical properties of the compounds involved.

Table 1: Physicochemical Properties of Key Compounds

PropertyIsoquinoline (Starting Material)Isoquinoline-1-Carboxylic Acid (Example Product)Rationale for Separation
Chemical Class Heterocyclic Amine (Weak Base)Carboxylic Acid (Acid)The primary difference in acidity allows for selective separation via acid-base extraction.
Molar Mass 129.16 g/mol 173.17 g/mol ---
Appearance Colorless hygroscopic liquid or solid[1][13]SolidThe solid nature of the product allows for purification by recrystallization.
Melting Point 26-28 °C[1]Varies by isomer (e.g., 1-COOH is ~158 °C)A significant difference in melting point can be an indicator of purity.
Boiling Point 242 °C[1]N/A (decomposes)Distillation is not suitable due to the high boiling point of isoquinoline and the thermal instability of the product.
pKa 5.14 (of the conjugate acid, pKₐH)[1]~3-5 (typical for carboxylic acids)The large ΔpKa ensures the carboxylic acid is deprotonated by a weak base (NaHCO₃) while isoquinoline is not.
Solubility Soluble in organic solvents and dilute acids[14]Soluble in organic solvents and dilute aqueous base; poorly soluble in neutral or acidic water[15]Differential solubility in aqueous base is the cornerstone of the extraction workup.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, Et₂O, or CH₂Cl₂) in a separatory funnel.

  • Base Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask or beaker. Note: If using CH₂Cl₂, the organic layer will be on the bottom.

  • Repeat: Repeat the base wash (steps 2-3) on the organic layer one or two more times to ensure all the carboxylic acid product has been extracted. Combine all aqueous extracts. The organic layer now contains the unreacted isoquinoline and can be set aside.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly and carefully add concentrated HCl (or 3M HCl) dropwise with stirring until the solution is strongly acidic (pH < 4, check with pH paper).

  • Product Isolation (Precipitation): If the product precipitates as a solid, continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water and allow it to air dry.[7]

  • Product Isolation (Back-Extraction): If no solid forms, transfer the acidified solution to a clean separatory funnel and extract it three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[5]

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate) to boiling with stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add an excessive amount of solvent, as this will reduce your recovery yield.[8]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[7]

  • Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.

Visual Workflow Diagrams

G cluster_0 cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Reaction Mixture (Isoquinoline + Isoquinolinecarboxylic Acid) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Add aq. NaHCO₃ & Mix in Separatory Funnel B->C D Separate Layers C->D E Contains Unreacted Isoquinoline D->E Organic Phase H Contains Sodium Salt of Isoquinolinecarboxylic Acid D->H Aqueous Phase F Wash with Brine, Dry, & Evaporate E->F G Recovered Starting Material (or discard) F->G I Acidify with HCl (to pH < 4) H->I J Collect Product by Filtration or Back-Extraction I->J K Pure Isoquinoline- carboxylic Acid J->K

Caption: Workflow for removing unreacted isoquinoline via acid-base extraction.

G A Crude Product after Initial Workup B Is the product a solid? A->B C Is the product an oil or a stubborn mixture? H Proceed to Column Chromatography C->H Yes D Attempt Recrystallization E Did it 'oil out'? D->E F Adjust solvent/cooling rate. See FAQ Q5. E->F Yes G Pure Crystals Obtained E->G No F->D I Is the product streaking on the TLC/column? H->I J Add 0.5-1% Acetic Acid to Mobile Phase. See FAQ Q6. I->J Yes K Pure Compound Obtained I->K No J->H

Caption: Troubleshooting decision tree for post-extraction purification.

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. (2023, December 2). In Wikipedia. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]

  • Isoquinoline. (2024, February 10). In Wikipedia. [Link]

  • Katritzky, A. R., et al. (2004). Product Class 5: Isoquinolines. Science of Synthesis.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
  • Separation of Isoquinoline on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020, February 15). International Journal of Scientific & Technology Research.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024, October 2). RSC Publishing.
  • ISOQUINOLINE. (n.d.). Ataman Kimya. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Difference Between Quinoline and Isoquinoline. (2020, March 5). Pediaa.com. [Link]

  • Recrystallization. (n.d.). University of Toronto, Department of Chemistry. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Recrystallization1. (n.d.). University of Massachusetts, Department of Chemistry. [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry. [Link]

Sources

Optimization

Handling moisture sensitivity during 1-Methoxyisoquinoline synthesis

Topic: Handling Moisture Sensitivity & Process Optimization Ticket ID: #ISOQ-OMe-001 Status: Open Priority: High (Process Critical) The Core Problem: The Thermodynamic Trap Why is moisture fatal to this specific reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Process Optimization Ticket ID: #ISOQ-OMe-001 Status: Open Priority: High (Process Critical)

The Core Problem: The Thermodynamic Trap

Why is moisture fatal to this specific reaction?

In the synthesis of 1-methoxyisoquinoline via Nucleophilic Aromatic Substitution (


), moisture does not simply "kill" the reagent; it actively catalyzes the formation of a thermodynamic dead-end byproduct: isocarbostyril (1-isoquinolinone) .

When Sodium Methoxide (


) encounters water, it generates Sodium Hydroxide (

). While

is the desired nucleophile,

acts as a competing nucleophile.
  • Path A (Dry):

    
     attacks C1 
    
    
    
    1-Methoxyisoquinoline (Product).
  • Path B (Wet):

    
     attacks C1 
    
    
    
    1-Hydroxyisoquinoline
    
    
    1-Isoquinolinone (Byproduct).

The Danger: The 1-hydroxy intermediate rapidly tautomerizes to the amide (lactam) form. This amide resonance stabilization makes the byproduct thermodynamically stable and irreversible. It often co-crystallizes with the product or precipitates as a high-melting solid that is difficult to separate.

Mechanism & Failure Pathway

MoistureSensitivity SM 1-Chloroisoquinoline Inter_OMe Meisenheimer Complex (Methoxy) SM->Inter_OMe + MeO- (Major) Inter_OH 1-Hydroxyisoquinoline (Enol Form) SM->Inter_OH + OH- (from Moisture) Reagent NaOMe / MeOH Moisture Trace H2O Reagent->Moisture Hygroscopic Prod 1-Methoxyisoquinoline (Target) Inter_OMe->Prod - Cl- Byprod 1-Isoquinolinone (Isocarbostyril - Lactam) Inter_OH->Byprod Tautomerization (Irreversible)

Figure 1: Bifurcation pathway showing the competition between productive substitution (Green) and moisture-induced lactam formation (Red).

Reagent Preparation & Handling (The "Dry" Standard)

To guarantee success, you must eliminate the source of


. Commercial "anhydrous" methanol is often insufficient (typically 50 ppm water, which is enough to generate ~1-2% impurity).
Protocol A: Methanol Super-Drying (Magnesium/Iodine Method)

Do not rely on molecular sieves alone for the reaction solvent if high purity is required.

  • Charge: Place Magnesium turnings (5 g/L) and Iodine (0.5 g/L) in a round-bottom flask.

  • Activate: Add ~50 mL of methanol. Warm until iodine color disappears and hydrogen evolution becomes vigorous (formation of

    
    ).
    
  • Dilute: Add the remaining methanol.

  • Reflux: Reflux for 2-3 hours. The

    
     chemically scavenges water to form insoluble 
    
    
    
    and
    
    
    .
  • Distill: Distill directly into your reaction vessel under

    
     or Ar atmosphere.
    
Protocol B: Titrating Sodium Methoxide

Commercial solid


 degrades to 

and

upon air exposure.
  • Best Practice: Use freshly prepared

    
     solution by adding Na metal to the super-dried methanol described above.
    
  • Validation: If using commercial solution, titrate a sample. A high base content but low nucleophilicity often indicates hydrolysis has occurred.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned cloudy white immediately. Did it fail?

Diagnosis: Likely Normal.

  • Scenario A (Good): The substitution produces Sodium Chloride (

    
    ) as a byproduct. 
    
    
    
    is insoluble in Methanol/THF and precipitates as a fine white solid.
  • Scenario B (Bad): If the precipitate is voluminous and the reaction is sluggish, it may be 1-Isoquinolinone .

  • Test: Take a small aliquot of the solid. Add water.

    • If it dissolves

      
       It is salt (
      
      
      
      ). Proceed.
    • If it remains insoluble

      
       It is Isocarbostyril. Moisture ingress confirmed. 
      
Q2: My yield is low, but the starting material (1-Cl-Isoq) is consumed.

Diagnosis: Lactam Formation. The lactam (isocarbostyril) is often much more polar or insoluble than the product. It may have been lost during workup (e.g., filtered off with the salt) or is stuck on the baseline of your TLC/Column.

  • Action: Check the "salt" filter cake from the workup by dissolving it in DCM/Water. If an organic solid remains, that is your missing mass.

Q3: How do I remove the Isocarbostyril byproduct?

Diagnosis: Purification Strategy. Separation is difficult due to similar solubilities in some organic solvents, but their acid/base properties differ.

  • Method: 1-Methoxyisoquinoline is a weak base; Isocarbostyril is a non-basic amide.

    • Dissolve crude mixture in diethyl ether.

    • Extract with mild aqueous acid (e.g., 1M HCl). Caution: Strong/hot acid can hydrolyze the product.

    • The Product moves to the aqueous layer (protonated). The Lactam stays in the ether.

    • Separate layers. Basify the aqueous layer with

      
      .
      
    • Extract the Product back into ether.

Analytical Data Validation

Use this table to distinguish your target from the moisture-induced byproduct.

Feature1-Methoxyisoquinoline (Target)1-Isoquinolinone (Byproduct)
State Oil or Low MP Solid (< 30°C)High MP Solid (~140°C)
1H NMR (O-Me) Singlet,

~4.0 - 4.1 ppm
Absent
1H NMR (N-H) Absent Broad Singlet,

> 10.0 ppm
13C NMR C1-O peak at ~160 ppmC=O (Amide) peak at ~163-165 ppm
IR Spectroscopy C-O stretch ~1000-1300 cm⁻¹Strong C=O stretch ~1650 cm⁻¹
Solubility Soluble in Hexane/EtherPoor solubility in Hexane/Ether

Detailed Experimental Workflow (Dry Conditions)

Objective: Synthesis of 1-Methoxyisoquinoline (10 mmol scale).

  • Drying: Flame-dry a 2-neck round bottom flask (RBF) and cool under positive Argon pressure.

  • Solvent Prep: Distill 20 mL MeOH from Mg/I2 directly into the RBF.

  • Reagent Formation: Add Sodium metal (0.25 g, 11 mmol) to the MeOH. Stir until evolution of

    
     ceases (creates fresh 
    
    
    
    ).
  • Substrate Addition: Add 1-Chloroisoquinoline (1.63 g, 10 mmol) as a solid (or dissolved in minimal dry THF if liquid handling is preferred).

  • Reaction: Reflux for 4-12 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane).

    • Note: Product usually moves higher (less polar) than starting material.

  • Quench: Cool to RT. Quench with 1 mL saturated

    
     (only after reaction is complete).
    
  • Workup: Evaporate MeOH. Redissolve residue in

    
     and Water. Wash organic layer with Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc).

References

  • Mechanism of Nucleophilic Aromatic Substitution

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • Drying Solvents (Methanol Protocol)

    • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Isoquinoline Chemistry & Tautomerism

    • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Investigation. Advances in Heterocyclic Chemistry, 1, 311-338.
  • Synthesis of 1-Alkoxyisoquinolines

    • Effenberger, F. (1994). Nucleophilic Aromatic Substitution of Heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 1-Methoxyisoquinoline-4-carboxylic acid: A Predictive and Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous structural elucidation of novel molecules is paramount. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the structure of organic compounds in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-methoxyisoquinoline-4-carboxylic acid, a substituted isoquinoline derivative of interest in medicinal chemistry.

Given the current absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed predicted 1H NMR spectrum. This prediction is grounded in fundamental NMR principles and is extensively supported by comparative data from structurally related analogs. This approach not only offers a robust hypothesis for the spectral features of 1-methoxyisoquinoline-4-carboxylic acid but also serves as a practical framework for interpreting the spectra of other substituted isoquinolines.

The Isoquinoline Scaffold: A Privileged Structure

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of substituents, such as a methoxy group at the C1 position and a carboxylic acid at C4, significantly modulates the electronic environment of the molecule, leading to distinct and predictable changes in the 1H NMR spectrum.

Predicting the 1H NMR Spectrum of 1-Methoxyisoquinoline-4-carboxylic acid

The predicted 1H NMR spectrum of 1-methoxyisoquinoline-4-carboxylic acid is based on the analysis of substituent effects on the isoquinoline ring system. The electron-donating methoxy group (-OCH3) and the electron-withdrawing carboxylic acid group (-COOH) exert both inductive and mesomeric (resonance) effects, which shield or deshield the neighboring protons to varying extents.

Below is a table summarizing the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 1-methoxyisoquinoline-4-carboxylic acid.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-38.0 - 8.2Singlet (s)-This proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group.
H-58.2 - 8.4Doublet (d)7.0 - 9.0As a peri-proton to the nitrogen, it is expected to be deshielded. It will appear as a doublet due to coupling with H-6.
H-67.6 - 7.8Triplet (t)7.0 - 8.0This proton will be a triplet due to coupling with both H-5 and H-7.
H-77.8 - 8.0Triplet (t)7.0 - 8.0Similar to H-6, this proton will appear as a triplet from coupling with H-6 and H-8.
H-88.1 - 8.3Doublet (d)7.0 - 9.0This proton is deshielded due to its proximity to the electron-withdrawing ring nitrogen and will be a doublet due to coupling with H-7.
-OCH34.0 - 4.2Singlet (s)-Methoxy group protons typically appear as a sharp singlet in this region.
-COOH12.0 - 14.0Broad Singlet (br s)-The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[2]

Visualizing the Structure and Proton Assignments

To aid in the understanding of the predicted spectral data, the following diagram illustrates the structure of 1-methoxyisoquinoline-4-carboxylic acid with the assigned proton labels.

Caption: Structure of 1-methoxyisoquinoline-4-carboxylic acid with proton labeling.

Comparative Analysis with Related Structures

The predicted chemical shifts for 1-methoxyisoquinoline-4-carboxylic acid can be contextualized by comparing them to the experimental data of related compounds. This comparison helps to validate the predicted values and provides a deeper understanding of substituent effects.

CompoundH-1/H-3 (ppm)Aromatic Protons (ppm)Other Protons (ppm)Reference
1-Methoxyisoquinoline-4-carboxylic acid (Predicted) H-3: 8.0 - 8.27.6 - 8.4-OCH3: 4.0 - 4.2, -COOH: 12.0 - 14.0-
IsoquinolineH-1: 9.2, H-3: 8.57.5 - 7.9-[3]
1-MethylisoquinolineH-3: 8.17.3 - 8.0-CH3: 2.7[4]
Quinoline-4-carboxylic acidH-2: 8.9, H-3: 7.57.7 - 8.2-COOH: ~13.0[5]
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidH-1: 4.86H-5: 6.85, H-8: 7.15-OCH3: 3.84, 3.87[1]

This comparative table highlights several key trends:

  • The presence of the electron-donating methoxy group at C1 is expected to shield the protons on the pyridine ring, shifting them upfield compared to the parent isoquinoline. This is supported by the data for 1-methylisoquinoline.

  • The carboxylic acid group at C4 will deshield the adjacent H-3 and H-5 protons.

  • The chemical shift of the carboxylic acid proton is consistently observed in the downfield region (10-13 ppm), which is a characteristic feature.[2]

Experimental Protocol for 1H NMR Spectrum Acquisition

For researchers seeking to acquire an experimental spectrum of 1-methoxyisoquinoline-4-carboxylic acid, the following protocol provides a standardized methodology.

Objective: To obtain a high-resolution 1H NMR spectrum of 1-methoxyisoquinoline-4-carboxylic acid.

Materials:

  • 1-Methoxyisoquinoline-4-carboxylic acid sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-methoxyisoquinoline-4-carboxylic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d6 is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the acidic proton is readily observable.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-16 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

Workflow for 1H NMR Spectral Analysis

The following diagram outlines the logical workflow for the analysis of a 1H NMR spectrum, from sample preparation to final structure confirmation.

1H_NMR_Analysis_Workflow cluster_workflow 1H NMR Spectral Analysis Workflow sample_prep Sample Preparation Weigh sample Dissolve in deuterated solvent Transfer to NMR tube data_acq Data Acquisition Lock and shim Set acquisition parameters Acquire FID sample_prep->data_acq Load Sample data_proc Data Processing Fourier transform Phasing and baseline correction Referencing data_acq->data_proc Process Raw Data spectral_analysis Spectral Analysis Chemical shift analysis Integration Multiplicity and coupling constant analysis data_proc->spectral_analysis Interpret Spectrum structure_elucidation Structure Elucidation Assign signals to protons Compare with predicted spectrum Confirm structure spectral_analysis->structure_elucidation Deduce Structure

Caption: A stepwise workflow for 1H NMR spectral analysis.

Conclusion

References

  • University of California, Davis. (2023). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Kovács, L., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3205. Available at: [Link]

Sources

Comparative

Characteristic IR Absorption Bands of 1-Methoxyisoquinoline-4-carboxylic acid

This guide details the characteristic infrared (IR) absorption profile of 1-Methoxyisoquinoline-4-carboxylic acid , a critical intermediate in the synthesis of PARP inhibitors and antiviral agents. It provides a comparat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic infrared (IR) absorption profile of 1-Methoxyisoquinoline-4-carboxylic acid , a critical intermediate in the synthesis of PARP inhibitors and antiviral agents. It provides a comparative analysis against its synthetic precursors and common hydrolysis impurities, distinguishing the target compound through specific vibrational modes.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists

Executive Summary: The Spectroscopic Fingerprint

1-Methoxyisoquinoline-4-carboxylic acid represents a "push-pull" aromatic system where the electron-donating methoxy group at C1 and the electron-withdrawing carboxylic acid at C4 create a distinct dipole. In IR spectroscopy, this specific electronic environment shifts standard functional group frequencies, providing a reliable method for structural verification and purity analysis.

Unlike its lactam tautomers or halogenated precursors, this molecule displays a unique "Ether-Acid" signature lacking the N-H stretch of isoquinolones or the C-Cl stretch of the starting material.

Detailed Spectral Analysis

The IR spectrum of 1-Methoxyisoquinoline-4-carboxylic acid is defined by four primary regions. The values below represent characteristic ranges observed for 1,4-disubstituted isoquinoline systems.

A. The High-Frequency Region (2500 – 3300 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): A broad, intense envelope spanning 2500–3300 cm⁻¹ .[1] This "messy" absorption is caused by strong intermolecular hydrogen bonding (dimer formation). It often obscures the aromatic C-H stretches.

  • Aromatic C-H Stretch: Weak shoulders visible around 3050–3100 cm⁻¹ , typically riding on the O-H envelope.

  • Aliphatic C-H Stretch (Methoxy): Distinct bands at 2850–2950 cm⁻¹ . The presence of these bands (specifically the symmetric and asymmetric -CH₃ stretches) is the first indicator of successful methoxylation.

B. The Carbonyl Region (1650 – 1750 cm⁻¹)[2]
  • C=O Stretch (Acid): A strong, sharp peak at 1690–1720 cm⁻¹ .

    • Note: Conjugation with the isoquinoline ring lowers the frequency slightly compared to aliphatic acids (typically ~1710 cm⁻¹ vs 1730 cm⁻¹).

  • Absence of Amide I: Crucially, there should be no strong band at 1640–1660 cm⁻¹. Appearance of a peak here indicates hydrolysis to the 1-oxo (lactam) impurity.

C. The Fingerprint & Skeletal Region (1000 – 1600 cm⁻¹)
  • C=C / C=N Ring Stretch: Pair of bands at 1580–1620 cm⁻¹ and 1470–1500 cm⁻¹ , characteristic of the pyridine/isoquinoline heteroaromatic system.

  • C-O Stretch (Methoxy Ether): A strong, distinct band at 1240–1280 cm⁻¹ (Aromatic-Aliphatic Ether). This is a diagnostic marker for the 1-methoxy substituent.

  • C-O Stretch (Acid Dimer): A strong band at 1210–1320 cm⁻¹ , often coupling with the O-H in-plane bend.

D. Low Frequency (600 – 900 cm⁻¹)
  • Out-of-Plane (OOP) C-H Bends: Strong bands in the 700–900 cm⁻¹ region. The pattern depends on the substitution; for 1,4-disubstituted isoquinolines, adjacent hydrogens on the benzene ring typically show a strong band near 750–770 cm⁻¹ .

Comparative Performance: Target vs. Alternatives

In a process chemistry setting, IR is used to differentiate the target from the starting material (1-Chloroisoquinoline-4-carboxylic acid) and the hydrolysis byproduct (1-Hydroxyisoquinoline-4-carboxylic acid / Isocarbostyril).

Table 1: Diagnostic IR Bands for Purity Assessment
FeatureTarget: 1-Methoxyisoquinoline-4-COOHPrecursor: 1-Chloroisoquinoline-4-COOHImpurity: 1-Oxo-1,2-dihydroisoquinoline-4-COOH
Primary C=O 1690–1720 cm⁻¹ (Acid)1690–1720 cm⁻¹ (Acid)1640–1680 cm⁻¹ (Lactam/Amide) + Acid C=O[2]
N-H Stretch Absent Absent Present (3100–3400 cm⁻¹, often sharp)
C-O (Ether) Strong (1240–1280 cm⁻¹) Absent Absent
C-Cl Stretch Absent Strong (600–800 cm⁻¹) Absent
C-H (Methoxy) Present (2850–2950 cm⁻¹) Absent Absent
Key Discriminators:
  • Vs. Precursor (1-Chloro): Look for the appearance of the Methoxy C-H (2900 region) and C-O (1260 region) and the disappearance of the C-Cl bands.

  • Vs. Impurity (1-Oxo): The 1-oxo derivative exists primarily as the lactam. A shift of the dominant Carbonyl peak from ~1700 cm⁻¹ (Acid) to a doublet (Acid + Amide I at ~1660 cm⁻¹) signals contamination.

Experimental Protocol: Reliable Acquisition

To ensure reproducible data, follow this self-validating protocol.

Method: Solid-State FTIR (ATR or KBr Pellet) Resolution: 4 cm⁻¹ Scans: 32 (minimum)

  • Sample Preparation (ATR):

    • Ensure the crystal (Diamond/ZnSe) is clean. Run a background scan.

    • Place ~5 mg of dry solid on the crystal.

    • Apply pressure using the anvil until the absorbance of the strongest peak (C=O) is between 0.5 and 1.0 A.U. Reason: Poor contact yields noisy spectra; excessive pressure can shift crystal lattice peaks.

  • Sample Preparation (KBr):

    • Mix 1-2 mg of sample with 100 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Validation Check:

    • Baseline: Should be flat and >80% Transmittance (for KBr).

    • CO₂ Interference: Check for doublet at 2350 cm⁻¹. If present, purge the chamber and re-acquire.

    • Water: If a broad hump appears >3400 cm⁻¹ distinct from the acid O-H, dry the sample (vacuum oven, 40°C, 4h) and re-test.

Decision Logic for Spectral Verification

The following diagram outlines the logical workflow for verifying the identity of 1-Methoxyisoquinoline-4-carboxylic acid using IR data.

IR_Verification_Flow Start Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_Acid Check 2500-3300 cm⁻¹ Broad O-H Envelope? Start->Check_Acid Check_CO Check 1690-1720 cm⁻¹ Strong C=O Peak? Check_Acid->Check_CO Yes Result_Fail UNKNOWN / DEGRADED Check_Acid->Result_Fail No Check_Lactam Check 1640-1680 cm⁻¹ Strong Amide I Band? Check_CO->Check_Lactam Yes Check_CO->Result_Fail No Check_Ether Check 1240-1280 cm⁻¹ Strong C-O Stretch? Check_Lactam->Check_Ether No (Clean Region) Result_Impurity IMPURITY DETECTED: 1-Oxo (Lactam) Form Check_Lactam->Result_Impurity Yes (Strong Peak) Check_CCl Check 600-800 cm⁻¹ Strong C-Cl Band? Check_Ether->Check_CCl Yes Check_Ether->Result_Fail No (Missing Methoxy) Result_Target CONFIRMED: 1-Methoxyisoquinoline-4-COOH Check_CCl->Result_Target No Result_Precursor PRECURSOR DETECTED: 1-Chloro Analog Check_CCl->Result_Precursor Yes

Figure 1: Spectral decision tree for validating 1-Methoxyisoquinoline-4-carboxylic acid against common process impurities.

References

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2018). The C=O[1][3][4][5][6][7][8][9][10] Bond, Part III: Carboxylic Acids. [Link]

  • PubChem. (n.d.). 1-Chloroisoquinoline-4-carboxylic acid Data. [Link]

  • ResearchGate. (2023). Synthesis of 1-oxoisoquinoline-4-carboxamide derivatives. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Methoxyisoquinolines

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Methoxyisoquinolines, a common scaffold in pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Methoxyisoquinolines, a common scaffold in pharmacologically active natural products and synthetic molecules, present a unique analytical challenge. Their isomeric forms, differing only in the position of a methoxy group, can exhibit vastly different biological activities. Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has emerged as an indispensable tool for the rapid and sensitive differentiation of these isomers. Understanding the nuances of their fragmentation patterns is key to unlocking their structural secrets.

This guide provides an in-depth comparison of the ESI-MS/MS fragmentation patterns of methoxyisoquinolines. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of these fragmentation pathways, offering insights honed from years of experience in the field. Every piece of technical advice is grounded in the principles of scientific integrity, ensuring that the methods described are robust and reproducible.

The Fundamentals of Methoxyisoquinoline Fragmentation

Under positive mode ESI-MS/MS, methoxyisoquinolines typically generate a protonated molecule, [M+H]+, which is then subjected to collision-induced dissociation (CID). The resulting fragmentation patterns are dictated by the stability of the isoquinoline ring system and the influence of the electron-donating methoxy group.

Several key fragmentation pathways are characteristic of this class of compounds. These include:

  • Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the homolytic cleavage of the O–CH3 bond, resulting in the loss of a methyl radical (15 Da). This is often a prominent fragmentation route.[1][2]

  • Loss of Formaldehyde (CH2O): The elimination of a neutral formaldehyde molecule (30 Da) can occur, particularly in isomers where the methoxy group is in a sterically hindered position or can participate in a rearrangement.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide (28 Da).[1]

  • Loss of a Methoxy Radical (•OCH3): In some cases, the entire methoxy group can be lost as a radical (31 Da).

  • Ring Cleavage: While the isoquinoline core is relatively stable, at higher collision energies, ring cleavage can occur, leading to a variety of smaller fragment ions.

The position of the methoxy group on the isoquinoline scaffold significantly influences the relative abundance of these fragment ions, providing a powerful tool for isomer differentiation.

Comparative Fragmentation Analysis of Methoxyisoquinoline Isomers

IsomerPrecursor Ion [M+H]+ (m/z 160.08)Major Product Ions (m/z)Putative Neutral/Radical LossMechanistic Rationale
3-Methoxyisoquinoline 160.08145.05, 117.06•CH3, •CH3 + COThe 3-position is electronically activated, potentially favoring the initial loss of a methyl radical.
4-Methoxyisoquinoline 160.08145.05, 132.08, 117.06•CH3, C2H2, •CH3 + COProximity to the nitrogen may influence the fragmentation pathway, possibly leading to unique ring cleavages.
6-Methoxyisoquinoline 160.08145.05, 117.06, 102.05•CH3, •CH3 + CO, •CH3 + CO + •HCNThe 6-position is on the benzenoid ring, and its fragmentation is expected to be a classic example of methoxy-aromatic behavior.
7-Methoxyisoquinoline 160.08145.05, 117.06, 129.05•CH3, •CH3 + CO, CH3O•The 7-position, also on the benzenoid ring, should exhibit similar fragmentation to the 6-isomer, with subtle differences in ion abundances.

Note: The m/z values are theoretical and may vary slightly depending on the mass analyzer's accuracy. The relative abundances of these ions are crucial for isomer differentiation and would need to be determined experimentally.

Experimental Protocol for LC-MS/MS Analysis of Methoxyisoquinolines

This protocol provides a robust starting point for the analysis of methoxyisoquinolines. Optimization will be necessary based on the specific isomers of interest and the available instrumentation.

1. Sample Preparation:

  • Dissolve the methoxyisoquinoline standard or sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start at 5-10% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 25-40 °C

  • Injection Volume: 1-5 µL

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.5 kV

    • Ion Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-500 °C

    • Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr

  • Collision Gas: Argon is typically used.

  • Collision Energy: This is a critical parameter for optimization. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full range of fragment ions.

The causality behind these choices lies in achieving a balance between efficient ionization, chromatographic separation of potential isomers, and controlled fragmentation to produce informative mass spectra. The formic acid in the mobile phase aids in the protonation of the basic isoquinoline nitrogen, enhancing the [M+H]+ signal. The C18 column provides good retention for these moderately polar compounds, and the gradient elution ensures adequate separation of isomers with slightly different polarities.

Visualizing Fragmentation Pathways and Workflows

To further clarify the processes described, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a representative fragmentation pathway for a methoxyisoquinoline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution LC_Separation LC_Separation Dilution->LC_Separation Injection ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization Elution MS1_Analysis MS1_Analysis ESI_Ionization->MS1_Analysis [M+H]+ CID CID MS1_Analysis->CID Precursor Selection MS2_Analysis MS2_Analysis CID->MS2_Analysis Fragment Ions Spectrum_Interpretation Spectrum_Interpretation MS2_Analysis->Spectrum_Interpretation Structure_Elucidation Structure_Elucidation Spectrum_Interpretation->Structure_Elucidation

Caption: A typical experimental workflow for the LC-MS/MS analysis of methoxyisoquinolines.

fragmentation_pathway M_H [M+H]+ (m/z 160.08) M_CH3 [M+H-•CH3]+ (m/z 145.05) M_H->M_CH3 - •CH3 M_CH3_CO [M+H-•CH3-CO]+ (m/z 117.06) M_CH3->M_CH3_CO - CO

Caption: A representative fragmentation pathway for a methoxyisoquinoline.

Conclusion

The differentiation of methoxyisoquinoline isomers is a critical task in many scientific disciplines. ESI-MS/MS provides a powerful analytical solution, but a thorough understanding of the underlying fragmentation mechanisms is paramount for accurate structural assignment. By carefully controlling experimental parameters and interpreting the resulting mass spectra with a knowledge of the characteristic neutral and radical losses, researchers can confidently distinguish between these closely related compounds. This guide serves as a foundational resource, empowering scientists to approach the analysis of methoxyisoquinolines with a blend of theoretical knowledge and practical, field-proven insights.

References

  • Zeng, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 875. [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from [Link]

  • Wickens, J. R., Sleeman, R., & Keely, B. J. (2006). Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labelling. Rapid Communications in Mass Spectrometry, 20(3), 473-480. [Link]

  • Zhang, Z., et al. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(18), 2851-2862. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Graphviz. (n.d.). The DOT Language. Retrieved from [Link]

  • NIST. (n.d.). Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

  • MassBank of North America (MoNA). (n.d.). Retrieved from [Link]

  • Global Natural Products Social Molecular Networking (GNPS). (n.d.). Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). Fully automated neutral loss and precursor ion data-mining of high-resolution full-scan mass spectra for drug metabolite identification. Journal of The American Society for Mass Spectrometry, 21(11), 1910-1919. [Link]

  • Kang, J., et al. (2007). General fragmentation patterns of alkaloids in electrospray ionization tandem mass spectrometry. Bulletin of the Korean Chemical Society, 28(9), 1573-1576. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2003). The retro-Diels-Alder reaction in mass spectrometry. Journal of the Brazilian Chemical Society, 14(4), 534-549. [Link]

  • Holcapek, M., et al. (2008). Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. Journal of Mass Spectrometry, 43(9), 1258-1268. [Link]

  • Chen, Y., et al. (2013). On the origin of the methyl radical loss from deprotonated ferulic and isoferulic acids: electronic excitation of a transient structure. Journal of The American Society for Mass Spectrometry, 24(8), 1237-1245. [Link]

Sources

Validation

Technical Guide: 1-Methoxy vs. 1-Hydroxy Isoquinoline-4-Carboxylic Acid

This guide provides an in-depth technical comparison between 1-Methoxyisoquinoline-4-carboxylic acid and its 1-Hydroxy analog (predominantly existing as 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid ). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Methoxyisoquinoline-4-carboxylic acid and its 1-Hydroxy analog (predominantly existing as 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid ).

Executive Summary

In medicinal chemistry, the choice between a 1-methoxyisoquinoline and a 1-hydroxyisoquinoline (1-oxo) scaffold represents a critical decision point between permeability and metabolic stability versus solubility and hydrogen-bonding capability .

  • 1-Methoxy Analog: A "masked" polar group. It offers higher lipophilicity (LogP) and membrane permeability but introduces a metabolic soft spot (O-demethylation). It fixes the aromatic isoquinoline bond order.

  • 1-Hydroxy Analog: Exists as the 1-oxo-1,2-dihydroisoquinoline (lactam) tautomer. It functions as a robust hydrogen bond donor/acceptor pair, mimicking endogenous metabolites (e.g., 2-oxoglutarate in HIF-PH inhibition), but often suffers from poor passive permeability due to high polarity.

Structural Identity & Tautomerism

The most common error in early-stage development is treating the "1-hydroxy" analog as a phenol. Experimental evidence (NMR/X-ray) confirms that in polar solvents and solid state, the equilibrium heavily favors the lactam (1-oxo) form.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural relationship and the "trapping" of the enol form via O-methylation.

Tautomerism Lactam 1-Oxo-1,2-dihydroisoquinoline (Lactam Tautomer) MAJOR FORM Enol 1-Hydroxyisoquinoline (Enol Tautomer) MINOR FORM Lactam->Enol Tautomerism (Fast) Methoxy 1-Methoxyisoquinoline (O-Methylated) FIXED AROMATIC Enol->Methoxy Synthetic Trapping (Ag2CO3/MeI or POCl3 -> NaOMe)

Figure 1: Tautomeric equilibrium between the stable lactam and the transient enol, and the synthetic "locking" of the enol form as the methyl ether.

Physicochemical Performance Comparison

Property1-Methoxyisoquinoline-4-COOH1-Oxo-1,2-dihydroisoquinoline-4-COOHImplications for Drug Design
Dominant Species Aromatic IsoquinolineCyclic Amide (Lactam)Methoxy: Pi-stacking interactions.Oxo: H-bond donor (NH) & acceptor (C=O).
LogP (Predicted) ~2.5 - 3.0~0.5 - 1.2Methoxy: Better passive permeability.Oxo: Higher aqueous solubility.
H-Bond Donors 1 (COOH)2 (COOH, Lactam NH)Oxo binds more tightly in polar pockets.
H-Bond Acceptors 3 (N, OMe, COOH)3 (C=O, COOH)Similar acceptor count, different geometry.
pKa (COOH) ~3.8 - 4.2~3.5 - 4.0Oxo is slightly more acidic due to the electron-withdrawing lactam carbonyl.
Metabolic Liability High (O-Demethylation)Low (Phase II Glucuronidation)Methoxy often requires steric shielding to prevent rapid clearance.

Synthetic Accessibility & Protocols

The synthesis of the 1-methoxy derivative typically requires passing through the 1-oxo intermediate. Direct O-methylation of the lactam often yields N-methylated byproducts; therefore, the Chlorination-Displacement route is the industry standard.

Synthetic Workflow Diagram

Synthesis Start Isatin + Pyruvic Acid OxoAcid 1-Oxo-1,2-dihydroisoquinoline-4-COOH (The 'Hydroxy' Analog) Start->OxoAcid 1. Pfitzinger/Doebner Rxn 2. Decarboxylation/Rearrangement ChloroInt 1-Chloroisoquinoline-4-COCl (Activated Intermediate) OxoAcid->ChloroInt POCl3, reflux (Chlorinates C1 & COOH) MethoxyProd 1-Methoxyisoquinoline-4-COOH (Target Product) ChloroInt->MethoxyProd 1. NaOMe, MeOH (Displacement) 2. Aqueous Hydrolysis (Ester -> Acid)

Figure 2: Step-wise conversion of the 1-oxo scaffold to the 1-methoxy analog via the chloro-intermediate.

Experimental Protocol: 1-Oxo to 1-Methoxy Conversion

Context: This protocol addresses the challenge of the C4-carboxylic acid, which will be converted to an acid chloride during the POCl3 step. We leverage this to form the methyl ester in situ, then hydrolyze it back to the acid.

Step 1: Chlorination (Formation of 1-Chloro-4-methoxycarbonyl intermediate)

  • Reagents: 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq), POCl3 (5.0 eq, solvent/reagent).

  • Procedure: Suspend the starting acid in neat POCl3. Heat to reflux (approx. 105°C) for 2-4 hours. The suspension will clear as the 1-chloroisoquinoline-4-carbonyl chloride forms.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into excess cold Methanol.

    • Mechanism:[1][2][3][4][5][6] The acid chloride reacts with MeOH to form the methyl ester. The C1-chloro remains intact.

  • Workup: Evaporate MeOH. Neutralize with sat. NaHCO3. Extract with DCM.

Step 2: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents: 1-Chloroisoquinoline-4-carboxylic acid methyl ester (from Step 1), NaOMe (2.5 eq), dry Methanol.

  • Procedure: Dissolve the intermediate in dry MeOH. Add NaOMe solution. Reflux for 4-12 hours.

    • Monitoring: HPLC will show conversion of the Cl-Ar to MeO-Ar.

  • Hydrolysis (In-situ): Once SnAr is complete, add water (10% v/v) and NaOH (2.0 eq) to the reaction mixture and continue heating for 1 hour to hydrolyze the C4-ester back to the carboxylic acid.

  • Isolation: Acidify to pH 3-4 with 1M HCl. The product, 1-Methoxyisoquinoline-4-carboxylic acid , typically precipitates as a white solid.

Biological Application: HIF-PH Inhibition[4][6][8][9]

In the context of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs), the choice of C1-substituent dictates the binding mode.

  • 1-Oxo Mode (Bidentate): The lactam carbonyl and NH often coordinate directly to the active site Iron (Fe2+) or form a bidentate salt bridge with Arg383 (in PHD2). This mimics the 2-oxoglutarate co-factor.

  • 1-Methoxy Mode (Steric/Hydrophobic): The methyl group prevents bidentate coordination at the C1 position. These analogs usually require an auxiliary chelating group (e.g., a glycine amide side chain at C4) to bind the metal. The 1-methoxy group serves to fill a hydrophobic pocket (e.g., near Tyr303), improving potency via entropic gain rather than enthalpic binding.

Decision Matrix:

  • Choose 1-Oxo if: You need a core metal-chelating scaffold and high water solubility.

  • Choose 1-Methoxy if: You have an external chelating motif (like a glycinamide tail) and need to improve cell permeability or fill a hydrophobic sub-pocket.

References

  • Tautomerism of Hydroxyisoquinolines

    • Title: Tautomeric Equilibrium in 1-Benzamidoisoquinoline Deriv
    • Source: MDPI, Molecules (2023).
    • URL:[Link]

  • Synthetic Methodology (Doebner/Pfitzinger)

    • Title: Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives.[7]

    • Source: Revues Scientifiques Marocaines (2022).
    • URL:[Link]

  • Chlorination & Substitution Protocol (POCl3)

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[4]

    • Source: RSC Advances (2023).
    • URL:[Link]

  • HIF-PH Inhibitor Context

    • Title: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine.[3][5][8]

    • Source: PMC (NIH).
    • URL:[Link]

Sources

Validation

Technical Comparison: Distinguishing 1-Methoxyisoquinoline-4-carboxylic Acid from its 3-Isomer

Executive Summary In the development of isoquinoline-based therapeutics, regiochemical ambiguity between the 3-carboxylic and 4-carboxylic acid isomers is a common synthetic challenge.[1] While both isomers share the for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of isoquinoline-based therapeutics, regiochemical ambiguity between the 3-carboxylic and 4-carboxylic acid isomers is a common synthetic challenge.[1] While both isomers share the formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , they possess distinct electronic and steric environments that dictate their pharmacological profiles.[2]

This guide provides a definitive technical workflow to distinguish 1-Methoxyisoquinoline-4-carboxylic acid (Target A) from its 3-carboxylic isomer (Target B). The differentiation relies primarily on 1H NMR spectroscopy , leveraging the unique magnetic anisotropy of the isoquinoline ring system and the "peri-effect" visible in NOESY experiments.

Structural Analysis & Numbering Topology

To interpret the analytical data correctly, one must first master the IUPAC numbering of the isoquinoline core. Unlike quinoline, where the nitrogen is at position 1, isoquinoline places the nitrogen at position 2.[2]

  • Position 1: The carbon situated between the benzene ring fusion and the nitrogen atom. (Substituted with -OCH₃ in both cases).

  • Position 2: The Nitrogen atom.[3][4][5][6]

  • Position 3: The carbon adjacent to Nitrogen (heterocyclic ring).[7][8]

  • Position 4: The carbon adjacent to the benzene ring fusion (heterocyclic ring).

Comparative Topology
Feature4-Carboxylic Isomer (Target A)3-Carboxylic Isomer (Target B)
Substituent at C3 Proton (H3) Carboxylic Acid (-COOH)
Substituent at C4 Carboxylic Acid (-COOH)Proton (H4)
Key Proton Environment H3 is α-to-Nitrogen (Deshielded)H4 is β-to-Nitrogen (Shielded relative to H3)
Steric Vicinity H3 is isolated from the benzene ring.[1][4]H4 is in the "peri" position, spatially close to H5.[2]

Primary Differentiation: 1H NMR Spectroscopy[1][3][11]

The most robust method for identification is Proton NMR. The presence of the methoxy group at C1 simplifies the spectrum by removing the H1 signal, leaving the heterocyclic proton (H3 or H4) as a distinct singlet.

A. Chemical Shift Logic (The -Effect)

In the isoquinoline system, protons adjacent to the nitrogen (


-protons) are significantly deshielded due to the electronegativity of the nitrogen and the paramagnetic anisotropy of the ring.
  • Scenario A (4-COOH Isomer): The remaining heterocyclic proton is at C3 .[1] Being adjacent to Nitrogen, H3 typically resonates downfield, often between 8.8 – 9.2 ppm .[2]

  • Scenario B (3-COOH Isomer): The remaining heterocyclic proton is at C4 .[1] Being beta to Nitrogen, H4 resonates upfield relative to H3, typically between 8.0 – 8.5 ppm .[2]

B. The Definitive Test: NOESY / ROESY (The Peri-Effect)

If chemical shift data is ambiguous due to solvent effects, Nuclear Overhauser Effect Spectroscopy (NOESY) provides irrefutable structural proof.[2]

  • The 3-COOH Isomer (H4 present): The proton at C4 is spatially proximate to the proton at C5 (the "peri" position on the benzene ring).[1] A strong NOE cross-peak will be observed between the heterocyclic singlet (H4) and the aromatic doublet at C5.

  • The 4-COOH Isomer (H3 present): The proton at C3 is physically distant from the benzene ring. No NOE correlation will be observed between the heterocyclic singlet (H3) and the benzene ring protons.

Visualization: NMR Decision Tree

NMR_Decision_Tree Start Isolate Compound (1-Methoxyisoquinoline-COOH) Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 CheckSinglet Identify Heterocyclic Singlet (Non-aromatic region) Step1->CheckSinglet Branch1 Singlet Shift > 8.8 ppm (Alpha-to-Nitrogen) CheckSinglet->Branch1 Likely H3 Branch2 Singlet Shift < 8.5 ppm (Beta-to-Nitrogen) CheckSinglet->Branch2 Likely H4 NOE_Check Run NOESY Experiment Branch1->NOE_Check Confirm Branch2->NOE_Check Confirm Result4 NOE: No correlation to Benzene Ring Conclusion: 4-COOH Isomer (H3 is present) NOE_Check->Result4 Singlet is isolated Result3 NOE: Strong Correlation to H5 Conclusion: 3-COOH Isomer (H4 is present) NOE_Check->Result3 Singlet is close to H5

Caption: Logical workflow for distinguishing isomers using 1H NMR and NOESY experiments.

Secondary Confirmation: 13C NMR & HMBC[1]

While 1H NMR is usually sufficient, Heteronuclear Multiple Bond Correlation (HMBC) offers a self-validating check by tracing the connectivity of the carbonyl carbon.

Experiment4-COOH Isomer (Target A)3-COOH Isomer (Target B)
HMBC from OMe Correlation to C1 (~160 ppm)Correlation to C1 (~160 ppm)
HMBC from Heterocyclic H H3 correlates to C1 and C4 (COOH)H4 correlates to C3 (COOH) and C10 (Bridgehead)
Key Distinction H3 shows a 3-bond coupling to the C1 carbon (the one bearing OMe).[1]H4 does not show a 3-bond coupling to C1; it is too far (4 bonds).

Interpretation: If the heterocyclic proton singlet shows a cross-peak to the C1 carbon (approx 160 ppm) in the HMBC spectrum, you have the 4-COOH isomer (H3 is present).[1]

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: To obtain resolved chemical shifts and NOE data.

  • Sample Preparation: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d6 . (Chloroform-d may be used, but DMSO often resolves carboxylic acid protons better and prevents aggregation).[1][2]

  • Acquisition (1H): Acquire a standard proton spectrum with at least 16 scans.

    • Check: Ensure the OMe peak is a sharp singlet ~4.0 ppm.

    • Check: Locate the heterocyclic singlet in the 8.0–9.5 ppm region.

  • Acquisition (NOESY): Set mixing time (

    
    ) to 500 ms. Acquire 2D data.[4][9]
    
    • Analysis: Phase the spectrum and examine the cross-peaks of the heterocyclic singlet. Look for interaction with the aromatic doublet at ~8.0 ppm (H5).

Protocol B: HPLC Purity & Retention Check

Objective: Separation of isomers if a mixture is suspected.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Differentiation: The 3-COOH isomer, capable of forming an intramolecular hydrogen bond between the carboxylic acid and the nitrogen lone pair (if protonated or in specific conformers), often exhibits a slightly higher retention time (more lipophilic character) compared to the 4-COOH isomer, though this is matrix-dependent.[1][2]

Summary of Key Data Points

Parameter1-Methoxyisoquinoline-4 -carboxylic acid1-Methoxyisoquinoline-3 -carboxylic acid
H-Heterocycle Shift ~8.8 – 9.2 ppm (Singlet) ~8.0 – 8.5 ppm (Singlet)
NOE Signal None to Benzene RingStrong to H5 (Peri-proton)
HMBC (H to C1) Correlation Observed (

)
No Correlation (

)
Electronic Nature H3 is

to Nitrogen
H4 is

to Nitrogen

References

  • Numbering of Isoquinoline: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry, 2014.[2] Link

  • NMR of Carboxylic Acid Derivatives: LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Link

  • Isoquinoline Synthesis & Properties: PubChem. Isoquinoline Compound Summary. National Library of Medicine. Link

  • NOE Effects in Heterocycles: Claridge, T. D. W.[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[2] (Standard text validating the use of NOE for peri-proton assignment).

Sources

Comparative

A Comparative Guide to the Crystal Structures of Isoquinoline-4-Carboxylic Acid Derivatives

Abstract Isoquinoline-4-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline-4-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1] The therapeutic efficacy and pharmacological properties of these molecules are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. This guide provides a comparative analysis of the crystal structure data for a selection of isoquinoline-4-carboxylic acid derivatives, offering insights into their molecular geometry, packing arrangements, and non-covalent interactions. This information is crucial for researchers and scientists in the field of drug design and development for the rational design of new, more potent therapeutic agents.

Introduction: The Significance of Crystal Structure in Drug Design

The isoquinoline motif is a "privileged structure" in drug discovery, frequently appearing in natural products and synthetic compounds with a wide array of biological activities.[2] The addition of a carboxylic acid group at the 4-position introduces a key functional group that can participate in various intermolecular interactions, such as hydrogen bonding, which are fundamental for molecular recognition and binding to biological targets.[1]

Understanding the crystal structure of these derivatives provides a detailed map of their molecular conformation and how they interact with each other in the solid state. This knowledge is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more effective drugs.

  • Polymorph Screening: Identifying different crystalline forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.

  • Rational Drug Design: Providing a basis for computational modeling and the design of new molecules with optimized binding affinities for their targets.

This guide will delve into the crystallographic data of selected isoquinoline-4-carboxylic acid derivatives, highlighting the subtle yet significant differences in their solid-state structures.

Experimental Methodologies: From Synthesis to Structure Elucidation

The journey from a synthetic concept to a fully characterized crystal structure involves a series of precise experimental procedures. The following sections outline the typical methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of isoquinoline-4-carboxylic acid derivatives.

General Synthesis of Isoquinoline-4-Carboxylic Acid Derivatives

A common and effective method for the synthesis of highly substituted isoquinolone-4-carboxylic acids is through a multi-component reaction, such as the Ugi reaction, followed by a copper-catalyzed cascade reaction.[2][3] This approach allows for the construction of a diverse library of derivatives from readily available starting materials.

Experimental Protocol: Synthesis of 2-(2-(tert-butylamino)-2-oxoethyl)-3-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid (A Representative Derivative) [4]

  • Ugi Reaction: To a solution of the appropriate 2-halogen benzoic acid (1.0 equiv) in 2,2,2-trifluoroethanol (TFE), add the aldehyde (1.1 equiv), isocyanide (1.0 equiv), and ammonia solution (1.0 equiv).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the crude Ugi product is purified by column chromatography.

  • Copper-Catalyzed Cascade Reaction: The purified Ugi adduct (1.0 equiv) is dissolved in dioxane.

  • Ethyl acetoacetate (1.5 equiv), cesium carbonate (Cs2CO3, 2.0 equiv), and copper(I) iodide (CuI, 10 mol %) are added to the solution.

  • The reaction mixture is heated at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by column chromatography to yield the desired isoquinolone-4-carboxylic acid derivative.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a commonly used technique.

Experimental Protocol: Crystallization by Slow Evaporation

  • Dissolve the purified isoquinoline-4-carboxylic acid derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol) to form a nearly saturated solution.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure is determined by single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • A suitable crystal is mounted on a goniometer.

  • X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected data is processed, and the crystal structure is solved and refined using specialized software packages.

Comparative Analysis of Crystal Structures

Molecular Conformation and Planarity

The isoquinoline ring system is inherently aromatic and therefore largely planar. However, the substituents at various positions can influence the overall molecular conformation. The carboxylic acid group at the 4-position is a key feature. The torsion angle between the plane of the isoquinoline ring and the carboxylic acid group is a critical parameter that can be influenced by intramolecular hydrogen bonding and crystal packing forces.

Intermolecular Interactions: The Architects of the Crystalline Lattice

The solid-state packing of isoquinoline-4-carboxylic acid derivatives is dominated by a network of non-covalent interactions, with hydrogen bonds playing a primary role.

  • Carboxylic Acid Dimers: A common and highly stable motif observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

  • Other Hydrogen Bonds: Depending on the other functional groups present on the molecule, a variety of other hydrogen bonds can be observed, such as N-H···O, C-H···O, and N···H-O interactions. These interactions contribute to the formation of one-, two-, or three-dimensional supramolecular architectures.

  • π-π Stacking: The aromatic isoquinoline rings can participate in π-π stacking interactions, which further stabilize the crystal packing. The geometry of these interactions (e.g., face-to-face, offset) can vary depending on the substituents.

The interplay of these intermolecular forces dictates the final crystal structure and can have a profound impact on the physicochemical properties of the solid material.

Visualization of Molecular Structure and Interactions

The following diagrams, generated using the DOT language, illustrate a representative molecular structure and a potential hydrogen bonding pattern.

Caption: Molecular structure of isoquinoline-4-carboxylic acid.

hydrogen_bonding mol1 N C(=O)OH Isoquinoline Core mol2 N C(=O)OH Isoquinoline Core mol1:c1->mol2:c1 O-H...O mol2:c1->mol1:c1 O-H...O

Caption: Diagram of a potential carboxylic acid dimer hydrogen bonding motif.

Structure-Property Relationships and Implications for Drug Development

The specific arrangement of molecules in the crystal lattice can influence key properties of an active pharmaceutical ingredient (API), including:

  • Solubility and Dissolution Rate: Different crystal packings can lead to variations in lattice energy, which in turn affects how readily the compound dissolves. This is a critical factor for oral drug absorption.

  • Stability: The thermodynamic stability of a crystalline form is important for the shelf-life of a drug product.

  • Hygroscopicity: The tendency of a solid to take up water from the atmosphere can be influenced by the availability of hydrogen bonding sites in the crystal structure.

  • Mechanical Properties: Properties such as tabletability are dependent on the crystal structure and can be important for drug formulation.

By understanding the crystal engineering principles that govern the assembly of isoquinoline-4-carboxylic acid derivatives, medicinal chemists can aim to design molecules that not only have high biological activity but also possess favorable solid-state properties for development into a final drug product.

Conclusion

The crystal structures of isoquinoline-4-carboxylic acid derivatives reveal a rich and complex interplay of intermolecular forces that dictate their solid-state architecture. While a comprehensive comparative analysis is contingent on the availability of more publicly accessible crystallographic data, the existing literature highlights the importance of hydrogen bonding and π-π stacking in directing the crystal packing. A deeper understanding of these structural features is paramount for the continued development of this important class of therapeutic agents. Future work should focus on building a more extensive and accessible database of crystal structures to facilitate more detailed comparative studies and advance the rational design of new drug candidates.

References

  • Wang, Y., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry. [Link][2][3]

  • ResearchGate. (n.d.). Isoquinolone‐4‐carboxylic acids synthesis via ammonia‐Ugi‐4CR and... ResearchGate. [Link]

  • Wang, Y., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PMC. [Link][4]

  • Wojtkowiak, K., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. PMC. [Link]

  • Wojtkowiak, K., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. PubChem. [Link]

  • PubChem. (n.d.). Isoquinoline-4-carboxylic acid. PubChem. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Definitive Purity Analysis of 1-Methoxyisoquinoline-4-carboxylic acid via LC-MS

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This principle extends with equal rigor to key intermediates, such as 1-Methoxyisoquinoline-4-carboxylic acid, a versatile building block in the synthesis of novel therapeutics.[1] The presence of even trace-level impurities—be they starting materials, by-products, or degradation products—can have profound implications, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product.

Regulatory bodies, harmonized under the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of the impurity profile of any substance intended for clinical use.[2][3][4] This guide provides a comprehensive, rationale-driven framework for the validation of 1-Methoxyisoquinoline-4-carboxylic acid purity, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard analytical technique. We will delve into the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare the performance of LC-MS against alternative analytical strategies.

The Analyte: Understanding 1-Methoxyisoquinoline-4-carboxylic acid and Its Potential Impurities

1-Methoxyisoquinoline-4-carboxylic acid is an aromatic carboxylic acid, a structure that lends itself to specific analytical considerations.[5] Its synthesis, often involving multicomponent reactions like the Doebner or Pfitzinger condensations, provides clues to its potential impurity profile.[6][7] A robust purity method must be capable of separating and detecting:

  • Residual Starting Materials: Unreacted precursors such as substituted anilines, pyruvic acid, or various aldehydes.

  • Process-Related Impurities: Intermediates that have not fully reacted or by-products from competing reaction pathways.

  • Isomeric Impurities: Structurally similar molecules formed during synthesis that may be difficult to separate.

  • Degradation Products: Impurities formed due to instability of the molecule under certain storage or process conditions.

The power of LC-MS lies in its ability not only to separate these components chromatographically but also to provide mass information that is crucial for their identification, often without the need for a dedicated reference standard.[8][9]

The Premier Technique: Why LC-MS is the Method of Choice

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been a workhorse for purity analysis, it has a significant limitation: it identifies compounds based on their retention time and UV absorbance.[8] If an impurity co-elutes with the main peak or lacks a UV chromophore, it can be missed entirely.[10]

LC-MS overcomes these challenges by coupling the powerful separation capabilities of LC with the highly selective and sensitive detection of mass spectrometry.[11][12] The mass spectrometer acts as a "molecular scale," providing the mass-to-charge ratio (m/z) of each eluting compound. This adds a dimension of certainty, allowing for:

  • Confident Peak Identification: Mass data confirms the identity of the main peak and provides critical information for elucidating the structure of unknown impurities.[8]

  • Enhanced Selectivity: The ability to monitor specific m/z values allows for the detection of impurities even if they are chromatographically unresolved from the main component or other matrix components.[10]

  • Superior Sensitivity: LC-MS can often detect impurities at levels far below what is possible with UV detection, which is critical for controlling potentially genotoxic impurities (PGIs).[2]

Experimental Protocol: A Validated LC-MS Method for Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

Sample and Standard Preparation
  • Rationale: Accurate weighing and dissolution are fundamental to quantitative accuracy. The chosen solvent must fully dissolve the analyte and be compatible with the reversed-phase mobile phase.

  • Procedure:

    • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 1-Methoxyisoquinoline-4-carboxylic acid and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent).

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the Diluent.

    • Test Sample: Prepare in the same manner as the Working Standard.

Liquid Chromatography & Mass Spectrometry Conditions
ParameterConditionRationale
LC System UHPLC/HPLC systemCapable of delivering stable gradients at the required pressures.
Column C18 Reversed-Phase, 2.1 x 100 mm, <3 µmC18 columns provide excellent retention and separation for a wide range of small organic molecules.[11][13] Sub-3 µm particles offer higher efficiency and resolution.[14]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation for positive mode ESI and ensures good peak shape for the carboxylic acid group.[15][16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% B to 95% B over 15 minutesA gradient is essential for impurity profiling to ensure the elution and separation of compounds with a wide range of polarities, from polar starting materials to non-polar by-products.[14]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLSmall volume to prevent peak distortion and column overload.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements, aiding in the identification of unknowns.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. Positive mode is chosen to protonate the nitrogen atom on the isoquinoline ring. A concurrent negative mode scan can also be run to detect the deprotonated carboxylate anion.
Scan Mode Full Scan (m/z 100-1000)A full scan is necessary to detect all potential known and unknown impurities.
MS/MS Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions from the full scan to provide structural information.
System Suitability Testing (SST)
  • Rationale: SST is performed before any sample analysis to verify that the entire LC-MS system is operating correctly and is fit for its intended purpose. This is a core tenet of a self-validating method.

  • Procedure: Inject the Working Standard solution five times.

  • Acceptance Criteria:

    • Retention Time %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Theoretical Plates (N): ≥ 5000

Visualizing the Workflow

The following diagram outlines the comprehensive workflow for purity validation.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Test Sample Sample_Prep Prepare Test Sample (0.1 mg/mL) Sample->Sample_Prep Standard Prepare Reference Standard (0.1 mg/mL) Analysis LC-MS Analysis (Full Scan + DDA MS/MS) Standard->Analysis SST_Sol Prepare SST Solution SST System Suitability Test (5 Injections) SST_Sol->SST Sample_Prep->Analysis SST_Check SST Pass? SST->SST_Check Process Integrate Chromatograms Analysis->Process SST_Check->SST No, Re-equilibrate SST_Check->Analysis Yes Purity_Calc Calculate Purity (Area % Method) Process->Purity_Calc Impurity_ID Identify Impurities (>0.10%) Purity_Calc->Impurity_ID Report Generate Final Report (Purity, Impurity Profile) Impurity_ID->Report

Caption: LC-MS workflow for purity validation of 1-Methoxyisoquinoline-4-carboxylic acid.

Method Validation: Ensuring Trustworthiness via ICH Q2(R2)

To prove the method is fit for its purpose, it must be validated according to ICH Q2(R2) guidelines.[3][17] This process provides documented evidence that the procedure is reliable, accurate, and reproducible.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte and that impurities, degradants, and matrix components do not interfere.Peak purity analysis (using MS data) shows no co-eluting species. Impurities are baseline resolved from the main peak.
Linearity To show a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.998 for a series of at least 5 concentrations.
Accuracy To measure the closeness of the test results to the true value.90.0% - 110.0% recovery for spiked samples at three concentration levels.
Precision Repeatability: Agreement between results for the same sample under the same conditions. Intermediate Precision: Agreement within the same lab but on different days, with different analysts, or on different equipment.%RSD ≤ 5.0% for impurity quantification.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Must be at or below the reporting threshold (e.g., 0.05%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±2°C in column temp, ±0.2 pH units in mobile phase).System suitability parameters remain within acceptance criteria. Purity results do not change significantly.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the superior technique, it is valuable to understand its performance in the context of other available methods.

TechniqueSensitivitySelectivityQuantitative AccuracyIdentification PowerThroughput
LC-MS Very High (ppb/ppt)Very High (Mass-based)HighVery High (MS/MS)Moderate
HPLC-UV Moderate (ppm)Moderate (Chromatography)HighLow (Requires Standards)High
qNMR LowHigh (Nuclei-specific)Very High (Primary Method)Very High (Structural)Low
Melting Point N/AVery LowN/ANoneVery High
GC-MS Very HighVery HighHighVery HighModerate
  • HPLC-UV: A reliable and robust method for routine quality control when the impurity profile is well-characterized and standards are available. However, it lacks the discovery and identification power of MS.[8]

  • Quantitative NMR (qNMR): Considered a primary ratio method, qNMR can determine purity without a specific reference standard for the analyte, instead using a certified internal standard.[18][19][20] It provides absolute quantification and rich structural information but is less sensitive than LC-MS and not ideal for detecting very low-level impurities.[21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Only suitable for volatile and thermally stable compounds. Derivatization would likely be required for 1-Methoxyisoquinoline-4-carboxylic acid, adding complexity to the workflow.

  • Melting Point Determination: A simple, traditional method that can indicate the presence of impurities (melting point depression and broadening) but offers no quantitative data or specificity.[23][24]

Conclusion: Setting the Standard for Purity Validation

For a critical pharmaceutical intermediate like 1-Methoxyisoquinoline-4-carboxylic acid, purity is non-negotiable. A validated LC-MS method provides the highest degree of confidence in the impurity profile, combining exceptional sensitivity and selectivity. The ability to not only quantify known impurities but also to detect and identify unknown species makes it an indispensable tool in a modern drug development and manufacturing environment. By following a rationale-driven, ICH-compliant validation approach, researchers and scientists can ensure the generation of trustworthy, reproducible, and scientifically sound data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. TutorChase. [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry.
  • Cromatophi. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Cromatophi. [Link]

  • Lewis Sr., A. G., et al. (n.d.). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. ResearchGate. [Link]

  • Sugimoto, N., et al. (2021). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 141(1), 125-133. [Link]

  • Lewis Sr., A. G., et al. (2017, November 21). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. [Link]

  • Wang, L., et al. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 26(11), 3328. [Link]

  • Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Perera, R. (2022, November 5). A Comprehensive Guide to Chromatography and HPLC / LC-MS. LinkedIn. [Link]

  • Gfeller, D., & Griesinger, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9131-9133. [Link]

  • Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1469-1481. [Link]

  • Various Authors. (2018, October 20). How to determine the purity of newly synthesized organic compound?. ResearchGate. [Link]

  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion. [Link]

  • Various Authors. (2013, July 22). Is LC-MS an appropriate technique to isolate a small molecule?. ResearchGate. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]

  • University of the West Indies at Mona. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Liu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Bioanalysis & Biomedicine, 2(5), 111-117. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-4-carboxylic acid. PubChem. [Link]

  • Agilent. (2020, December 10). What Do I Need for Successful Method Development?. Agilent Technologies. [Link]

  • Patel, D. B., et al. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Nishi, A., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(16), 10399-10405. [Link]

  • Lahna, A., et al. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

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  • Dong, L., et al. (2021). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

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  • Wang, C., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(9), 2101. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methoxyisoquinoline-4-carboxylic Acid

This guide provides a detailed protocol for the proper and safe disposal of 1-Methoxyisoquinoline-4-carboxylic acid, a compound utilized in advanced chemical synthesis and drug development. As researchers and scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper and safe disposal of 1-Methoxyisoquinoline-4-carboxylic acid, a compound utilized in advanced chemical synthesis and drug development. As researchers and scientists, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of all chemical waste. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The procedures outlined are grounded in established safety protocols and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Hazard Identification and Risk Assessment

  • Structural Concerns : The isoquinoline core is an aromatic heterocyclic amine. Compounds in this class can be irritants and may pose environmental hazards.[2][5] The carboxylic acid functional group imparts acidic properties, while the methoxy group is generally stable.

  • Predicted Hazards : Based on similar compounds, 1-Methoxyisoquinoline-4-carboxylic acid should be handled as a substance that is:

    • A potential skin and eye irritant.[4]

    • Potentially harmful if swallowed or inhaled.[6]

    • An environmental concern if released into waterways or soil.[7][8]

Personal Protective Equipment (PPE): Given the predicted hazards, the following minimum PPE must be worn at all times when handling this compound or its waste:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[5]

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][9]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[1][10] 1-Methoxyisoquinoline-4-carboxylic acid, being an acidic compound, must be segregated from bases, strong oxidizing agents, and any other incompatible chemicals.[3]

Containerization Protocol:

  • Select an Appropriate Container :

    • Use a container that is in good condition and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended.[11][12]

    • The container must have a secure, leak-proof screw-top cap.[1] Never leave a funnel in the container.[11]

  • Properly Label the Waste Container :

    • Label the container before adding any waste.

    • The label must be clear, legible, and firmly attached.[11]

    • The label must include:

      • The words "HAZARDOUS WASTE ".[11]

      • The full chemical name: "1-Methoxyisoquinoline-4-carboxylic acid ". Do not use abbreviations or chemical formulas.[11]

      • An approximate concentration or percentage of the waste material.

      • The date when the first waste was added to the container.

Disposal Workflow: A Step-by-Step Guide

The disposal of 1-Methoxyisoquinoline-4-carboxylic acid must be managed through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste contractor.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[8][10]

Caption: Decision Workflow for 1-Methoxyisoquinoline-4-carboxylic Acid Disposal.

Detailed Protocol Steps:

  • Pure Compound or Bulk Waste : Carefully transfer the solid waste into your pre-labeled hazardous waste container. Perform this action inside a chemical fume hood to minimize inhalation risk.

  • Contaminated Labware (e.g., gloves, weigh boats, wipes) : Place all solid materials that have come into contact with the chemical into the same designated solid hazardous waste container.

  • Rinsate from Glassware : When cleaning glassware that contained 1-Methoxyisoquinoline-4-carboxylic acid, perform an initial rinse with a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous and must be collected in a designated "Hazardous Solvent Waste" container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional policy. Empty containers of acutely hazardous "P-list" chemicals require triple rinsing.[9]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area within the lab.[11][12] This area must be under the control of laboratory personnel and away from incompatible materials.[11]

  • Requesting Pickup : Once the container is 90% full or reaches your facility's storage time limit (e.g., 6-12 months), contact your institution's EH&S office to arrange for a waste pickup.[1][11][12]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If the spill is small and you are trained to handle it, prevent it from spreading. For solid spills, avoid creating dust.[7][8]

  • Absorb and Collect : Cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[6]

  • Clean-up : Carefully sweep the absorbed material into a designated hazardous waste container.[4] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EH&S office, regardless of size.

Quantitative Data and Regulatory Considerations

Adherence to regulatory limits for hazardous waste accumulation is mandatory. The following table summarizes key requirements based on the EPA's regulations for academic laboratories.[1][12]

ParameterGuidelineRationale & Source(s)
Max. Accumulation Volume 55 gallons of hazardous waste per Satellite Accumulation Area (SAA).To limit the total quantity of hazardous material stored in a single lab location, minimizing risk.[12]
Max. Acutely Toxic Waste 1 quart of liquid or 1 kg of solid for "P-listed" chemicals.P-listed wastes are highly toxic, necessitating stricter volume controls.[12]
Max. Storage Time Up to 12 months in an SAA, provided volume limits are not exceeded.Ensures regular removal and disposal of waste, preventing degradation or accumulation of unknown hazards.[12][13]
Container Removal Must be removed by EH&S within 3 calendar days once the SAA volume limit is reached.A strict EPA requirement to ensure prompt removal of large quantities of waste from laboratory settings.[11][12]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2010, October 17). Safety Data Sheet for Quinoline-4-carboxylic acid.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet for 6-Methoxyquinoline-4-carboxylic Acid.
  • CDH Fine Chemical. Material Safety Data Sheet for Isoquinoline Tech.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet for Isoquinoline.
  • Sigma-Aldrich. (2026, January 9). Safety Data Sheet for Phytic acid solution.
  • Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet for Isoquinoline-3-carboxylic acid hydrate.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methoxyisoquinoline-4-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methoxyisoquinoline-4-carboxylic acid. The following protocols are designed to en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methoxyisoquinoline-4-carboxylic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and a cautious approach to a compound with incompletely characterized hazards.

Core Principles of Laboratory Safety

Before handling any chemical, it is crucial to adhere to the foundational principles of laboratory safety. The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) that outlines procedures and policies to protect laboratory workers.[4][5] This plan should be readily accessible and understood by all personnel.

The selection of appropriate PPE is a critical component of the CHP and should be determined through a thorough hazard analysis for each specific task.[6] The following guidance is a baseline for handling 1-Methoxyisoquinoline-4-carboxylic acid and should be adapted as necessary based on the scale of the experiment and specific laboratory conditions.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure to 1-Methoxyisoquinoline-4-carboxylic acid. The minimum required PPE includes:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory.[7][8] A face shield should be worn over the goggles when there is a significant risk of splashing.[7][9]Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation or damage.[1][10]
Hand Protection Chemically resistant gloves, such as nitrile, should be worn.[9][10] For prolonged handling or when working with concentrated solutions, double-gloving is recommended.Prevents skin contact, which can lead to irritation.[1][2] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[11]
Body Protection A laboratory coat that is fully buttoned is required.[6][9] Long pants and closed-toe shoes must be worn at all times in the laboratory.[6][7]Protects the skin and personal clothing from contamination in the event of a spill.
Respiratory Protection A respirator is not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[8] However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.While the inhalation toxicity of this specific compound is not well-documented, related compounds can cause respiratory irritation.[2][3] Working in a fume hood is the preferred engineering control to minimize inhalation exposure.[12]

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle 1-Methoxyisoquinoline-4-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[12]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry place away from incompatible materials.[12][13] Protect from light, as some quinolone derivatives can be photosensitive.[13]

  • Labeling: All containers, including secondary containers like flasks and beakers in immediate use, must be clearly labeled with the chemical name.[4]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean: Carefully sweep or scoop up the absorbed material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal

All waste containing 1-Methoxyisoquinoline-4-carboxylic acid, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[11][14]

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 1-Methoxyisoquinoline-4-carboxylic acid.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (or analogous data for similar compounds) Assess_Hazards Assess Task-Specific Hazards (e.g., weighing, dissolving) Review_SDS->Assess_Hazards Identify Potential Risks Select_PPE Select Appropriate PPE based on Hazard Assessment Assess_Hazards->Select_PPE Determine Necessary Protection Don_PPE Don Personal Protective Equipment Select_PPE->Don_PPE Prepare for Work Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Ensure Proper Ventilation Handle_Compound Handle 1-Methoxyisoquinoline-4-carboxylic acid Work_in_Hood->Handle_Compound Perform Experiment Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE After Task Completion Dispose_Waste Dispose of Chemical and Contaminated Waste Doff_PPE->Dispose_Waste Segregate Waste Streams Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Final Safety Step

Sources

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